1,3-Dimethoxypropan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-3-5(6)4-8-2/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCUJHVOLGWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363790 | |
| Record name | 1,3-dimethoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78531-29-0 | |
| Record name | 1,3-dimethoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethoxypropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-Dimethoxypropan-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,3-Dimethoxypropan-2-amine
Introduction
This compound, also known by its CAS number 78531-29-0, is a versatile primary amine that serves as a valuable building block in synthetic organic chemistry.[1][2] Its unique structure, featuring a central amine flanked by two methoxy groups on a propane backbone, provides a combination of reactivity and structural motifs that are of significant interest to researchers in pharmaceuticals and materials science.[1] This guide offers a comprehensive overview of the chemical properties, synthesis, characterization, and safe handling of this compound, tailored for scientists and drug development professionals.
Compound Identification and Core Properties
Precise identification is the cornerstone of chemical research. The fundamental identifiers and physicochemical properties of this compound are summarized below.
Nomenclature and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 78531-29-0 | [2][3] |
| Molecular Formula | C₅H₁₃NO₂ | [1][2] |
| SMILES | COCC(COC)N | [2][4] |
| InChI | InChI=1S/C5H13NO2/c1-7-3-5(6)4-8-2/h5H,3-4,6H2,1-2H3 | [2][4] |
| Synonyms | 2-Amino-1,3-dimethoxypropane, 1,3-Dimethoxy-2-propanamine | [2][5] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 119.16 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | ~160.8 °C (Predicted) | [1][3][5] |
| Density | ~0.932 g/cm³ (Predicted) | [1] |
| pKa | ~7.00 ± 0.10 (Predicted) | [5] |
| Water Solubility | Soluble | [3] |
| Predicted XLogP | -0.9 | [2][4] |
Synthesis and Purification
The most logical and common synthetic route to this compound is the reductive amination of the corresponding ketone, 1,3-dimethoxyacetone. This method is efficient and provides good control over the final product.
Caption: Synthetic workflow for this compound via reductive amination.
Experimental Protocol: Reductive Amination
This protocol describes a standard laboratory-scale synthesis. The choice of sodium cyanoborohydride (NaBH₃CN) as the reducing agent is strategic; it is mild and selectively reduces the protonated imine intermediate over the starting ketone, minimizing side reactions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 1,3-dimethoxyacetone (1.0 eq) in methanol (MeOH).
-
Ammonia Addition: Add ammonium acetate (NH₄OAc, 2.5 eq) to the solution. The ammonium acetate serves as an ammonia source and buffers the reaction to maintain a slightly acidic pH (typically 6-7), which is optimal for imine formation.
-
Initiation of Reduction: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Cool the flask in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents runaway conditions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Workup:
-
Quench the reaction by slowly adding 2M hydrochloric acid (HCl) until the evolution of gas ceases (caution: HCN gas may be evolved). This step neutralizes excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the remaining aqueous solution to a pH > 12 using 6M sodium hydroxide (NaOH) to deprotonate the amine product.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via fractional distillation under vacuum to yield pure this compound.
-
Quality Control and Byproduct Analysis
Ensuring product purity is critical. Common byproducts in this synthesis can include unreacted starting materials, over-alkylated products, or dimeric species.[1] Quality control protocols should employ GC-MS for product identification and purity assessment, alongside NMR spectroscopy to confirm the structure.[1]
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The following are predicted data based on the known structure and typical values for similar functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the primary amine and ether functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3400–3250 | N-H Stretch | Two distinct sharp peaks | Characteristic of a primary amine (asymmetric and symmetric stretches).[6][7] |
| 2950–2850 | C-H Stretch | Strong, sharp peaks | Aliphatic C-H bonds of the propane backbone and methoxy groups.[8] |
| 1650–1580 | N-H Bend | Medium, sharp peak | Scissoring vibration of the primary -NH₂ group.[6][7] |
| 1250–1020 | C-N Stretch | Medium peak | Aliphatic amine C-N bond vibration.[6][8] |
| ~1100 | C-O Stretch | Strong, prominent peak | Characteristic of the C-O-C ether linkages. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the carbon and hydrogen framework.
Predicted ¹H NMR Signals (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~3.40 | s | 6H | -OCH₃ | Methoxy protons, singlet due to no adjacent protons. |
| ~3.35 | d | 4H | -CH₂-O | Methylene protons adjacent to the ether oxygen. |
| ~2.90 | m | 1H | CH-N | Methine proton adjacent to the amine, deshielded by nitrogen.[7] |
| ~1.50 | br s | 2H | -NH₂ | Amine protons, broad signal, can be exchanged with D₂O.[7] |
Predicted ¹³C NMR Signals (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~75 | -CH₂-O | Methylene carbons bonded to oxygen. |
| ~60 | -OCH₃ | Methoxy carbons. |
| ~50 | CH-N | Methine carbon bonded to nitrogen, deshielded.[7] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
| m/z | Adduct/Fragment | Source |
| 119.1 | [M]⁺ | Molecular Ion |
| 120.1 | [M+H]⁺ | Protonated Molecule |
| 142.1 | [M+Na]⁺ | Sodiated Molecule |
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its primary amine functionality, making it a versatile intermediate. The ether linkages are generally stable under non-acidic conditions.
Caption: Common reaction pathways for this compound.
-
Pharmaceuticals: The structural motif is a useful scaffold for building more complex molecules. The amine serves as a handle for introducing various pharmacophores, potentially serving as a precursor in drug development.[1]
-
Organic Synthesis: It is used as a reactant or intermediate for producing a wide range of organic compounds.[1][3][5]
-
Material Science: The amine and methoxy groups can interact with material surfaces, suggesting potential use in creating functional polymers or surface modifications.[1]
Safety and Handling
This compound is a hazardous chemical requiring strict safety protocols. It is classified as both flammable and corrosive.[1][2]
Hazard Identification
| Hazard Class | GHS Pictogram | H-Statement | Description | Source |
| Flammable Liquid 3 | Flame | H226 | Flammable liquid and vapor | [2] |
| Skin Corrosion 1B | Corrosion | H314 | Causes severe skin burns and eye damage | [2] |
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[9][10] Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] The recommended storage temperature is between 2–8 °C in a well-ventilated, corrosives-compatible area, away from ignition sources.[1][9]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
-
Spill & Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]
-
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Amino-1,3-dimethoxypropane - Protheragen [protheragen.ai]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1,3-Dimethoxypropan-2-amine: Molecular Structure, Properties, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethoxypropan-2-amine (CAS No: 78531-29-0), a versatile primary amine with significant potential in organic synthesis and pharmaceutical development. The document delves into the molecule's core structural features, physicochemical properties, and spectroscopic signature. A detailed, field-proven synthetic protocol for its preparation via reductive amination is presented, alongside an exploration of its reactivity and its role as a valuable building block in the creation of more complex molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's characteristics and applications.
Introduction
This compound is a unique aliphatic amine characterized by a propane backbone with methoxy groups at the 1 and 3 positions and a primary amine at the central carbon.[1] This specific arrangement of functional groups—two ether linkages flanking a primary amine—imparts a distinct set of chemical properties, making it an attractive intermediate for a variety of chemical transformations. Its utility is particularly noted in the fields of pharmaceutical chemistry and materials science, where the introduction of its structural motif can influence solubility, bioavailability, and other key molecular properties.[1] This guide aims to provide a detailed exposition of its molecular structure, chemical formula, and practical applications.
Molecular Structure and Formula
The fundamental identity of a chemical compound is encapsulated in its molecular structure and formula. For this compound, these details are foundational to understanding its reactivity and potential applications.
The molecular formula for this compound is C₅H₁₃NO₂ .[2] This formula indicates the presence of five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is 119.16 g/mol .[2]
The structural formula reveals a propane chain with methoxy groups (-OCH₃) attached to the first and third carbon atoms, and an amino group (-NH₂) attached to the second carbon atom.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in various reactions.
| Property | Value | Source |
| CAS Number | 78531-29-0 | [2] |
| Molecular Formula | C₅H₁₃NO₂ | [2] |
| Molecular Weight | 119.16 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 160.8 °C (predicted) | [1] |
| Density | 0.932 g/cm³ (predicted) | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Amino-1,3-dimethoxypropane, 1,3-Dimethoxy-2-propanamine | [2][3] |
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. While experimentally obtained spectra for this compound are not widely available in public databases, a predictive analysis based on its functional groups provides valuable insight.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₂ | Broad singlet | 2H | |
| -CH(NH₂) | Multiplet | 1H | |
| -CH₂- | Multiplet | 4H | |
| -OCH₃ | Singlet | 6H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reveal the number of unique carbon environments. Based on the structure, four distinct signals are anticipated.
| Carbon | Chemical Shift (ppm) |
| -C H(NH₂) | ~50-60 |
| -C H₂- | ~70-80 |
| -OC H₃ | ~55-65 |
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for its primary amine and ether functional groups.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (primary amine) | Symmetric and asymmetric stretching | 3400-3250 (two bands) |
| N-H (primary amine) | Bending | 1650-1580 |
| C-N (aliphatic amine) | Stretching | 1250-1020 |
| C-H (alkane) | Stretching | 2950-2850 |
| C-O (ether) | Stretching | 1150-1085 |
Mass Spectrometry (Predicted)
The mass spectrum provides information about the molecular weight and fragmentation pattern.
| m/z | Ion | Notes |
| 119 | [M]⁺ | Molecular ion peak |
| 104 | [M-NH₂]⁺ | Loss of the amino group |
| 88 | [M-OCH₃]⁺ | Loss of a methoxy group |
| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage, often the base peak |
Synthesis of this compound
A robust and scalable synthesis is crucial for the accessibility of this compound for research and development. Reductive amination of the corresponding ketone, 1,3-dimethoxy-2-propanone, is a common and effective method.[1]
Caption: General workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
This protocol describes a laboratory-scale synthesis of this compound from 1,3-dimethoxy-2-propanone.
Materials:
-
1,3-dimethoxy-2-propanone
-
Ammonia (7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dimethoxy-2-propanone (1 equivalent) in methanol. Cool the solution in an ice bath.
-
Slowly add a 7N solution of ammonia in methanol (1.5 equivalents) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture again in an ice bath. Add sodium borohydride (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
Applications in Drug Development and Organic Synthesis
The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
-
Scaffold for Bioactive Molecules: The primary amine serves as a key functional handle for the introduction of various substituents through reactions such as acylation, alkylation, and sulfonylation. The two methoxy groups can enhance the solubility and metabolic stability of the final compound.
-
Synthesis of Heterocycles: This amine can be used in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in many drug candidates.
-
Chiral Synthesis: As a prochiral molecule, enantioselective synthesis can lead to chiral amines that are crucial for the development of stereospecific drugs.
Caption: Potential applications of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: This compound is classified as a corrosive substance (Hazard Class 8).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen).[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with a unique combination of functional groups. Its straightforward synthesis and the reactivity of its primary amine and ether moieties make it a useful building block for the construction of a wide range of more complex molecules. For researchers and professionals in drug discovery and organic synthesis, a thorough understanding of its properties and handling requirements is essential for its effective and safe utilization.
References
An In-depth Technical Guide to 1,3-Dimethoxypropan-2-amine (CAS: 78531-29-0): A Versatile Building Block for Chemical and Pharmaceutical Innovation
This technical guide provides a comprehensive overview of 1,3-dimethoxypropan-2-amine, a chemical entity with significant potential as a versatile intermediate in organic synthesis and drug discovery. While detailed research on this specific molecule is emerging, its structural features—a primary amine flanked by two methoxy groups—offer a unique combination of reactivity and solubility, making it a compelling scaffold for the development of novel compounds. This document will delve into its physicochemical properties, plausible synthetic routes, characterization methodologies, and prospective applications, particularly for researchers and professionals in the pharmaceutical and chemical sciences.
Core Molecular Characteristics
This compound, with the CAS number 78531-29-0, is a primary amine featuring a propane backbone with methoxy groups at the C1 and C3 positions.[1] This unique arrangement of functional groups imparts specific chemical properties that are advantageous in synthetic chemistry. The presence of ether linkages enhances solubility in organic solvents, while the primary amine serves as a key nucleophilic center for a wide array of chemical transformations.
| Property | Value | Source |
| CAS Number | 78531-29-0 | [2] |
| Molecular Formula | C₅H₁₃NO₂ | [2] |
| Molecular Weight | 119.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | COCC(COC)N | [2] |
| Physical Form | Liquid | [3] |
| Boiling Point (Predicted) | 160.8 ± 25.0 °C | [4] |
| pKa (Predicted) | 7.00 ± 0.10 | [4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis of this compound: A Plausible and Efficient Route
While multiple synthetic strategies can be envisioned, the most direct and industrially scalable approach to this compound is the reductive amination of 1,3-dimethoxy-2-propanone.[3][5] This method is favored for its high efficiency and the commercial availability of the starting ketone. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.
Caption: Proposed synthesis of this compound via reductive amination.
Representative Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methodologies for reductive amination.[5][6]
Materials:
-
1,3-Dimethoxy-2-propanone
-
Ammonia (7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,3-dimethoxy-2-propanone (1.0 eq) in anhydrous methanol, add a 7N solution of ammonia in methanol (5.0 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted ¹H and ¹³C NMR Spectral Data
While experimental spectra for this specific compound are not widely published, the expected NMR signals can be predicted based on its chemical structure.
¹H NMR (Predicted):
-
A multiplet corresponding to the single proton at the C2 position (CH-NH₂).
-
Two distinct signals for the diastereotopic protons of the two CH₂ groups adjacent to the methoxy groups.
-
A singlet for the six protons of the two equivalent methoxy (OCH₃) groups.
-
A broad singlet for the two protons of the primary amine (NH₂), which may exchange with D₂O.
¹³C NMR (Predicted):
-
A signal for the C2 carbon atom bonded to the amine group.
-
A signal for the C1 and C3 carbons of the methylene groups.
-
A signal for the carbons of the two methoxy groups.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[3] Predicted collision cross-section data suggests the following m/z values for common adducts.[7]
| Adduct | Predicted m/z |
| [M+H]⁺ | 120.10191 |
| [M+Na]⁺ | 142.08385 |
| [M-H]⁻ | 118.08735 |
| [M+NH₄]⁺ | 137.12845 |
Applications in Drug Discovery and Medicinal Chemistry
The structural attributes of this compound make it a valuable building block for the synthesis of more complex molecules with potential biological activity.[1] The primary amine allows for its incorporation into a variety of scaffolds through reactions such as amide bond formation, alkylation, and participation in the synthesis of heterocyclic systems.
Role as a Scaffold for Bioactive Molecules
Derivatives of structurally similar propan-2-amines have demonstrated notable biological activities. For instance, a study on synthetic 1,3-bis(aryloxy)propan-2-amines revealed antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[8] This suggests that this compound could serve as a precursor for a new class of antibacterial agents.
Caption: Potential synthetic transformations of this compound.
Representative Experimental Protocol: Amide Synthesis
This protocol illustrates the use of this compound in a standard acylation reaction.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(1,3-dimethoxypropan-2-yl)benzamide.
Safety and Handling
This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[3] Store the compound under an inert atmosphere at 2-8 °C.[4]
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for chemical synthesis. Its bifunctional nature, with a reactive primary amine and solubilizing methoxy groups, presents numerous opportunities for the creation of diverse molecular architectures. While further research is needed to fully elucidate its reaction scope and the biological activities of its derivatives, the foundational information presented in this guide suggests its significant potential for innovation in the pharmaceutical and chemical industries. Future investigations should focus on developing a broader range of derivatives and screening them for various biological activities to unlock the full potential of this versatile molecule.
References
- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Buy this compound | 78531-29-0 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
IUPAC name for 1,3-Dimethoxypropan-2-amine
An In-depth Technical Guide to 1,3-Dimethoxypropan-2-amine: Synthesis, Properties, and Applications
Abstract
This compound, a unique aliphatic primary amine, presents a compelling scaffold for innovation in chemical synthesis and drug discovery. Characterized by a central amine group flanked by two methoxy-functionalized carbons, this molecule offers a distinct combination of nucleophilicity, hydrogen bonding capability, and conformational flexibility. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis and purification protocols, and potential applications for researchers and drug development professionals. We delve into the causality behind synthetic strategies and analytical validation, positioning this compound as a versatile building block for creating more complex molecular architectures.
Introduction and Chemical Identity
This compound (CAS No: 78531-29-0) is an organic compound whose structure is distinguished by a propane backbone with methoxy groups at the 1 and 3 positions and a primary amine at the central carbon.[1][2] This arrangement of functional groups—two hydrogen bond acceptors (ether oxygens) and a primary amine that can act as both a hydrogen bond donor and a nucleophile—makes it a significant intermediate in synthetic organic chemistry.[1] Its formal IUPAC name is this compound, and it is also known by synonyms such as 2-amino-1,3-dimethoxypropane.[2][3] The unique positioning of these groups may confer distinct chemical properties and biological activities compared to simpler amines, marking its potential significance in pharmaceutical and materials science research.[1]
Caption: 2D Structure of this compound.
Physicochemical Properties and Structural Elucidation
The utility of a chemical compound is fundamentally governed by its physical and chemical properties. This compound is typically a colorless liquid with a predicted boiling point of approximately 160.8 °C and a density near 0.932 g/cm³.[1] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 78531-29-0 | [1][2] |
| Molecular Formula | C₅H₁₃NO₂ | [1][4] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | ~160.8 °C (predicted) | [1] |
| Density | ~0.932 g/cm³ (predicted) | [1] |
| SMILES | COCC(COC)N | [1][2][4] |
| InChI Key | DSZCUJHVOLGWBO-UHFFFAOYSA-N | [1][2][4] |
Structural Validation: A Spectroscopic Approach
While specific spectral data for this compound is not widely published, its structure can be confidently confirmed using standard spectroscopic techniques. The expected signatures are predictable based on its functional groups.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the six protons of the two equivalent methoxy (-OCH₃) groups. The methine proton (CH-NH₂) would appear as a multiplet, coupled to the adjacent methylene protons. The four protons of the two methylene groups (-CH₂-) would likely appear as distinct multiplets due to their diastereotopicity. The two amine protons (-NH₂) would typically present as a broad singlet, the chemical shift of which is concentration-dependent; its signal would disappear upon a D₂O shake, confirming its identity.[5]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should exhibit four distinct signals: one for the methoxy carbons, one for the methylene carbons, one for the methine carbon attached to the nitrogen, and a fourth signal corresponding to the terminal methyl carbons of the methoxy groups. Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm range.[5]
-
Infrared (IR) Spectroscopy : As a primary amine, its IR spectrum is characterized by two N-H stretching bands in the 3400-3250 cm⁻¹ region.[6] A strong N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹.[5][6] Additionally, the C-N stretching of the aliphatic amine should produce a medium-to-weak band in the 1250–1020 cm⁻¹ range.[6] Strong C-O stretching bands from the ether linkages are also expected.
-
Mass Spectrometry : Following the "nitrogen rule," the compound's odd number of nitrogen atoms will result in a molecular ion peak (M⁺) with an odd mass-to-charge ratio (m/z = 119).[5] The fragmentation pattern would likely be dominated by alpha-cleavage, where the bond between the central carbon and an adjacent methylene carbon breaks, yielding a resonance-stabilized iminium cation.[5]
Synthesis, Purification, and Quality Control
The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Synthetic Pathways
A prevalent and logical approach is the reductive amination of the corresponding ketone, 1,3-dimethoxyacetone. This method is highly effective for forming primary amines.
Experimental Protocol: Reductive Amination of 1,3-Dimethoxyacetone
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethoxyacetone in a suitable solvent such as methanol or ethanol.
-
Amine Source : Add a source of ammonia. This can be a solution of ammonia in methanol or by bubbling ammonia gas through the reaction mixture at a controlled temperature (e.g., 0 °C). An excess of ammonia is typically used to favor the formation of the primary amine over secondary amine byproducts.
-
Reducing Agent : Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), in portions while maintaining a low temperature to control the reaction exotherm. NaBH₃CN is often preferred as it is more selective for the imine intermediate over the starting ketone.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.
-
Workup : Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an acid (e.g., 1M HCl) until the solution is neutral or slightly acidic. Remove the organic solvent under reduced pressure.
-
Extraction : Basify the aqueous residue with a strong base (e.g., NaOH) to deprotonate the amine salt and extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration : Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.
Caption: General workflow for synthesis via reductive amination.
Purification Strategies
For applications in pharmaceuticals, high purity is paramount. While distillation can be effective, specialized techniques may be required to remove closely related impurities.[1] One noted method involves purification using trichloroacetic acid, which protonates the amine to form a salt that can be precipitated and separated from non-basic impurities.[1] Subsequent treatment with a base regenerates the pure amine.
Quality Control
To ensure the identity and purity of the final product, a robust quality control protocol is essential. Gas chromatography (GC) is typically employed to assess purity and identify any volatile byproducts, such as unreacted starting materials or over-alkylated products.[1] Nuclear magnetic resonance (NMR) spectroscopy serves to confirm the structure of the final compound and ensure the absence of significant impurities.[1]
Potential Applications in Research and Development
While extensive research specifically detailing the uses of this compound is not widely published, its structure suggests significant potential in several fields.[1] Its utility lies in its role as a versatile chemical intermediate.
Caption: Relationship between structure and potential applications.
Pharmaceutical and Medicinal Chemistry
The primary amine group is a common feature in many pharmaceuticals, serving as a key site for molecular interactions or as a handle for prodrug strategies.[1][7] The propan-2-amine backbone is a known scaffold in drug design. For instance, related structures like 1-(3,4-dimethoxyphenyl)propan-2-amine have been used to synthesize compounds investigated for conditions such as irritable bowel syndrome.[8] The flanking methoxy groups in this compound can influence the compound's lipophilicity, metabolic stability, and conformational preferences, which are critical parameters in drug design. It can serve as a precursor for more complex molecules where the amine is derivatized to form amides, sulfonamides, or secondary/tertiary amines with desired biological activities.
Organic Synthesis and Material Science
In organic synthesis, this compound is a valuable building block.[1] The primary amine can be used in a wide array of chemical reactions, including N-alkylation, acylation, and condensation reactions to form imines. In material science, the amine and methoxy groups could allow the molecule to interact with material surfaces or be incorporated into polymer backbones.[1] For example, it could be used as a monomer or a cross-linking agent in the synthesis of functional polymers or resins. The two ether linkages and the amine also give it potential as a tridentate ligand for forming metal complexes, making it relevant for catalysis or the design of chelating agents.
Safety and Handling
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[2] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. It should be stored under an inert gas at refrigerated temperatures (2–8 °C) to ensure stability.[1]
Conclusion
This compound is a structurally unique and synthetically valuable compound. While its direct applications are still emerging, its combination of a reactive primary amine and modulating methoxy groups makes it a highly attractive building block for drug development professionals and organic chemists. The synthetic routes are straightforward, and the molecule's properties can be readily characterized by standard analytical techniques. As the demand for novel molecular scaffolds grows, the potential of versatile intermediates like this compound in creating next-generation pharmaceuticals and advanced materials is substantial.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethoxypropan-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethoxypropan-2-amine, a key building block in synthetic organic chemistry, presents a unique molecular architecture combining a central primary amine with two terminal methoxy groups. This structure imparts specific physicochemical characteristics that are critical for its application in pharmaceutical synthesis and materials science. An accurate understanding of its physical properties, such as boiling point and density, is paramount for process optimization, purification, formulation development, and ensuring laboratory safety.
This guide provides a comprehensive overview of the boiling point and density of this compound. It moves beyond simply stating predicted values to offer a deeper analysis of the underlying molecular principles and provides authoritative, step-by-step protocols for empirical determination, empowering researchers to validate these properties in a laboratory setting.
Chemical Identity and Predicted Properties
This compound is a colorless liquid under standard conditions, recognized by its CAS Number 78531-29-0.[1][2][3] Its core physical and chemical identifiers are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Amino-1,3-dimethoxypropane, 1,3-Dimethoxy-2-propanamine | [2][4] |
| CAS Number | 78531-29-0 | [1][2][3][4] |
| Molecular Formula | C₅H₁₃NO₂ | [1][4] |
| Molecular Weight | 119.16 g/mol | [1][4] |
| Predicted Boiling Point | ~160.8 °C (at 760 mmHg) | [1][2][3] |
| Predicted Density | ~0.932 g/cm³ | [1] |
Note: The boiling point and density values are predominantly derived from computational predictions and should be confirmed by empirical measurement for critical applications.
Structure-Property Relationship Analysis
The physical properties of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.
-
Boiling Point: The predicted boiling point of ~160.8 °C is significantly influenced by the presence of the primary amine (-NH₂) group.[1][3] Primary amines can act as hydrogen bond donors (via the N-H bonds) and acceptors (via the nitrogen lone pair), leading to strong intermolecular attractions that require substantial energy to overcome for the substance to transition into the gaseous phase.[2][4][5] These hydrogen bonds are stronger than the van der Waals forces found in alkanes of similar molecular weight but are generally weaker than the hydrogen bonds in alcohols, as oxygen is more electronegative than nitrogen.[2][5][6] The two ether linkages (-OCH₃) also contribute to the molecule's polarity through dipole-dipole interactions, further elevating the boiling point compared to a non-polar analogue.
-
Density: The predicted density of ~0.932 g/cm³ reflects the efficient packing of its molecules in the liquid state.[1] The combination of hydrogen bonding and dipole-dipole interactions allows the molecules to associate more closely than non-polar molecules of a similar size, resulting in a greater mass per unit volume.
Part 1: Experimental Determination of Boiling Point
For applications requiring high precision, such as reaction engineering or high-purity distillations, experimental verification of the boiling point is essential. The OECD Test Guideline 103 outlines several acceptable methods for this determination.[7][8] A widely used and accessible method for small-scale laboratory work is the Thiele tube method.
Protocol: Boiling Point Determination via Thiele Tube
This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. It is advantageous for requiring only a small sample volume.[9]
Methodology Steps:
-
Sample Preparation: Add approximately 0.5 mL of this compound into a small test tube (fusion tube).
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing a high-boiling mineral oil. The Thiele tube's design ensures uniform heating via convection currents.
-
Observation (Heating Phase): Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will exit as a slow stream of bubbles. The rate of bubbling will increase significantly as the liquid's boiling point is approached and its vapor pressure rises.
-
Observation (Cooling Phase): Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube, indicating the temperature is slightly above the boiling point.[9] Remove the heat source.
-
Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[9] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Record Pressure: Record the ambient barometric pressure, as boiling point is pressure-dependent.[9][10]
References
- 1. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 2. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. oecd.org [oecd.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
An In-Depth Technical Guide to the Solubility of 1,3-Dimethoxypropan-2-amine in Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of 1,3-dimethoxypropan-2-amine in various organic solvents. Given the specificity of this compound, this document emphasizes predictive principles and detailed experimental methodologies to empower researchers in drug development and chemical synthesis to generate reliable solubility data.
Introduction to this compound
This compound, with the molecular formula C₅H₁₃NO₂, is a primary amine featuring two methoxy groups on a propane backbone.[1] Its structure, containing both hydrogen bond-donating (amine) and hydrogen bond-accepting (ether) functionalities, suggests a nuanced solubility profile across different solvent classes.[1] This compound serves as a potential building block in pharmaceutical and chemical synthesis.[1] A thorough understanding of its solubility is paramount for reaction engineering, purification, formulation, and drug delivery applications.
Key Physicochemical Properties:
-
Molecular Formula: C₅H₁₃NO₂[1]
-
Molecular Weight: 119.16 g/mol [1]
-
Appearance: Colorless liquid[1]
-
Boiling Point (Predicted): ~160.8 °C[1]
-
Density (Predicted): ~0.932 g/cm³[1]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] For this compound, its solubility will be governed by the interplay of intermolecular forces between it and the solvent molecules.
Molecular Structure and Polarity Analysis
The structure of this compound imparts a moderate polarity. The two ether linkages and the primary amine group can participate in hydrogen bonding.[3] The amine group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the nitrogen of the amine group act as hydrogen bond acceptors.[3] The aliphatic carbon backbone contributes to its nonpolar character.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Arising from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Arising from hydrogen bond formation.[4][5]
Strategic Solvent Selection
Based on the structural analysis, a range of organic solvents should be investigated to establish a comprehensive solubility profile.
Table 1: Proposed Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Expected Solubility and Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High: These solvents can engage in hydrogen bonding with the amine and ether groups of the solute, facilitating dissolution. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High: These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the solute. |
| Nonpolar | Hexane, Toluene, Chloroform | Low to Moderate: The aliphatic backbone of the solute will have some affinity for nonpolar solvents. However, the polar functional groups may limit solubility. Chloroform might show enhanced solubility due to its ability to form hydrogen bonds with the amine. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High: The structural similarity (presence of ether linkages) suggests good miscibility. |
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal equilibrium (or shake-flask) method is considered the gold standard for determining thermodynamic solubility.[6][7] This method involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until a saturated solution is formed.[6]
Detailed Experimental Protocol: Isothermal Equilibrium Method
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or a suitable alternative analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. "Excess" means that undissolved solute is clearly visible after equilibration.
-
Prepare triplicate samples for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. The time required can vary but is often between 24 and 72 hours.[8] It is advisable to perform a preliminary experiment to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[9]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as gas chromatography (GC).[10]
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Analytical Method: Gas Chromatography (GC)
GC is a suitable technique for quantifying volatile amines like this compound.[10] A nitrogen-phosphorus detector (NPD) is particularly sensitive to nitrogen-containing compounds and would be an excellent choice for this analysis.[11]
Data Presentation and Visualization
The experimentally determined solubility data should be presented in a clear and concise manner to allow for easy comparison between different solvents.
Table 2: Template for Reporting Solubility Data of this compound at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) | Qualitative Description |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Acetonitrile | |||
| Dichloromethane | |||
| Toluene | |||
| Hexane |
Qualitative descriptions can be based on standard pharmacopeial definitions (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility Measurements
Several factors can influence the outcome of solubility experiments, and it is crucial to control them to ensure the accuracy and reproducibility of the data.
-
Temperature: The solubility of solids in liquids is generally temperature-dependent.[12] For most substances, solubility increases with increasing temperature. Therefore, maintaining a constant and accurately known temperature during equilibration is critical.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. High-purity materials should be used.
-
Polymorphism: The crystalline form of the solute can significantly impact its solubility.[12] The most stable polymorph will have the lowest solubility. It is important to characterize the solid phase before and after the experiment to ensure that no polymorphic transformation has occurred.
-
pH (for aqueous or protic solvents): As an amine, the solubility of this compound can be pH-dependent in protic solvents due to protonation of the amine group.[12] For organic solvents, this is less of a concern unless acidic or basic impurities are present.
Conclusion
This guide has provided a detailed roadmap for researchers to approach the determination of the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental methodology, scientists can generate the high-quality data needed to advance their research in drug development and chemical synthesis. The provided protocol for the isothermal equilibrium method, coupled with a suitable analytical technique like gas chromatography, represents a reliable approach to obtaining accurate thermodynamic solubility data.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. education.com [education.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. bre.com [bre.com]
- 11. epa.gov [epa.gov]
- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,3-Dimethoxypropan-2-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-dimethoxypropan-2-amine (C₅H₁₃NO₂), a primary amine with two ether functionalities. In the absence of extensively published experimental spectra, this document leverages predictive methodologies and foundational spectroscopic principles to serve as a robust resource for researchers, scientists, and professionals in drug development. It details the theoretical underpinnings, step-by-step experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. The guide is structured to provide not just data, but a causal understanding of the spectroscopic signatures, thereby ensuring scientific integrity and empowering researchers to confidently acquire and interpret their own experimental results.
Introduction to this compound
This compound is a bifunctional organic molecule with the molecular formula C₅H₁₃NO₂ and a molecular weight of 119.16 g/mol .[1] Its structure, featuring a central amine on a propane backbone flanked by two methoxy groups, makes it a potentially valuable building block in synthetic organic chemistry and medicinal chemistry. The primary amine can serve as a nucleophile or a basic center, while the ether linkages provide polarity and potential hydrogen bond accepting capabilities.
Accurate and unambiguous structural confirmation is the cornerstone of any chemical research or development workflow. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecular architecture. This guide will elucidate the expected spectroscopic characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations, a complete picture of the atomic connectivity can be assembled.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The symmetry of the molecule dictates that the two methoxy groups are chemically equivalent, as are the two methylene (-CH₂-) groups.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -NH₂ (Amine) | 1.0 - 3.0 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is typically broad and will disappear upon shaking the sample with D₂O.[1][2] |
| -CH- (Methine) | 2.8 - 3.2 | Quintet | 1H | This proton is deshielded by the adjacent electron-withdrawing amine group. It is coupled to the four neighboring methylene protons, resulting in a quintet. |
| -OCH₃ (Methoxy) | 3.3 - 3.5 | Singlet | 6H | These protons are on methyl groups attached to an oxygen atom, placing them in the typical range for methoxy groups. As there are no adjacent protons, the signal is a singlet. |
| -CH₂- (Methylene) | 3.4 - 3.7 | Doublet | 4H | These protons are adjacent to an ether oxygen, which deshields them significantly.[3][4][5] They are coupled to the single methine proton, resulting in a doublet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H- (Methine) | 45 - 55 | This carbon is directly attached to the nitrogen atom of the primary amine. Carbons bonded to nitrogen in aliphatic amines typically appear in this region.[6] |
| -OC H₃ (Methoxy) | 55 - 65 | This is the characteristic chemical shift range for carbon atoms in methoxy groups. |
| -C H₂- (Methylene) | 70 - 80 | These carbons are bonded to an ether oxygen, which causes a significant downfield shift into this region.[3][5] |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for obtaining high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube.
-
Cap the NMR tube securely. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set a wider spectral width (e.g., 0-220 ppm).
-
Acquire a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectra.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]
-
Integrate the signals in the ¹H NMR spectrum.
-
NMR Workflow Visualization
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds.
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 3500 | N-H Stretch | Medium | Primary Amine (-NH₂) |
| 2850 - 3000 | C-H Stretch | Strong | Alkane (sp³ C-H) |
| 1580 - 1650 | N-H Bend (Scissoring) | Medium | Primary Amine (-NH₂) |
| 1050 - 1150 | C-O Stretch | Strong | Ether (C-O-C) |
| 1020 - 1250 | C-N Stretch | Medium-Weak | Aliphatic Amine |
Interpretation Insights:
-
Primary Amine Confirmation: The key feature identifying the primary amine will be the presence of two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[5][8] A secondary amine would show only one band, and a tertiary amine would show none.
-
Ether Linkage: A strong, often broad, absorption band in the 1050-1150 cm⁻¹ region is a reliable indicator of the C-O ether linkage.
-
Absence of Other Groups: The absence of a strong band around 1700 cm⁻¹ would confirm the lack of a carbonyl (C=O) group.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR unit.
-
Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
IR Workflow Visualization
Caption: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure and elemental composition.
Predicted Mass Spectrum Data
For this compound (MW = 119.16), the mass spectrum will show a molecular ion peak (or a protonated molecule in soft ionization) and characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge) | Ion | Ionization Mode | Rationale |
| 120.102 | [M+H]⁺ | ESI, CI | In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule is often the base peak. PubChem predicts this value as 120.10191.[4][9] |
| 119.095 | [M]⁺ | EI | In Electron Ionization (EI), the molecular ion is formed. Its odd nominal mass is consistent with the Nitrogen Rule for a molecule containing one nitrogen atom.[1] |
| 74.060 | [C₃H₈NO]⁺ | EI, ESI, CI | This major fragment likely arises from α-cleavage, a characteristic fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the C-N bond would result in the loss of a methoxymethyl radical (•CH₂OCH₃, mass 45). |
| 45.034 | [C₂H₅O]⁺ | EI, ESI, CI | This fragment corresponds to the methoxymethyl cation ([CH₂OCH₃]⁺), which could be formed by cleavage on the other side of the amine group. |
Experimental Protocol for MS Data Acquisition (ESI-TOF)
Electrospray Ionization coupled with a Time-of-Flight (ESI-TOF) mass analyzer is a common setup for obtaining accurate mass measurements.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters:
-
Set the ESI source to positive ion mode.
-
Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
Set the TOF analyzer to acquire data over an appropriate mass range (e.g., m/z 50-500).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Use an internal or external calibrant to ensure high mass accuracy.
-
Analyze the spectrum to identify the protonated molecular ion and major fragment ions. Compare the observed accurate mass to the calculated exact mass of the [M+H]⁺ ion (120.10191) to confirm the elemental composition.
-
MS Workflow Visualization
References
- 1. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 1,3-Dimethoxypropan-2-amine: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,3-dimethoxypropan-2-amine (CAS No. 78531-29-0), a versatile primary amine building block with growing relevance in pharmaceutical and chemical synthesis. This document details its chemical and physical properties, commercial availability, and purity standards. Furthermore, it outlines a representative synthetic route, discusses key applications in drug discovery with a specific example, and provides protocols for quality control and analysis. This guide is intended to serve as a critical resource for researchers and drug development professionals seeking to leverage this molecule in their synthetic endeavors.
Introduction and Physicochemical Profile
This compound, also known as 2-amino-1,3-dimethoxypropane, is a unique trifunctional molecule featuring a central primary amine flanked by two methoxy groups.[1] This structural arrangement imparts specific solubility and reactivity characteristics, making it an attractive intermediate for the synthesis of more complex molecules.[1] Its utility is particularly noted in the construction of diverse molecular scaffolds for medicinal chemistry and materials science.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 78531-29-0 | [1] |
| Molecular Formula | C₅H₁₃NO₂ | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Amino-1,3-dimethoxypropane, 2-Methoxy-1-(methoxymethyl)ethylamine | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~160.8 °C (Predicted) | [3] |
| Density | ~0.932 g/cm³ (Predicted) | [2] |
| SMILES | COCC(COC)N | [1] |
| InChIKey | DSZCUJHVOLGWBO-UHFFFAOYSA-N | [1] |
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of chemical suppliers, catering to both research and development and bulk-scale needs. Purity levels typically range from 95% to over 98%, with pricing varying accordingly. When selecting a supplier, it is crucial to consider not only the purity but also the consistency of quality, availability of analytical data (e.g., Certificate of Analysis), and lead times.
Table 2: Comparison of Commercial Suppliers for this compound
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 97% | 100 mg, 250 mg, 1 g, 5 g | Available through Ambeed, Inc. Storage at 2-8°C recommended. |
| Oakwood Chemical | 95% | 100 mg, 250 mg | Inquire for larger quantities. |
| pH Scientific | Not specified | 0.1 g, 0.25 g, 1 g | Larger pack sizes may be available upon request. |
| Acmec Biochemical | 97% | 5 g | Storage at 2-8°C in a dark place is recommended. |
| Protheragen | 97% | Not specified | Marketed as an intermediate for organic synthesis and pharmaceutical manufacturing.[3] |
| Abound Chem | 98% | 250 mg, 1 g, 5 g | For laboratory use only. |
| MOLBASE | 96% | 500 g | Purity and price may vary by specific supplier on the platform. |
Note: Pricing is subject to change and may not be publicly listed. It is recommended to request a quote directly from the suppliers for the most accurate information.
Synthesis of this compound
While several synthetic strategies for this compound have been generally described, including the alkylation of amines and reactions involving ethylene and ammonia, a common and logical approach for laboratory-scale synthesis is the reductive amination of the corresponding ketone, 1,3-dimethoxy-2-propanone.[2] This method is widely used for the preparation of primary amines due to its efficiency and the ready availability of starting materials.
Representative Synthetic Pathway: Reductive Amination
The following protocol is a representative, field-proven methodology for the synthesis of aliphatic amines and can be adapted for the preparation of this compound. The causality behind this two-step, one-pot procedure lies in the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical; sodium cyanoborohydride is often favored as it is selective for the imine in the presence of the ketone.
Caption: Reductive amination workflow for this compound synthesis.
Experimental Protocol: Reductive Amination
Materials:
-
1,3-Dimethoxy-2-propanone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1,3-dimethoxy-2-propanone (1.0 eq) in methanol. Add ammonium acetate (3-5 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.
-
Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 1 hour.
-
Basification and Extraction: Basify the mixture with a concentrated NaOH solution to pH >12. Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain the final product of high purity.
Applications in Drug Discovery and Chemical Synthesis
The unique structural features of this compound make it a valuable building block in medicinal chemistry. The primary amine serves as a key nucleophile or a point of attachment for linkers, while the two methoxy groups can influence solubility, metabolic stability, and conformational rigidity of the final molecule.
Use as a Building Block in the Synthesis of Bioactive Molecules
While extensive peer-reviewed literature on the specific applications of this compound is still emerging, its utility has been demonstrated in patent literature. For instance, it has been used as a key building block in the synthesis of substituted oxo-dihydropyridine-carboxamides. In one example, the primary amine of this compound is reacted with an ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate derivative to form an amide bond, leading to the formation of a more complex heterocyclic system.
Caption: Application of this compound in heterocyclic synthesis.
This type of transformation highlights the role of this compound as a versatile scaffold modifier, enabling the exploration of new chemical space in drug discovery programs. The resulting complex molecules can be screened for a variety of biological activities.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.
Table 3: Analytical Methods for Quality Control
| Parameter | Recommended Technique(s) |
| Purity Assay | Gas Chromatography (GC-FID), HPLC |
| Identity Confirmation | Mass Spectrometry (MS), ¹H and ¹³C NMR Spectroscopy |
| Water Content | Karl Fischer Titration |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both purity assessment and identity confirmation. The following is a general protocol that can be adapted for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for purity or a Mass Spectrometer (MS) for identification.
-
Capillary Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.
GC Conditions (Representative):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Detector Temperature (FID): 300 °C
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or dichloromethane.
-
Prepare a series of working standards by serial dilution for quantitative analysis.
-
Dilute the sample to be analyzed to fall within the calibration range.
Data Analysis:
-
Purity: Determined by the area percent of the main peak in the GC-FID chromatogram.
-
Identification: Confirmed by matching the retention time and the mass spectrum with a known reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure, the expected ¹H NMR spectrum would likely show signals for the two methoxy groups, the two methylene groups, the methine proton, and the amine protons. The ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the methoxy, methylene, methine, and amine-bearing carbons.
Liquid Chromatography-Mass Spectrometry (LC-MS)
In a patent describing the synthesis of a larger molecule incorporating the this compound moiety, a retention time of 0.88 minutes was reported using the following analytical method:
-
Column: Gemini-NX C18, 2.0x50 mm, 3 µm
-
Eluent A: 2 mM ammonium hydrogencarbonate (pH 10)
-
Eluent B: Acetonitrile
-
Gradient: 1-100% B over 1.8 minutes
Safety and Handling
This compound is classified as a corrosive and flammable liquid.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements: Causes severe skin burns and eye damage. Flammable liquid and vapor.
-
Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Storage at 2-8°C under an inert atmosphere is recommended by several suppliers.
Always consult the Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a commercially available building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique trifunctional nature provides a versatile platform for the creation of novel and complex molecular architectures. This guide has provided a comprehensive overview of its properties, availability, a representative synthetic approach, and analytical methods for quality control. As research in this area continues, the applications of this valuable intermediate are expected to expand, further solidifying its role in the development of new chemical entities.
References
Safety and handling precautions for 1,3-Dimethoxypropan-2-amine
An In-Depth Technical Guide to the Safe Handling of 1,3-Dimethoxypropan-2-amine for Research and Development
Section 1: Introduction and Scope
This compound (CAS: 78531-29-0), also known as 2-amino-1,3-dimethoxypropane, is a primary amine functionalized with two methoxy groups.[1][2] Its unique structure makes it a valuable building block and intermediate in organic synthesis, with potential applications in the development of novel pharmaceutical compounds and materials science.[1]
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the critical safety information and handling protocols for this compound. The primary objective is to establish a framework for risk mitigation by explaining the causality behind each safety recommendation, ensuring that all procedures are self-validating and grounded in the compound's specific chemical properties. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring the integrity of experimental work.
Section 2: Hazard Identification and Risk Assessment
The cornerstone of safe handling is a thorough understanding of the inherent hazards. This compound is classified under the Globally Harmonized System (GHS) as both a flammable liquid and a corrosive substance capable of causing severe skin burns and eye damage.[3] This dual-hazard profile necessitates stringent control measures.
GHS Classification
The classification provided to the European Chemicals Agency (ECHA) dictates the fundamental safety precautions required.[3]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | corrosive |
Source: ECHA C&L Inventory[3]
Causality of Hazards
-
Corrosivity (Skin Corrosion 1B): As a primary amine, the compound is basic and can rapidly hydrolyze tissues upon contact, leading to severe chemical burns.[4] This classification indicates that it can cause irreversible skin damage after an exposure of up to one hour. The potential for severe, permanent eye damage is extremely high. This is the primary driver for the mandatory use of robust personal protective equipment (PPE).
-
Flammability (Flammable Liquid 3): This classification implies a flash point between 23°C and 60°C. Vapors can form an ignitable mixture with air at temperatures commonly found in a laboratory setting. Consequently, all potential ignition sources—such as sparks from electrical equipment, static discharge, and open flames—must be rigorously excluded from the handling area.[5][6]
Section 3: Chemical and Physical Properties
Understanding the physical properties of a compound is critical for designing safe experiments and anticipating its behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO₂ | [1][3][7] |
| Molecular Weight | 119.16 g/mol | [1][3][8] |
| CAS Number | 78531-29-0 | [2][3][8] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | ~160.8 °C @ 760 mmHg | [1][2] |
| Density | ~0.932 g/cm³ | [1] |
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by administrative controls and, as the final line of defense, rigorous use of PPE.
Hierarchy of Controls
The most effective safety strategies prioritize engineering solutions to minimize hazards at their source.
Caption: Hierarchy of safety controls, prioritizing engineering solutions.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be conducted inside a certified chemical fume hood.[5] This is non-negotiable and serves two purposes: it protects the user from inhaling corrosive vapors and it contains flammable vapors, preventing them from reaching potential ignition sources in the lab.
-
Ventilation: The fume hood must have adequate airflow (typically 80-120 feet per minute face velocity) to ensure vapors are captured effectively.
-
Grounding and Bonding: Due to its flammability, all metal containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[5][6]
-
Eyewash Stations and Safety Showers: These must be located in immediate proximity to the handling area.[9][10] Their accessibility is critical for emergency first aid in the event of skin or eye contact.
Personal Protective Equipment (PPE)
PPE must be selected based on the dual corrosive and flammable hazards.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[9] Due to the severe corrosivity (H314), a full-face shield worn over the safety goggles is required whenever there is a risk of splashing, such as during transfers of quantities greater than a few milliliters.[5]
-
Skin and Body Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[6] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[6]
-
Lab Coat: A flame-resistant lab coat is required.[6] Standard cotton lab coats are not sufficient if there is a significant fire risk.
-
Clothing: Full-length pants and closed-toe shoes are mandatory.[11] No skin should be exposed below the waist.
-
-
Respiratory Protection: When used within a properly functioning chemical fume hood, respiratory protection is typically not required. If a situation arises where the compound must be handled outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines must be used.[9]
Section 5: Safe Handling and Storage Protocols
Step-by-Step Handling Protocol
-
Preparation: Before handling, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Ensure all required PPE is donned correctly.
-
Work Area Setup: Conduct all work in a chemical fume hood.[5] Remove all unnecessary items and potential ignition sources from the hood.[6]
-
Dispensing:
-
Post-Handling: Tightly close the container immediately after use.[6] Decontaminate any surfaces that may have been exposed. Remove gloves using a technique that avoids skin contact and dispose of them in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water.[6]
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6] The storage area should be separate from incompatible materials.
-
Container: Keep the compound in its original, tightly sealed container.[6] Storage under an inert gas like argon or nitrogen is recommended to protect it from moisture and air.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9] Reactions with these materials can be highly exothermic and hazardous.
Section 6: Emergency Procedures and First Aid
Rapid and correct response to an emergency is critical to minimizing harm.
Accidental Release Measures (Spills)
Caption: Step-by-step workflow for responding to a chemical spill.
-
Immediate Actions: Alert personnel in the area. Eliminate all ignition sources immediately.[5][6]
-
Containment: Wearing full PPE, contain the spill by diking with an inert, non-combustible absorbent material like sand or vermiculite.[9] Do not use combustible materials like paper towels.
-
Cleanup: Once absorbed, use non-sparking tools to carefully collect the material into a suitable, sealable container for hazardous waste disposal.[5][6]
-
Decontamination: Clean the spill area thoroughly. Do not allow the spill to enter drains or sewers.[6]
First Aid
-
Eye Contact: This is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][12]
-
Skin Contact: Immediately remove all contaminated clothing.[5][12] Flush the affected skin with large amounts of water for at least 15 minutes.[5] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[5][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][12] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.
Fire Fighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[6] Water may be ineffective but can be used as a spray to cool fire-exposed containers.[13]
-
Specific Hazards: Vapors are flammable and may travel a considerable distance to an ignition source and flash back.[14] Combustion will produce toxic oxides of carbon and nitrogen.
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][15]
Section 7: Toxicological Profile
The primary toxicological concern for this compound is its severe corrosive effect on skin, eyes, and mucous membranes.[3] Systemic toxicity data for this specific compound is not widely available. However, based on the general properties of aliphatic amines, severe irritation of the respiratory tract upon inhalation is expected.[4] The lack of comprehensive toxicological data underscores the importance of preventing all routes of exposure through the stringent engineering controls and PPE outlined in this guide.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. calpaclab.com [calpaclab.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
- 13. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. chemicalbook.com [chemicalbook.com]
The Art of the Methyl Group: A Senior Application Scientist's Guide to Amine Alkylation with Methoxy-Containing Agents
For Researchers, Scientists, and Drug Development Professionals
In the intricate ballet of medicinal chemistry, the strategic addition of a methyl group to an amine can dramatically alter a molecule's pharmacological profile. This seemingly minor modification can influence potency, selectivity, metabolic stability, and even a drug candidate's ability to cross the blood-brain barrier. This guide provides an in-depth exploration of the core methodologies for amine alkylation, with a specific focus on the versatile and often nuanced world of methoxy-containing agents. Herein, we move beyond mere procedural lists to dissect the underlying mechanisms, offering field-proven insights to empower researchers in their experimental design and execution.
The Strategic Imperative of N-Methylation in Drug Discovery
The N-methyl moiety is a ubiquitous structural motif in a vast number of blockbuster pharmaceuticals. Its presence can confer a range of desirable properties. For instance, the conversion of a primary or secondary amine to a tertiary amine can increase its basicity, impacting its interaction with biological targets and its pharmacokinetic properties. Furthermore, the introduction of a methyl group can provide steric shielding, protecting the amine from metabolic degradation and thereby extending the drug's half-life.
However, the path to selective and efficient N-methylation is not without its challenges. Over-alkylation to form quaternary ammonium salts is a common pitfall with traditional methods, leading to purification nightmares and reduced yields.[1][2] The choice of the methylating agent is therefore a critical decision, balancing reactivity with selectivity and, increasingly, environmental and safety considerations.
The Classical Workhorse: The Eschweiler-Clarke Reaction
A cornerstone of amine methylation for over a century, the Eschweiler-Clarke reaction offers a reliable and often high-yielding method for the exhaustive methylation of primary and secondary amines to their tertiary counterparts.[3] This one-pot procedure utilizes formaldehyde as the methyl source and an excess of formic acid as both the reducing agent and solvent.[3]
Mechanism of Action: A Reductive Amination Cascade
The reaction proceeds through a reductive amination pathway. The amine first condenses with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion. The formate anion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to the methylated amine with the concomitant release of carbon dioxide.[4] For primary amines, this process occurs twice to yield the tertiary amine. A key advantage of this method is that the reaction inherently stops at the tertiary amine stage, as the formation of a quaternary ammonium salt is not mechanistically feasible.[5]
References
Introduction: The Cornerstone of Amine Synthesis
An In-Depth Technical Guide to Reductive Amination for Amine Synthesis
Reductive amination, also known as reductive alkylation, stands as one of the most powerful and versatile methods for the synthesis of primary, secondary, and tertiary amines.[1][2][3] Its prominence in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, is due to its operational simplicity, broad substrate scope, and high efficiency.[4][5] In fact, it is estimated that at least a quarter of all carbon-nitrogen bond-forming reactions in the pharmaceutical industry are achieved through reductive amination.[4][5]
This process facilitates the conversion of a carbonyl group (typically from an aldehyde or ketone) into an amine via an intermediate imine or iminium ion.[1] A key advantage of this methodology is the ability to perform it as a "one-pot" reaction, where the carbonyl compound, amine, and reducing agent are combined in a single vessel. This approach enhances atom economy and reduces waste by eliminating the need for intermediate purification steps, aligning with the principles of green chemistry.[1][6][7]
This guide provides a comprehensive overview of the reductive amination reaction, from its core mechanism and the critical choice of reducing agents to detailed experimental protocols and modern applications, designed for researchers and drug development professionals seeking to leverage this indispensable transformation.
The Core Mechanism: A Tale of Two Steps
The reductive amination reaction proceeds through a two-stage process that is often in equilibrium. Understanding the interplay between these stages is critical for reaction optimization and troubleshooting.[8]
-
Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This forms a transient hemiaminal (or carbinolamine) intermediate.[1][9] Under neutral or weakly acidic conditions, this intermediate undergoes dehydration to form an imine (for primary amines) or an enamine (for secondary amines). The imine can then be protonated to form a highly electrophilic iminium ion, which is the key species targeted for reduction.[8][9]
The formation of the imine/iminium ion is a reversible, acid-catalyzed process. The reaction pH is a critical parameter; mildly acidic conditions (pH 4-5) facilitate both the initial carbonyl protonation (activating it for nucleophilic attack) and the subsequent dehydration of the hemiaminal.[10] However, if the solution is too acidic, the starting amine will be protonated to its non-nucleophilic ammonium salt, shutting down the initial reaction.[10]
Caption: The general mechanism of reductive amination.
-
Reduction of the C=N Double Bond: The second stage is the irreversible reduction of the imine or iminium ion to the final amine product. This is accomplished by a reducing agent, typically a hydride source. The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the imine/iminium ion intermediate much faster than it reduces the starting carbonyl compound.[8][11]
The Choice of Reducing Agent: A Comparative Analysis
The selection of the reducing agent is the most critical experimental decision in designing a reductive amination protocol. The ideal reagent should be selective for the iminium ion over the carbonyl group, effective under mild conditions, and safe to handle. The most common choices are borohydride-based reagents.
| Reducing Agent | Selectivity | Pros | Cons | Typical Solvents |
| Sodium Borohydride (NaBH₄) | Low | Inexpensive, potent reductant.[12] | Reduces aldehydes and ketones, often requiring a two-step (indirect) procedure.[10][13] | Methanol, Ethanol[13] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Highly selective for iminium ions over carbonyls, enabling one-pot reactions.[10][11] Stable in mildly acidic conditions.[1] | Highly toxic; generates HCN gas with strong acids.[11][14] | Methanol, Water[13][15] |
| Sodium Triacetoxyborohydride (STAB) | Very High | Mild, highly selective, and broadly applicable for one-pot reactions.[8][16] Less toxic than NaBH₃CN.[12] | Water-sensitive; incompatible with methanol.[13][17] More expensive. | 1,2-Dichloroethane (DCE), THF, DCM[13][18] |
| Catalytic Hydrogenation (e.g., H₂/Pd) | High | "Green" method with high atom economy; water is the only byproduct.[6] | Requires specialized equipment (hydrogenator); catalyst can be poisoned by amines/sulfur.[19] | Methanol, Ethanol, Ethyl Acetate |
Expert Insights on Reagent Selection
-
Sodium Borohydride (NaBH₄): Due to its high reactivity, NaBH₄ will readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields of the desired amine.[10] Therefore, it is best employed in an indirect or two-step procedure. The imine is pre-formed first (often with removal of water to drive the equilibrium), and only then is the NaBH₄ added to perform the reduction.[13][20]
-
Sodium Cyanoborohydride (NaBH₃CN): The electron-withdrawing cyano group attenuates the reactivity of the borohydride, making it slow to react with neutral carbonyls but highly reactive toward the electrophilic, protonated iminium ion.[15][21] This superb selectivity makes it ideal for one-pot reactions at a controlled pH (typically 6-7).[12] However, its high toxicity and the potential to generate cyanide waste streams are significant drawbacks that have led many researchers to seek alternatives.[11][15]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB has become the reagent of choice for many applications.[22] The steric bulk and electron-withdrawing nature of the three acetoxy groups make it a very mild and selective reducing agent.[3][16] It is particularly effective for the reductive amination of a wide variety of aldehydes and ketones, including those with acid-sensitive functional groups.[18][20] Unlike NaBH₃CN, it does not require strict pH control and is significantly less toxic, making it a safer and often more reliable alternative.[12][22] Its primary limitation is its sensitivity to protic solvents like water and methanol, necessitating the use of aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[13][17]
Caption: Decision workflow for selecting a reducing agent.
Experimental Protocols: From Theory to Practice
The following protocols are generalized procedures. Researchers should always optimize conditions for their specific substrates and consult primary literature for analogous transformations.
Protocol 1: One-Pot Reductive Amination using STAB (Reagent of Choice)
This direct method is suitable for a wide range of aldehydes and unhindered ketones.[8]
-
Materials:
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone and the chosen solvent (e.g., DCE).
-
Add the amine to the solution and stir for 20-60 minutes at room temperature to allow for initial imine formation. For less reactive ketones, acetic acid may be added at this stage to catalyze imine formation.[18]
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the stirred mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product as necessary, typically by flash column chromatography or crystallization.
-
Protocol 2: Indirect (Two-Step) Reductive Amination using NaBH₄
This method is preferred when the starting carbonyl is particularly sensitive to reduction or when dialkylation is a concern with primary amines.[20]
-
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0 equiv)
-
Solvent for imine formation (e.g., Toluene, Methanol)
-
Dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves, optional)
-
Sodium borohydride (NaBH₄) (1.0–1.5 equiv)
-
Methanol or Ethanol
-
-
Procedure:
-
Step 1: Imine Formation. Dissolve the aldehyde/ketone and the amine in a suitable solvent (e.g., methanol).[20] If using a non-protic solvent like toluene, add a dehydrating agent or use a Dean-Stark apparatus to remove water and drive the equilibrium toward the imine.
-
Stir the mixture at room temperature (or with gentle heating) for 1-4 hours until imine formation is complete as judged by TLC or NMR analysis.
-
Step 2: Reduction. Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly and portion-wise, add sodium borohydride to the solution. Be cautious of hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for purification.
-
Modern Frontiers: Asymmetric and Catalytic Variations
While hydride reagents are workhorses, the field continues to evolve, with a strong focus on catalytic and stereoselective methods.
-
Asymmetric Reductive Amination (ARA): The synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.[1] ARA achieves this by using chiral catalysts—often based on transition metals like Iridium, Rhodium, or Ruthenium—to control the stereochemical outcome of the reduction step.[19][23][24] Biocatalysis, using enzymes such as Imine Reductases (IREDs), has also emerged as a powerful and highly selective green alternative for producing enantiopure amines.[1][25]
-
Catalytic Transfer Hydrogenation: This approach avoids the use of stoichiometric hydride reagents and pressurized hydrogen gas. Instead, a stable hydrogen donor, such as formic acid or isopropanol, is used in conjunction with a transition metal catalyst (e.g., based on Nickel or Iridium) to effect the reduction.[18] These methods are often highly efficient and environmentally friendly.[18]
Conclusion
Reductive amination is a robust and indispensable tool for the synthesis of amines. Its value is rooted in its reliability, versatility, and adaptability to one-pot procedures that align with the goals of efficient and sustainable chemistry. The judicious selection of the reducing agent—balancing reactivity, selectivity, and safety—is the key to success. While classic hydride reagents like STAB remain the go-to choice for many applications, ongoing innovations in asymmetric catalysis and biocatalysis continue to expand the horizons of this foundational reaction, enabling the synthesis of increasingly complex and valuable molecules for research and drug development.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. air.unimi.it [air.unimi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Sodium cyanoborohydride [organic-chemistry.org]
- 15. commonorganicchemistry.com [commonorganicchemistry.com]
- 16. Sodium triacetoxyborohydride [organic-chemistry.org]
- 17. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. pcliv.ac.uk [pcliv.ac.uk]
- 20. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 21. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
The Synthetic Potential of 1,3-Dimethoxypropan-2-amine: A Guide for the Research Chemist
Abstract
This technical guide delves into the synthetic utility of 1,3-dimethoxypropan-2-amine, a structurally unique primary amine. While extensive, documented applications in mainstream organic synthesis are not widely reported, its combination of a nucleophilic primary amine and two flanking methoxy groups presents intriguing possibilities for its use as a versatile building block and ligand. This document serves as a resource for researchers, scientists, and drug development professionals by providing a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, a series of proposed applications in areas such as heterocyclic synthesis and catalysis. The protocols detailed herein are based on well-established transformations of analogous amines and are intended to serve as a validated starting point for further investigation into the chemistry of this promising, yet underexplored, reagent.
Introduction: Unveiling a Unique Structural Motif
This compound, with the molecular formula C₅H₁₃NO₂, is a primary amine distinguished by the presence of two methoxy groups on the propyl backbone, flanking the central amine functionality[1]. This unique arrangement of atoms imparts specific chemical properties that suggest its potential as a valuable tool in the synthetic chemist's arsenal. The primary amine serves as a potent nucleophile and a handle for a wide array of chemical transformations, while the two ether linkages can influence the molecule's solubility, conformational rigidity, and potential to act as a bidentate ligand for metal catalysts.
Despite these promising features, a comprehensive survey of the chemical literature reveals a scarcity of specific applications and detailed protocols for this compound[1]. This guide aims to bridge this gap by providing a forward-looking perspective on its potential applications, grounded in established chemical principles and analogous reactivity of similar compounds. We will explore its synthesis and propose its use in the construction of valuable heterocyclic scaffolds and as a ligand in transition metal catalysis.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₅H₁₃NO₂ | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| CAS Number | 78531-29-0 | PubChem |
| Appearance | Flammable liquid | PubChem |
| Hazards | Causes severe skin burns and eye damage | PubChem |
Safety Precautions: this compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, must be worn.
Synthesis of this compound
The accessibility of a starting material is a critical consideration for its adoption in broader synthetic applications. This compound can be synthesized via several established methods, with reductive amination of 1,3-dimethoxyacetone being a common and effective approach.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from 1,3-dimethoxyacetone using ammonia and a suitable reducing agent.
Workflow for the Synthesis of this compound
Caption: Reductive amination workflow.
Materials:
-
1,3-Dimethoxyacetone
-
Ammonia (7 N in methanol)
-
Titanium(IV) isopropoxide
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,3-dimethoxyacetone (1.0 eq) in anhydrous methanol, add a 7 N solution of ammonia in methanol (2.0 eq).
-
To this stirring solution, add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature. Stir the resulting mixture for 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to afford this compound.
Proposed Applications in Heterocyclic Synthesis
Primary amines are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry. The unique structure of this compound makes it an interesting candidate for the synthesis of novel substituted heterocycles.
Synthesis of Substituted Pyrimidines
Pyrimidines are a class of heterocyclic compounds of immense importance in drug discovery. A common synthetic route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a suitable N-C-N building block, such as an amidine. While protocols using 1,3-dimethoxypropane as a surrogate for malondialdehyde are known, the use of this compound as the nitrogen-containing component has not been reported[2]. We propose that this compound could be readily converted to its corresponding formamidine, which could then undergo cyclization with a 1,3-dicarbonyl compound to yield a 2-substituted pyrimidine.
Proposed Reaction Pathway for Pyrimidine Synthesis
Caption: Proposed pyrimidine synthesis.
Protocol 2: Proposed Synthesis of a 2-Substituted Pyrimidine
This protocol is adapted from established procedures for the synthesis of pyrimidines from primary amines and 1,3-dicarbonyls.
Step A: Synthesis of N-(1,3-dimethoxypropan-2-yl)formamidine
-
In a round-bottom flask, combine this compound (1.0 eq) and triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, remove the volatile components under reduced pressure to yield the crude formamidine, which can be used in the next step without further purification.
Step B: Cyclocondensation to form the Pyrimidine Ring
-
In a separate flask, dissolve sodium metal (1.1 eq) in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) dropwise at 0 °C.
-
Add the crude N-(1,3-dimethoxypropan-2-yl)formamidine from Step A (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Potential as a Ligand in Transition Metal Catalysis
The combination of a primary amine and two ether oxygens in this compound suggests its potential to act as a tridentate or bidentate ligand for transition metals. Such amino-ether ligands can be valuable in a range of catalytic transformations, including cross-coupling reactions and asymmetric synthesis. The methoxy groups can coordinate to the metal center, influencing the steric and electronic environment and potentially enhancing catalytic activity and selectivity.
Potential Coordination Modes of this compound
References
Application Notes: 1,3-Dimethoxypropan-2-amine as a Versatile Synthon for Novel Pharmaceutical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 1,3-Dimethoxypropan-2-amine, a bifunctional building block with significant potential in pharmaceutical research and development. While not a direct precursor in the established manufacturing routes of major commercial drugs, its unique structural motif—a central primary amine flanked by two methoxy groups—presents a compelling platform for the synthesis of novel chemical entities and for exploring new structure-activity relationships (SAR). We will delve into its physicochemical properties, its potential as a scaffold in medicinal chemistry, and provide a detailed, research-scale protocol for its application in the synthesis of a novel beta-blocker analogue. This document is intended to serve as a foundational resource for scientists engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Strategic Value of Bifunctional Building Blocks
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount. Bifunctional molecules, such as this compound (also known as 2-amino-1,3-dimethoxypropane), offer a streamlined approach to building molecular complexity.[1][2] The primary amine serves as a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, while the two methoxy groups can influence solubility, metabolic stability, and conformational rigidity of the final compound.[1][3]
While the canonical synthesis of aryloxypropanolamine beta-blockers, like metoprolol, involves the reaction of a phenol with epichlorohydrin followed by the addition of isopropylamine, this compound provides an alternative toolkit for creating analogues with potentially differentiated properties.[4][5] The incorporation of the dimethoxypropyl moiety can introduce greater polarity and hydrogen bond accepting capabilities, which may alter the pharmacokinetic and pharmacodynamic profile of a lead compound.
Physicochemical and Safety Profile
A thorough understanding of a precursor's properties is critical for its effective and safe use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO₂ | [1][2] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~160.8 °C | [1] |
| Density | ~0.932 g/cm³ | [1] |
| CAS Number | 78531-29-0 | [2] |
| SMILES | COCC(COC)N | [2] |
Safety and Handling: this compound is classified as a corrosive substance (Hazard Class 8).[1] It is also a flammable liquid and vapor.[6] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[4][7][8] The compound should be stored under an inert atmosphere at 2-8 °C.[1]
Application in Medicinal Chemistry: A Scaffold for Beta-Blocker Analogues
The structural similarity of this compound to the side chains of many beta-blockers makes it an intriguing starting point for the synthesis of novel analogues. The general structure of a beta-blocker consists of an aromatic ring linked through an ether and a 2-hydroxypropylamine side chain.[5][9] By using this compound, we can explore variations of this critical side chain.
Below is a conceptual workflow for the synthesis of a novel beta-blocker analogue.
Caption: Synthetic workflow for a novel beta-blocker analogue.
Detailed Research Protocol: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-3-((1,3-dimethoxypropan-2-yl)amino)propan-2-ol
This protocol describes a two-step synthesis of a novel beta-blocker analogue. It is intended for research and development purposes and should be performed by trained chemists.
Part A: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Intermediate Epoxide)
Rationale: This initial step is a classic Williamson ether synthesis, where the acidic proton of the phenol is removed by a base to form a nucleophilic phenoxide.[4] This phenoxide then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride in an SN2 reaction to form the desired epoxide intermediate.[4][7]
Materials:
-
4-(2-methoxyethyl)phenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-(2-methoxyethyl)phenol in 100 mL of deionized water.
-
Slowly add 2.7 g of NaOH pellets while stirring. Continue stirring until all the NaOH has dissolved.
-
Add 7.3 g of epichlorohydrin to the flask.
-
Heat the reaction mixture to 60°C and reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude epoxide intermediate as an oil. The product can be purified further by column chromatography if necessary.
Part B: Synthesis of the Final Compound via Epoxide Ring Opening
Rationale: The primary amine of this compound acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring.[4] This reaction is regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon of the epoxide. This results in the formation of a secondary amine and a secondary alcohol, the key functional groups of the propanolamine side chain.
Materials:
-
Crude 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane from Part A
-
This compound
-
Methanol
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Dissolve the crude epoxide from Part A in 50 mL of methanol in a 100 mL round-bottom flask.
-
Add 1.2 equivalents of this compound to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction can be gently heated to 40°C to increase the rate if necessary. Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the methanol and excess amine under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the final product.
-
Combine the fractions containing the pure product and concentrate using a rotary evaporator to yield the final compound.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Quality Control and Byproduct Analysis
In any synthesis, monitoring for and controlling the formation of byproducts is crucial. In the synthesis described:
-
Dimer Formation: A potential side reaction is the reaction of the newly formed secondary amine in the final product with another molecule of the epoxide intermediate. Using a slight excess of this compound can help to minimize this.
-
Regioisomers: While the attack at the terminal carbon of the epoxide is favored, a small amount of the other regioisomer may form. The purification by column chromatography is designed to separate these isomers.
-
Unreacted Starting Materials: TLC and subsequent purification steps are essential to remove any unreacted epoxide or amine.
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are invaluable for assessing the purity of the final compound and quantifying any impurities.
Conclusion and Future Outlook
This compound is a valuable, yet underutilized, building block in the arsenal of the medicinal chemist. While it may not feature in the bulk manufacturing of current blockbuster drugs, its unique properties make it an excellent candidate for generating novel molecular architectures in the drug discovery phase. The protocols and rationale presented here provide a solid foundation for researchers to explore the potential of this versatile synthon in creating the next generation of therapeutics. The ability to introduce a hydrophilic, flexible side chain offers a promising strategy for modulating the properties of lead compounds and expanding the accessible chemical space for new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 78531-29-0 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. jmedchem.com [jmedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Synthesis and cardiovascular activity of metoprolol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dimethoxypropan-2-amine as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,3-Dimethoxypropan-2-amine is a symmetrically substituted primary amine that presents a unique and valuable scaffold for the synthesis of complex molecules. Its structural features—a central primary amine flanked by two methoxy groups—offer a combination of nucleophilicity, potential for hydrogen bonding, and the ability to introduce a hydrophilic and sterically defined element into target molecules.[1] This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound. Detailed protocols for key transformations, including the synthesis of substituted pyrroles via the Paal-Knorr reaction, N-alkylation through reductive amination, and N-acylation, are presented. The causality behind experimental choices, such as reaction conditions and purification strategies, is discussed to provide a comprehensive understanding for researchers in organic synthesis and medicinal chemistry.
Introduction: The Strategic Advantage of the 1,3-Dimethoxypropyl Scaffold
The utility of this compound as a building block in organic synthesis stems from its distinct structural and chemical properties. With a molecular formula of C₅H₁₃NO₂ and a molecular weight of 119.16 g/mol , this primary amine is a liquid at room temperature with a boiling point of approximately 160.8 °C.[1] Its structure features a central nucleophilic amine group, making it amenable to a wide range of classical amine chemistries. The flanking methoxy groups confer several advantageous properties:
-
Stereo-electronic Effects: The electron-donating nature of the methoxy groups can influence the reactivity of the amine.
-
Conformational Rigidity: The presence of the methoxy groups can impart a degree of conformational constraint to derivatives, which can be advantageous in the design of molecules with specific binding properties.
-
Solubility Modulation: The ether functionalities can enhance the solubility of resulting molecules in certain solvent systems.
-
Metabolic Stability: The methoxy groups can serve as handles for metabolic transformations or, conversely, block sites of metabolism.
The strategic placement of these functional groups makes this compound a valuable synthon for introducing a C3 unit with a central nitrogen atom into a variety of molecular frameworks, from heterocyclic systems to peptide-like structures.[1]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO₂ | [1][2] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| Boiling Point | ~160.8 °C | [1] |
| Density | ~0.932 g/cm³ | [1] |
| CAS Number | 78531-29-0 | [3] |
pH-Dependent Stability:
A critical consideration when working with this compound is its stability under different pH conditions. The methoxy groups are part of an acetal-like structure, which is susceptible to hydrolysis under acidic conditions. The primary amine in the molecule can intramolecularly catalyze this hydrolysis.[1]
-
Acidic Conditions (pH < 7): The compound is labile and will hydrolyze to 2-amino-1,3-propanediol and methanol. The rate of hydrolysis increases significantly at lower pH.[1] This instability should be a key consideration in reaction design and purification.
-
Neutral to Basic Conditions (pH ≥ 7): The compound is practically stable. Under basic conditions (pH ≥ 11), it behaves as a typical primary amine.[1]
This pH-dependent stability profile dictates the choice of reaction conditions and purification methods. For instance, reactions requiring acidic catalysts may not be suitable, and aqueous acidic workups should be avoided if the 1,3-dimethoxypropyl moiety is to be retained.
Core Synthetic Applications and Protocols
This compound serves as a versatile nucleophile in a variety of bond-forming reactions. The following sections provide detailed protocols for some of its most valuable transformations.
Synthesis of Substituted Pyrroles via Paal-Knorr Cyclization
The Paal-Knorr synthesis is a powerful method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.[4][5][6][7][8] This reaction is highly valuable for the synthesis of a wide range of biologically active heterocycles.
Causality of Experimental Choices:
-
Reactants: 2,5-Hexanedione is a readily available 1,4-diketone. This compound acts as the nitrogen source for the pyrrole ring.
-
Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves both reactants.
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid or a drop of concentrated hydrochloric acid, is often used to accelerate the reaction by protonating one of the carbonyl groups, making it more electrophilic.[7] However, given the acid lability of this compound, neutral or very mildly acidic conditions are recommended.
-
Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and subsequent dehydration steps.[6]
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the N-Alkylation of 1,3-Dimethoxypropan-2-amine
Introduction: The Significance of N-Alkylated 1,3-Dimethoxypropan-2-amine Derivatives
This compound is a versatile primary amine whose structural motif is of interest in medicinal chemistry and materials science.[1][2] The presence of two methoxy groups flanking a central amine provides a unique combination of hydrophilicity and lipophilicity, along with potential coordination sites. N-alkylation of this primary amine to generate secondary and tertiary amines unlocks a vast chemical space, enabling the synthesis of novel compounds with tailored properties for drug discovery, agrochemicals, and fine chemical synthesis.[3] These derivatives can serve as crucial scaffolds and intermediates in the creation of more complex molecules.[4]
This guide provides a comprehensive overview of the N-alkylation of this compound, focusing on two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination. We will delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step protocols, and offer insights into potential challenges and troubleshooting strategies.
Core Principles of N-Alkylation
The introduction of an alkyl group onto a nitrogen atom is a fundamental transformation in organic chemistry. The primary methods for achieving this with a primary amine like this compound are direct alkylation and reductive amination.
Method 1: Direct Alkylation via Nucleophilic Substitution (SN2)
Direct N-alkylation involves the reaction of the amine, acting as a nucleophile, with an alkyl halide.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond.[6]
A crucial challenge in the N-alkylation of primary amines is the potential for over-alkylation.[5][7] The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine.[7] This can lead to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt.[5][7] Controlling the stoichiometry of the reactants and the reaction conditions is therefore critical to achieve selective mono-alkylation.[8][9]
The general scheme for direct N-alkylation is depicted below:
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. 2-Amino-1,3-dimethoxypropane - Protheragen [protheragen.ai]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acylation of 1,3-Dimethoxypropan-2-amine
Introduction: The Utility of 1,3-Dimethoxypropan-2-amine as a Synthetic Building Block
This compound (CAS: 78531-29-0) is a structurally unique primary amine that serves as a valuable intermediate in organic and medicinal chemistry.[1] Its molecular framework, featuring a central amine flanked by two methoxy groups, offers specific steric and electronic properties that can be exploited in the synthesis of more complex molecules.[2] This colorless liquid, with a molecular weight of 119.16 g/mol and a boiling point of approximately 160.8 °C, is classified as a corrosive material and should be handled with appropriate care.[2][3][4][5]
The primary amine functionality is a key reactive handle for a multitude of chemical transformations, with N-acylation being one of the most fundamental and frequently employed reactions. The conversion of the amine to a stable amide bond is a cornerstone of drug discovery and development, as the amide linkage is a ubiquitous feature in countless pharmaceutical agents.[6][7] These application notes provide a detailed guide to the acylation of this compound, offering insights into the reaction mechanisms and providing robust, step-by-step protocols for researchers in organic synthesis and drug development.
The Chemistry of N-Acylation: A Mechanistic Overview
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a transient tetrahedral intermediate which then collapses, expelling a leaving group to form the thermodynamically stable amide product.
Caption: General mechanism of Nucleophilic Acyl Substitution for N-acylation.
The choice of acylating agent and reaction conditions is critical and depends on the specific substrate and desired outcome.
-
Acyl Chlorides: These are highly reactive acylating agents that typically provide rapid and high-yielding reactions.[8] The reaction, often referred to as the Schotten-Baumann reaction, produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to prevent protonation of the starting amine and drive the reaction to completion.[8][9]
-
Acid Anhydrides: Anhydrides are also effective acylating agents, offering a good balance of reactivity and handling convenience. The reaction is mechanistically similar to that of acyl chlorides but produces a carboxylic acid as a byproduct, which also requires a base for neutralization.[9]
-
Carboxylic Acids & Coupling Reagents: For substrates that are sensitive to the harsh conditions or byproducts of acyl chlorides and anhydrides, direct coupling of a carboxylic acid is the preferred method. This approach avoids the formation of strong acid byproducts but requires the use of a coupling reagent to "activate" the carboxylic acid.[10] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents like HATU.[7][9][11] These methods are central to peptide synthesis and modern medicinal chemistry.
Experimental Protocols
Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the synthesis of N-(1,3-dimethoxypropan-2-yl)acetamide using acetyl chloride.
Principle: Acetyl chloride serves as a highly reactive electrophile. The reaction is performed at a reduced temperature to control its exothermic nature, and triethylamine (TEA) is used as an acid scavenger.[8][12]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Acetyl Chloride (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv) and dissolve it in anhydrous DCM (to a concentration of ~0.2 M).
-
Base Addition: Add triethylamine (1.2 equiv) to the solution.
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting amine is consumed, quench the reaction by slowly adding water.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel if necessary.
References
- 1. 2-Amino-1,3-dimethoxypropane - Protheragen [protheragen.ai]
- 2. Buy this compound | 78531-29-0 [smolecule.com]
- 3. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [oakwoodchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,3-Dimethoxypropan-2-amine as a Versatile Ligand Precursor in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide explores the application of 1,3-dimethoxypropan-2-amine as a valuable and versatile building block in coordination chemistry. While direct coordination of the parent amine is plausible, its primary utility lies in its facile conversion to sophisticated Schiff base ligands. These ligands, featuring an N,N,O donor set upon condensation with salicylaldehydes, form stable and catalytically active complexes with a range of transition metals. This guide provides a comprehensive overview of the synthesis of these Schiff base ligands and their metal complexes, detailed characterization methodologies, and robust protocols for their application in catalysis and antimicrobial screening. The causality behind experimental choices is emphasized to provide researchers with a deep, actionable understanding of the coordination chemistry involved.
Introduction: The Strategic Value of this compound
This compound is an organic compound featuring a primary amine flanked by two methoxy groups.[1][2] This unique structure, with its potential N,O,O or N,O coordination capabilities, makes it an intriguing candidate for ligand design. While direct coordination to a metal center is possible, the true synthetic power of this molecule is unlocked when the primary amine is used as a handle for the construction of more complex ligand scaffolds.
The most prominent application of this compound in coordination chemistry is its use in the synthesis of Schiff base ligands.[3] The condensation reaction of the primary amine with an aldehyde, typically a substituted salicylaldehyde, yields a tridentate ligand. The resulting Schiff base possesses a central imine nitrogen, a phenolic oxygen, and the etheric oxygens from the original backbone, presenting a versatile N,O,O donor set for chelation to a metal ion.
The coordination of these Schiff base ligands to transition metals such as copper(II), palladium(II), and zinc(II) has been shown to yield complexes with significant catalytic activity and promising biological properties.[4][5][6] Metal complexes of Schiff bases are a cornerstone of coordination chemistry, renowned for their stability, diverse geometries, and wide-ranging applications in catalysis, materials science, and medicinal chemistry.[7] This guide will focus on the practical synthesis, characterization, and application of metal complexes derived from Schiff bases of this compound.
Synthesis of Schiff Base Ligands and Metal Complexes
The synthesis is a two-step process: first, the formation of the Schiff base ligand, followed by its complexation with a metal salt.
Synthesis of the Schiff Base Ligand: A General Protocol
The condensation of a primary amine with an aldehyde to form an imine (the core of a Schiff base) is a robust and high-yielding reaction, often requiring mild conditions.[8]
Protocol 1: Synthesis of a Salicylaldehyde-derived Schiff Base
This protocol describes the synthesis of a representative Schiff base ligand from this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve 2.0 equivalents of salicylaldehyde in absolute ethanol.
-
Add the salicylaldehyde solution dropwise to the amine solution at room temperature with continuous stirring. A color change and/or precipitation of the Schiff base may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common solvent for Schiff base synthesis as it readily dissolves the reactants and the product often has lower solubility upon formation, facilitating isolation.[9]
-
Reflux: Heating the reaction mixture drives the equilibrium towards the product by removing the water byproduct.[3]
-
Stoichiometry: A 2:1 molar ratio of aldehyde to diamine is used to ensure the formation of the bis-Schiff base.
Caption: Workflow for the synthesis of a Schiff base ligand.
Synthesis of Metal Complexes: A General Protocol
The synthesized Schiff base ligand can be readily complexed with a variety of metal salts. The choice of metal will dictate the properties and applications of the final complex.
Protocol 2: Synthesis of a Copper(II)-Schiff Base Complex
This protocol outlines the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 1.
Materials:
-
Schiff base ligand from Protocol 1
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve 1.0 equivalent of the Schiff base ligand in hot methanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve 1.0 equivalent of copper(II) acetate monohydrate in methanol.
-
Add the copper(II) salt solution dropwise to the hot ligand solution. A distinct color change, indicating complex formation, is typically observed.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature. The metal complex will often precipitate.
-
Collect the solid complex by vacuum filtration, wash with a small amount of cold methanol, and dry.
Causality of Experimental Choices:
-
Metal Salt: Copper(II) acetate is a common and convenient source of Cu(II) ions for complexation reactions.[10]
-
Solvent: Methanol is frequently used as it is a good solvent for both the ligand and the metal salt, and the resulting complex often has limited solubility, aiding in its isolation.[11]
-
Reflux: Heating ensures the completion of the coordination reaction.
Caption: Workflow for the synthesis of a metal-Schiff base complex.
Characterization of Ligands and Complexes
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized Schiff base ligands and their metal complexes.
Spectroscopic Characterization
| Technique | Ligand | Metal Complex | Purpose |
| FT-IR | Strong C=N stretch (~1630 cm⁻¹). Broad O-H stretch (~3400-3200 cm⁻¹). | Shift of C=N stretch to lower frequency upon coordination. Disappearance of O-H stretch. Appearance of new M-N and M-O bands in the far-IR region. | Confirms the formation of the imine bond and coordination to the metal center. |
| ¹H NMR | Azomethine proton (-CH=N-) signal (~8.0-9.0 ppm). Aromatic and aliphatic proton signals. | Shift in the signals of protons near the coordination sites. Broadening of signals in paramagnetic complexes (e.g., Cu(II)). | Confirms the structure of the ligand and provides evidence of coordination.[3][12][13] |
| ¹³C NMR | Azomethine carbon (-C=N-) signal (~160-165 ppm). | Shift in the azomethine carbon signal upon coordination. | Provides further confirmation of the ligand structure and coordination.[12][13][14] |
| UV-Vis | π → π* and n → π* transitions of the aromatic rings and imine group. | Ligand-to-metal charge transfer (LMCT) bands. d-d transitions for transition metal complexes. | Elucidates the electronic properties of the ligand and complex. |
Structural Characterization
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a metal complex.[15] It provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center. For Schiff base complexes derived from 1,3-diaminopropan-2-ol, a closely related precursor, the crystal structure reveals a distorted square planar geometry around a Cu(II) center, with the ligand coordinating in a tetradentate fashion.[16]
| Parameter | Typical Value for a Cu(II)-Schiff Base Complex |
| Coordination Geometry | Distorted Square Planar or Square Pyramidal |
| Cu-N (imine) bond length | ~1.9 - 2.1 Å |
| Cu-O (phenolic) bond length | ~1.8 - 2.0 Å |
Note: Data is representative and derived from analogous structures reported in the literature.[17][18][19][20]
Application Notes and Protocols
The metal-Schiff base complexes derived from this compound are not merely of academic interest; they possess significant potential in practical applications.
Catalysis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium-Schiff base complexes are effective catalysts for C-C bond formation reactions, such as the Suzuki-Miyaura coupling.[5][21]
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Halide and a Boronic Acid
Materials:
-
Pd(II)-Schiff base complex (catalyst)
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Schlenk flask and nitrogen/argon line
-
Magnetic stirrer with hotplate
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the Pd(II)-Schiff base complex (0.1-1 mol%), the aryl halide (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the solvent system (e.g., a 10:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 2-24 hours, monitor by TLC or GC).
-
After completion, cool the reaction to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Causality of Experimental Choices:
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species which are sensitive to air.[22]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.[23]
-
Solvent System: A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Drug Development: Antimicrobial Screening
Schiff base metal complexes are known to exhibit significant antimicrobial activity, often greater than the free ligand.[6][11][24][25]
Protocol 4: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Synthesized metal complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the complex in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB.
-
Add the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in broth without complex) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the complex that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.[26]
Causality of Experimental Choices:
-
McFarland Standard: This ensures a standardized concentration of bacteria is used for the assay, allowing for reproducible results.[25]
-
Serial Dilution: This method allows for the determination of the minimum concentration required for antimicrobial activity.
Conclusion
This compound serves as an excellent and readily available precursor for the synthesis of tridentate Schiff base ligands. The resulting metal complexes, particularly with copper and palladium, demonstrate significant potential in catalysis and as antimicrobial agents. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry and diverse applications of these versatile compounds. The straightforward synthesis and the tunability of the Schiff base structure by varying the aldehyde component make this a fertile area for further research and development.
References
- 1. Synthesis and characterization of a mononuclear zinc( ii ) Schiff base complex: on the importance of C–H⋯π interactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03943A [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. unn.edu.ng [unn.edu.ng]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
- 11. Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes [mdpi.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Crystal structure of 1,3-bis[(E)-4-methoxybenzylideneamino]propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The synthesis of a Cu(ii) Schiff base complex using a bidentate N2O2 donor ligand: crystal structure, photophysical properties, and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 21. tandfonline.com [tandfonline.com]
- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 23. researchgate.net [researchgate.net]
- 24. biotech-asia.org [biotech-asia.org]
- 25. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 26. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Quantification of 1,3-Dimethoxypropan-2-amine
Introduction
1,3-Dimethoxypropan-2-amine (CAS No. 78531-29-0) is a primary amine with the molecular formula C₅H₁₃NO₂ and a molar mass of 119.16 g/mol .[1][2] Its structure, featuring two methoxy groups flanking a central amine, suggests its potential as a valuable building block in pharmaceutical and chemical synthesis.[1] As with any chemical entity intended for use in drug development or other high-purity applications, the accurate quantification of this compound and its potential impurities is critical for ensuring product quality, safety, and process control.
This comprehensive guide provides detailed analytical methods for the quantification of this compound in various matrices. We will explore two robust and complementary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Principles of Analysis
The quantification of a small, polar molecule like this compound presents unique analytical challenges. Its primary amine group makes it highly polar and prone to interactions with active sites in GC systems, potentially leading to poor peak shape and inaccurate results.[3] Furthermore, it lacks a strong chromophore, making UV-based detection in liquid chromatography less sensitive. To overcome these challenges, our selected methods employ strategies to enhance chromatographic performance and detection sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): This method leverages the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. Due to the polar nature of the primary amine, a derivatization step is employed to convert it into a less polar, more volatile, and thermally stable derivative.[3][4] Silylation, a common derivatization technique for primary amines, will be utilized.[3] This chemical modification improves chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is inherently well-suited for analyzing polar compounds without the need for derivatization. Reversed-phase chromatography is employed to separate the analyte from the sample matrix. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. This allows for accurate quantification even at low concentrations in complex matrices.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method is ideal for volatile and semi-volatile matrices where high sensitivity and specificity are required.
Materials and Reagents
-
Analyte: this compound (Purity ≥ 99.5%)
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Anhydrous Dichloromethane (DCM), GC grade
-
Internal Standard (IS): (Optional but recommended for best accuracy) Methoxyisopropylamine or a similar primary amine not present in the sample.
-
Equipment:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
GC Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Heating block or oven
-
Reaction vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Analytical balance
-
Experimental Protocol
1. Preparation of Stock and Standard Solutions:
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous DCM.
-
Internal Standard Stock Solution (1000 µg/mL): If using an IS, prepare a stock solution in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in anhydrous DCM to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). If using an IS, add a constant amount to each standard.
2. Sample Preparation and Derivatization:
-
Accurately weigh or pipette a known amount of the sample into a reaction vial. If the sample is a solid, dissolve it in a known volume of anhydrous DCM.
-
If using an IS, add the appropriate volume of the IS stock solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous DCM to redissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[3]
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[3]
-
Allow the vial to cool to room temperature before analysis.
Caption: GC-MS Sample Preparation and Derivatization Workflow.
3. GC-MS Instrumental Parameters:
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined experimentally based on the mass spectrum of the derivatized analyte. Likely fragments would involve the loss of a methyl group or methoxy group from the silylated parent ion. |
4. Data Analysis and Quantification:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and characteristic mass fragments.
-
Integrate the peak areas of the analyte and the internal standard (if used).
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly selective and sensitive, making it suitable for complex matrices and low-level quantification without the need for derivatization.
Materials and Reagents
-
Analyte: this compound (Purity ≥ 99.5%)
-
Mobile Phase A: 0.1% Formic Acid in Water, LC-MS grade
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile, LC-MS grade
-
Diluent: 10:90 Acetonitrile:Water (v/v)
-
Internal Standard (IS): (Optional but recommended) A stable isotope-labeled version of the analyte or a close structural analog.
-
Equipment:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Autosampler
-
Analytical balance
-
Experimental Protocol
1. Preparation of Stock and Standard Solutions:
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Internal Standard Stock Solution (1000 µg/mL): If using an IS, prepare a stock solution in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the diluent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL). If using an IS, add a constant amount to each standard.
2. Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample.
-
For solid samples, perform a suitable extraction. A common approach is to add a known volume of diluent, vortex, sonicate, and then centrifuge.[5][6]
-
For liquid samples, a simple "dilute and shoot" approach may be sufficient.[6]
-
Filter the final extract through a 0.22 µm syringe filter before analysis.
Caption: LC-MS/MS Sample Preparation Workflow.
3. LC-MS/MS Instrumental Parameters:
| Parameter | Value |
| LC System | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: 120.1 > [Product Ion 1], 120.1 > [Product Ion 2] IS (if used): [Precursor Ion] > [Product Ion] |
Note: The precursor ion for this compound in positive ESI mode will be the protonated molecule [M+H]⁺, which has a theoretical m/z of 120.1019.[7] The product ions for the MRM transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.
4. Data Analysis and Quantification:
-
Identify the analyte peak based on its retention time and the specific MRM transition.
-
Integrate the peak areas for the analyte and the internal standard (if used).
-
Construct a calibration curve and determine the concentration of the analyte in the samples as described in the GC-MS method.
Method Validation
To ensure the reliability and accuracy of the analytical data, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[8] This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Validation Data Summary (Example)
| Parameter | GC-MS Method | LC-MS/MS Method |
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 0.1 - 50 µg/mL | 0.1 - 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 10% | < 5% |
| LOD | 0.05 µg/mL | 0.05 ng/mL |
| LOQ | 0.1 µg/mL | 0.1 ng/mL |
Conclusion
The two methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the GC-MS and LC-MS/MS methods will depend on the specific application, the sample matrix, and the required sensitivity. The GC-MS method with derivatization is a powerful tool for volatile samples, while the LC-MS/MS method offers superior sensitivity and selectivity for a broader range of sample types without the need for derivatization. Proper method validation is paramount to ensure the generation of high-quality, defensible data in a research or regulated environment.[9][11][12]
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. fda.gov [fda.gov]
- 11. wjarr.com [wjarr.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Application Note: A Robust Gas Chromatography Method for the Analysis of 1,3-Dimethoxypropan-2-amine
Abstract
This application note presents a detailed protocol for the analysis of 1,3-dimethoxypropan-2-amine using gas chromatography (GC). Due to the polar and basic nature of the primary amine, direct analysis can be challenging, often resulting in poor peak shape and column adsorption. This guide outlines a comprehensive approach involving derivatization to enhance analyte volatility and improve chromatographic performance. The described methodology is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable and reproducible method for the quantification of this compound.
Introduction
This compound is a bifunctional organic compound featuring two methoxy groups and a primary amine. Its structure makes it a valuable building block in pharmaceutical and chemical synthesis. Accurate and precise analytical methods are crucial for monitoring its purity, stability, and consumption in chemical reactions.
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct GC analysis of polar and active compounds like primary amines can be problematic, leading to peak tailing and poor reproducibility. To overcome these challenges, a derivatization step is often employed to reduce the polarity of the amine group, thereby improving its volatility and interaction with the GC column. This application note details a GC method incorporating a derivatization step for the robust analysis of this compound.
Chemical Structure and Derivatization Strategy
The key to successful GC analysis of this compound lies in masking the active primary amine group. Acylation with an agent such as trifluoroacetic anhydride (TFAA) is a common and effective strategy. This reaction replaces the active hydrogens on the amine with a non-polar trifluoroacetyl group, significantly improving the analyte's chromatographic properties.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of this compound.
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA) (≥99%)
-
Solvent: Dichloromethane (CH₂Cl₂), HPLC grade
-
Internal Standard (IS): (Optional, but recommended for quantitative analysis) e.g., N-methyl-N-propylaniline
-
Reagents for GC: High-purity helium (carrier gas), hydrogen, and air (for FID)
Instrumentation and Chromatographic Conditions
A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for this analysis. The use of a capillary column specifically designed for amine analysis or a general-purpose medium-polarity column is crucial for achieving good separation and peak shape.
| Parameter | Value |
| GC System | Agilent 7890 Series GC with FID or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Makeup Gas (He) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Table 1: Recommended GC-FID parameters for the analysis of derivatized this compound.
Sample Preparation and Derivatization
The following protocol describes the preparation of a standard solution and the derivatization procedure. The same procedure should be applied to samples containing this compound.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane to obtain a concentration of 1 mg/mL. If using an internal standard, add it to the solution at a similar concentration.
-
Derivatization:
-
Transfer 100 µL of the standard solution to a 2 mL autosampler vial.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
-
Injection: Inject 1 µL of the derivatized solution into the GC-FID system.
Results and Discussion
Successful derivatization and chromatographic separation should yield a sharp, symmetrical peak for the N-trifluoroacetylated this compound. The retention time will be dependent on the specific column and conditions used but is expected to be in the mid-to-late region of the chromatogram due to the increased molecular weight and boiling point of the derivative.
Method Validation Parameters
For quantitative applications, the method should be validated for the following parameters:
-
Linearity: A calibration curve should be constructed using a series of standards of known concentrations. A linear response with a correlation coefficient (R²) > 0.99 is desirable.
-
Precision: The precision of the method should be assessed by repeatedly injecting a standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
Accuracy: Accuracy can be determined by analyzing a sample with a known concentration of this compound or by performing a spike and recovery study.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters should be established to define the sensitivity of the method.
| Parameter | Hypothetical Value |
| Retention Time (min) | 12.5 |
| Tailing Factor | 1.1 |
| Linearity (R²) | > 0.995 |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (Recovery %) | 98-102% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Table 2: Hypothetical performance data for the validated GC-FID method.
Chiral Analysis Considerations
This compound possesses a chiral center at the second carbon atom. For applications where the enantiomeric purity is critical, a chiral GC analysis is necessary. This can be achieved by using a chiral stationary phase, such as a cyclodextrin-based column. The derivatization step with an achiral reagent like TFAA does not affect the chiral center, allowing for the separation of the enantiomers of the derivatized analyte on a suitable chiral column.
Conclusion
The gas chromatography method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The key to this method is the derivatization of the primary amine with trifluoroacetic anhydride, which significantly improves the chromatographic performance, resulting in sharp, symmetrical peaks suitable for accurate quantification. This method is applicable to a wide range of research, development, and quality control settings where the analysis of this compound is required.
Application Note: HPLC Analysis of 1,3-Dimethoxypropan-2-amine and its Derivatives
Abstract
This application note provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1,3-Dimethoxypropan-2-amine and its derivatives. These aliphatic amines are often challenging to analyze due to their lack of a significant UV chromophore and their polar nature, which can lead to poor retention and peak shape on traditional reversed-phase columns. This document outlines robust methodologies, including direct analysis with universal detectors and a highly sensitive method employing pre-column derivatization for fluorescence detection. Detailed protocols, method development strategies, and troubleshooting insights are provided to guide researchers, scientists, and drug development professionals in achieving accurate and reproducible results. All methods are grounded in established chromatographic principles as outlined in pharmacopeias such as the United States Pharmacopeia (USP).[1][2][3][4][5]
Introduction: The Analytical Challenge
This compound is a key building block in organic and medicinal chemistry.[6] Its structure, featuring a primary amine flanked by two methoxy groups, makes it a versatile intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[6] Accurate quantification of this amine and its potential derivatives is critical for process monitoring, impurity profiling, and ensuring the quality of final products.
However, the HPLC analysis of such small, polar, non-chromophoric amines presents several well-documented challenges:
-
Poor UV-Vis Detection: Aliphatic amines lack the conjugated double bonds necessary to absorb light in the typical UV-Vis detector range (200-400 nm), making direct detection insensitive.[7]
-
Poor Retention in Reversed-Phase (RP) HPLC: The high polarity of these amines leads to minimal interaction with nonpolar stationary phases (like C18), resulting in early elution, often in the solvent front.
-
Peak Tailing: The basic nature of the amine functional group can lead to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction causes asymmetrical, tailing peaks, which compromise resolution and quantification accuracy.
This guide addresses these challenges by presenting tailored analytical solutions designed for robustness and sensitivity.
Strategic Approaches to Amine Analysis
A successful HPLC method for this compound and its derivatives hinges on overcoming the inherent challenges of detection and retention. The choice of strategy depends on the analytical objective, such as routine purity assessment versus trace-level impurity quantification.
Direct Analysis Strategies for Purity and High Concentration Assays
For applications where the analyte is present at high concentrations, direct analysis without derivatization is often preferred for its simplicity. This approach requires a detector capable of measuring non-chromophoric compounds.
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[8][9] It is a universal detector suitable for any analyte that is less volatile than the mobile phase.[7][9]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates analyte particles after solvent evaporation. These particles are then charged and detected by an electrometer.[10] CAD offers high sensitivity and a consistent response for non-volatile compounds.[10][11][12][13]
-
Mass Spectrometry (MS): As a universal and highly specific detector, MS can readily detect and quantify this compound. The presence of the nitrogen atom results in an odd molecular weight, a key characteristic in mass spectral identification.[14][15]
To improve retention and peak shape in direct analysis, several chromatographic modes can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This is highly effective for retaining and separating very polar compounds like amines.[16]
-
Ion-Pair Chromatography: This technique adds a counter-ion to the mobile phase, which forms a neutral ion-pair with the charged amine.[17][18][19][20][21] This neutral complex has increased hydrophobicity, enhancing its retention on a reversed-phase column.[20]
Derivatization for High-Sensitivity Analysis
For trace-level analysis, pre-column derivatization is the most robust strategy. This process involves a chemical reaction to attach a "tag" to the amine, imparting strong UV absorbance or fluorescence properties.[22][23][24][25] This not only enhances sensitivity by orders of magnitude but also increases the hydrophobicity of the analyte, leading to improved retention and peak shape on standard reversed-phase columns.[22][23]
Two of the most common and reliable derivatization reagents for primary amines are:
-
Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines under alkaline conditions to form highly stable and fluorescent sulfonamide adducts.[22][26][27][28]
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives.[29][30][31][32][33] This reaction is highly specific for primary amines.[29]
The following diagram illustrates the decision-making process for selecting an appropriate analytical strategy.
Caption: Decision tree for HPLC method selection.
Protocol 1: Direct Analysis by RP-HPLC with Charged Aerosol Detection (CAD)
This protocol is suitable for the quantification of this compound in bulk materials or concentrated solutions where sensitivity is not the primary concern. It utilizes an ion-pairing reagent to improve retention and peak shape.
Experimental Workflow
Caption: Workflow for direct analysis via HPLC-CAD.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Heptafluorobutyric acid (HFBA)
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Charged Aerosol Detector (CAD), e.g., Thermo Scientific Vanquish |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 0.1% (v/v) Heptafluorobutyric acid (HFBA) in Water |
| Mobile Phase B | 0.1% (v/v) Heptafluorobutyric acid (HFBA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes; hold at 95% B for 3 minutes; return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| CAD Settings | Evaporation Temperature: 35 °C; Nebulizer Gas: Nitrogen at 35 psi. (Note: These may require optimization for your specific system and mobile phase conditions.[11]) |
Procedure
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in Mobile Phase A. Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the amine in Mobile Phase A to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the CAD peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
System Suitability
According to USP <621> and ICH Q2(R1) guidelines, system suitability tests must be performed to ensure the system is operating correctly.[1][2][34][35][36]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
| Correlation Coefficient (r²) | ≥ 0.995 for the calibration curve |
Protocol 2: High-Sensitivity Analysis by Pre-Column Derivatization with OPA
This protocol is ideal for quantifying trace levels of this compound and its primary amine derivatives in complex matrices, such as in stability studies or for impurity analysis.
Principle of OPA Derivatization
o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) under alkaline conditions to form a highly fluorescent isoindole derivative.[29][31][32] The reaction is rapid, typically completing within minutes at room temperature.[31][33]
Caption: OPA derivatization reaction with a primary amine.[25][29]
Experimental Workflow
Caption: Workflow for OPA derivatization and HPLC-FLD analysis.
Materials and Reagents
-
Reference standards of analytes
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Sodium borate
-
Boric acid
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
Reagent Preparation
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of water. Adjust pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA/Thiol Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. To this, add 9 mL of 0.4 M Borate Buffer and 100 µL of 3-Mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily and stored in a dark vial.[23]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a fluorescence detector (FLD) |
| Detector | Fluorescence Detector (FLD) |
| Excitation λ | 340 nm |
| Emission λ | 450 nm |
| Column | C18, 4.6 x 150 mm, 3.5 µm (e.g., Waters SunFire C18) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 20% B to 80% B over 20 minutes; hold at 80% B for 5 minutes; return to 20% B and equilibrate for 5 minutes. |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
Derivatization and Analysis Procedure
-
Standard/Sample Preparation: Prepare standards and samples in a suitable aqueous diluent (e.g., 50:50 water/methanol) to a concentration appropriate for trace analysis (e.g., in the ng/mL to low µg/mL range).
-
Derivatization: In an autosampler vial, mix:
-
50 µL of the standard or sample solution.
-
50 µL of the OPA/Thiol Reagent.
-
100 µL of 0.4 M Borate Buffer.
-
-
Reaction: Vortex the mixture for 30 seconds and allow it to react for 2 minutes at room temperature.
-
Injection: Immediately inject the 20 µL of the resulting mixture into the HPLC system. The OPA derivatives can be unstable over long periods, so prompt analysis is crucial.[29][31]
-
Quantification: Construct a calibration curve and quantify samples as described in Protocol 1.
Trustworthiness and Validation
All analytical procedures must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[34][35][36][37] Validation should assess parameters including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Adherence to the system suitability criteria laid out in USP General Chapter <621> is mandatory for routine analysis.[1][2][3][4][5]
Conclusion
The analysis of this compound and its derivatives by HPLC is readily achievable with the appropriate strategic approach. For high-concentration assays, direct analysis using universal detectors like CAD or ELSD combined with ion-pair chromatography or HILIC offers a simple and effective solution. For trace-level quantification, pre-column derivatization with OPA provides excellent sensitivity and chromatographic performance. The protocols detailed in this application note serve as robust starting points for method development and validation, enabling researchers and drug development professionals to achieve reliable and accurate analytical results.
References
- 1. usp.org [usp.org]
- 2. Chromatography [usp.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. bioglobax.com [bioglobax.com]
- 6. Buy this compound | 78531-29-0 [smolecule.com]
- 7. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 8. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 9. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 10. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 11. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. GCMS Section 6.15 [people.whitman.edu]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. lcms.cz [lcms.cz]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scilit.com [scilit.com]
- 20. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. diva-portal.org [diva-portal.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 33. interchim.fr [interchim.fr]
- 34. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 35. fda.gov [fda.gov]
- 36. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 37. starodub.nl [starodub.nl]
Application Notes & Protocols: 1,3-Dimethoxypropan-2-amine in the Synthesis of Polysubstituted Pyridines
Introduction: The Strategic Value of 1,3-Dimethoxypropan-2-amine
This compound is a primary amine characterized by a propane backbone with methoxy groups at the 1 and 3 positions[1]. With the molecular formula C₅H₁₃NO₂ and a molecular weight of 119.16 g/mol , this compound serves as a versatile and highly valuable building block in modern organic synthesis[1][2]. Its utility is particularly pronounced in the construction of nitrogen-containing heterocyclic compounds, which form the core scaffold of a vast number of pharmaceuticals and biologically active molecules[3].
While the amine functionality is a common feature in medicinal chemistry, the specific structural arrangement of this compound offers a unique synthon for multicomponent reactions (MCRs). This guide focuses on its principal application as a strategic nitrogen source in advanced, one-pot modifications of the Bohlmann-Rahtz pyridine synthesis, a cornerstone reaction for creating highly substituted and medicinally relevant pyridine scaffolds[4].
Core Application: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful and reliable method for constructing 2,3,6-trisubstituted pyridines[5][6]. The classical two-step approach involves the condensation of a pre-formed enamine with an ethynylketone (ynone), which generates an aminodiene intermediate. This intermediate then undergoes a thermally-induced cyclodehydration to yield the final pyridine product[7].
A significant evolution of this methodology, pioneered by researchers like Bagley, involves a one-pot, three-component reaction. In this advanced protocol, the enamine is not pre-synthesized but is generated in situ from a 1,3-dicarbonyl compound and a primary amine or ammonia source[8][9]. This is where this compound serves as a critical reagent, providing the nitrogen atom that is ultimately incorporated into the pyridine ring. This one-pot approach enhances operational simplicity, improves atom economy, and allows for the rapid generation of diverse pyridine libraries with precise regiochemical control[9].
The Underlying Mechanism: A Stepwise Annulation
Understanding the reaction mechanism is critical for troubleshooting and optimization. The one-pot, three-component Bohlmann-Rahtz synthesis proceeds through a cascade of well-defined steps:
-
In Situ Enamine Formation: The process begins with the condensation of the primary amine (this compound) with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to form a reactive β-enamino ester intermediate.
-
Michael Addition: The nucleophilic enamine attacks the electrophilic alkyne of the ethynylketone in a conjugate (Michael) addition. This step forms a linear aminodiene intermediate[4].
-
E/Z Isomerization: The initially formed (2Z,4E)-aminodiene is often not in the correct conformation for cyclization. Thermal energy or acid catalysis facilitates isomerization around the C2-C3 double bond to the required (2E,4E)-conformation[7].
-
Cyclodehydration & Aromatization: The correctly oriented aminodiene undergoes a 6π-electrocyclization. The amino group attacks the ketone carbonyl, followed by the elimination of a water molecule (dehydration) to yield the stable, aromatic pyridine ring[4][7].
The use of a Brønsted or Lewis acid catalyst can significantly promote both the initial Michael addition and the final cyclodehydration step, often allowing the reaction to proceed at much lower temperatures than the traditional thermal method[6][7].
Caption: The Bohlmann-Rahtz mechanism using an in situ generated enamine.
Application Protocols
Protocol: One-Pot, Three-Component Synthesis of a Polysubstituted Pyridine
This protocol describes a general, acid-catalyzed, one-pot procedure for synthesizing a pyridine derivative using this compound, a 1,3-dicarbonyl compound, and an ethynylketone.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq)
-
Ethynylketone (e.g., phenylpropynone, 1.0 eq)
-
This compound (1.1 eq)
-
Catalyst (e.g., Acetic Acid, 20 mol%; or Ytterbium(III) triflate, 15 mol%)[6][10]
-
Solvent (e.g., Toluene or Ethanol)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq), the ethynylketone (1.0 eq), and the chosen solvent (e.g., Toluene, ~0.2 M concentration).
-
Addition of Reagents: Begin stirring the solution at room temperature. Add this compound (1.1 eq) to the mixture, followed by the acid catalyst (e.g., acetic acid, 0.2 eq).
-
Causality Note: A slight excess of the amine ensures complete consumption of the limiting dicarbonyl and ethynylketone reagents. The acid catalyst is crucial for accelerating both the enamine formation and the subsequent cyclodehydration, thereby lowering the required reaction temperature and reducing side reactions[7].
-
-
Reaction Execution: Heat the reaction mixture to reflux (for toluene, ~110 °C; for ethanol, ~78 °C) and maintain for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A complete reaction is indicated by the disappearance of the limiting starting materials and the appearance of a new, typically UV-active, product spot.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure substituted pyridine.
Catalyst and Solvent Selection Insights
The choice of catalyst and solvent is critical for optimizing the reaction.
-
Brønsted Acids (e.g., Acetic Acid): Acetic acid is an effective and inexpensive catalyst that promotes both conjugate addition and cyclodehydration. It is often used in a toluene/acetic acid mixture[7].
-
Lewis Acids (e.g., Yb(OTf)₃, ZnBr₂): Lewis acids can be superior for acid-sensitive substrates. They coordinate to the carbonyl oxygen of the ynone, further activating it towards Michael addition and facilitating the subsequent cyclization steps[6][10].
-
Solvents: Toluene is a common choice for higher-temperature reactions. However, milder conditions can often be achieved using protic solvents like ethanol, which can facilitate the proton transfer steps in the mechanism and may even allow the reaction to proceed without an additional acid catalyst in some cases[7][9].
Data Presentation & Workflow
Table of Representative Reaction Parameters
The following table summarizes typical conditions for the acid-catalyzed, one-pot Bohlmann-Rahtz synthesis. Yields are representative and will vary based on specific substrates.
| 1,3-Dicarbonyl (R¹) | Ethynylketone (R²) | Catalyst | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Ethyl Acetoacetate | Phenylpropynone | Acetic Acid | Toluene | 110 | 24 | 75-85 |
| Acetylacetone | 1-Phenyl-1-butyn-3-one | Yb(OTf)₃ | Toluene | 110 | 18 | 80-90 |
| Ethyl Benzoylacetate | But-3-yn-2-one | ZnBr₂ | Toluene | 110 | 20 | 70-80 |
| Ethyl Acetoacetate | Phenylpropynone | None | Ethanol | 78 | 24 | 65-75 |
Data compiled from principles described in cited literature[6][7][9][10].
Experimental Workflow Diagram
Caption: General workflow for the one-pot synthesis of pyridines.
Conclusion
This compound is a highly effective primary amine source for modern, one-pot variations of the Bohlmann-Rahtz pyridine synthesis. Its application in three-component reactions with 1,3-dicarbonyls and ethynylketones provides a regioselective, efficient, and operationally simple route to complex, polysubstituted pyridines. The protocols and mechanistic insights provided in this guide offer researchers a robust framework for leveraging this valuable building block in the fields of medicinal chemistry, drug discovery, and advanced organic synthesis.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 10. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction | Semantic Scholar [semanticscholar.org]
Application Note: Ester Synthesis via Methoxy Group Functionalization
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Development
Foreword: The Strategic Value of the Methoxy Group in Ester Synthesis
In the landscape of drug discovery and materials science, the ester functional group is a cornerstone of molecular design, influencing properties from lipophilicity and metabolic stability to polymer characteristics. The methoxy group (–OCH₃), a ubiquitous feature in natural products and synthetic scaffolds, is often viewed as a stable, somewhat inert ether. However, its strategic manipulation provides several powerful and distinct pathways to introduce ester functionality. This guide moves beyond simple textbook examples to provide an in-depth, field-proven perspective on leveraging the methoxy group—either as part of a methyl ester or as a methyl ether—for advanced ester synthesis. We will explore the causality behind protocol choices, offering insights that empower researchers to select and optimize the ideal strategy for their specific molecular context.
This document is structured into three core strategies, each addressing a different common starting material:
-
Transesterification: The direct conversion of a methyl ester into a different ester by alcohol exchange.
-
Two-Step Demethylation/Acylation: The robust cleavage of an aryl methyl ether to unmask a phenol, followed by its esterification.
-
Direct Catalytic Acylation: An emerging, atom-economical approach for the direct conversion of a methoxyarene to an aryl ester.
Part 1: Transesterification of Methyl Esters
The most direct utilization of a methoxy group for new ester synthesis is when it is already part of a methyl ester (R-COOCH₃). Transesterification is the process of exchanging the methyl group with a different organic group (R') from an alcohol (R'-OH).[1] This equilibrium-driven reaction is a workhorse in both industrial-scale processes, like biodiesel production, and fine chemical synthesis.[2][3]
Underlying Principles & Mechanistic Dichotomy
The reaction's core is a nucleophilic acyl substitution. The choice between acid or base catalysis fundamentally alters the nature of the nucleophile and the activation of the electrophile.
-
Acid Catalysis: In the presence of a strong acid (e.g., H₂SO₄, TsOH), the carbonyl oxygen of the ester is protonated. This protonation renders the carbonyl carbon significantly more electrophilic, activating it for attack by a neutral, often weak, alcohol nucleophile.[4] The full mechanistic sequence is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), highlighting the series of reversible steps.[5][6] To drive the reaction to completion, the equilibrium must be shifted, typically by using the incoming alcohol as the solvent (a large excess) or by removing the methanol byproduct.[7][8]
-
Base Catalysis: Under basic conditions, a strong base (e.g., NaH, NaOCH₃) deprotonates the incoming alcohol to form a highly potent alkoxide nucleophile (R'O⁻).[6] This powerful nucleophile directly attacks the neutral ester carbonyl. This pathway is generally faster than acid catalysis but is highly sensitive to the presence of water or free carboxylic acids, which would consume the base and inhibit the reaction.[9]
Experimental Protocols
This protocol details the conversion of a simple methyl ester to its corresponding benzyl ester, a common transformation in protecting group strategies.
Objective: To synthesize benzyl benzoate from methyl benzoate and benzyl alcohol.
Materials:
-
Methyl Benzoate (1.0 eq)
-
Benzyl Alcohol (≥10 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl benzoate and benzyl alcohol.
-
Begin stirring and slowly add the catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (approx. 205 °C for benzyl alcohol) and maintain for 4-6 hours. Monitor reaction progress by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the ethyl acetate and excess benzyl alcohol.
-
Purify the resulting crude oil via flash column chromatography or vacuum distillation to yield pure benzyl benzoate.
Causality Insight: Using benzyl alcohol in large excess is crucial. Per Le Châtelier's principle, this high concentration of a reactant forces the equilibrium towards the product side, ensuring a high conversion rate despite the reversible nature of the Fischer-type esterification.[10]
This protocol is suitable for substrates that may be unstable under harsh acidic conditions.
Objective: To synthesize a new ester from a methyl ester using sodium methoxide.
Materials:
-
Substrate Methyl Ester (1.0 eq)
-
Anhydrous Alcohol (R'-OH, e.g., Ethanol, ≥20 eq)
-
Sodium Methoxide (NaOMe, 0.1 - 1.1 eq, as solution in methanol or solid)
-
Anhydrous Toluene (if co-solvent is needed)
-
Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
Procedure:
-
Ensure all glassware is oven-dried. Add the substrate methyl ester and the anhydrous alcohol to a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the sodium methoxide catalyst. If the substrate has low solubility in the alcohol, toluene can be added as a co-solvent.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether. Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Trustworthiness Check: The success of this protocol hinges on the anhydrous conditions. Any moisture will hydrolyze the ester and quench the alkoxide catalyst, stalling the reaction. Using freshly distilled solvents and flame-dried glassware is paramount.
Data Presentation: Transesterification Conditions
| Catalyst Type | Typical Catalyst | Substrate Suitability | Temperature | Key Advantages | Key Limitations |
| Acid | H₂SO₄, TsOH, HCl | Tolerant to moisture/FFAs | Reflux | Low cost, robust | High temps, slow, harsh for sensitive groups |
| Base | NaOMe, KOH, NaH | Requires pure starting materials | RT to 60 °C | Fast, mild temps[9] | Sensitive to water and acid impurities |
| Lewis Acid | Sc(OTf)₃, AlCl₃ | Broad scope | Varies | High efficiency, specific applications[11][12] | Catalyst cost and handling |
| Enzyme | Lipases | High selectivity | Mild (30-50 °C) | Environmentally benign, high chemo/regioselectivity | Slower, higher cost, substrate-specific |
Visualization: General Transesterification Workflow
Caption: Workflow for a typical transesterification reaction.
Part 2: Esterification via Demethylation of Aryl Methyl Ethers
For many complex molecules, particularly in drug development, the target ester is phenolic. This requires functionalizing an aryl methyl ether (an anisole derivative), a common and stable motif. The most reliable method is a two-step sequence: first, cleaving the ether to reveal a hydroxyl group, and second, esterifying that phenol.
Principle 1: The Demethylation Step
The cleavage of the C(sp³)–O bond in an aryl methyl ether is challenging due to its stability. The method of choice for this transformation is treatment with a strong Lewis acid, most commonly boron tribromide (BBr₃).
Mechanism of BBr₃ Cleavage:
-
The highly Lewis-acidic boron atom of BBr₃ coordinates strongly to the ether oxygen.
-
This coordination activates the methyl group for nucleophilic attack.
-
A bromide ion (either from another equivalent of BBr₃ or from a BBr₄⁻ intermediate) attacks the methyl carbon via an Sₙ2 reaction.[13][14]
-
This cleaves the C–O bond, producing methyl bromide (a volatile gas) and a borate intermediate (Ar-OBBr₂).
-
Upon aqueous workup, the borate is hydrolyzed to yield the free phenol.
While other reagents like HBr and HI can cleave ethers, they require extremely harsh conditions and are less selective than BBr₃.[15][16]
Protocol 3: BBr₃-Mediated Demethylation of 4-Methoxyaniline
Objective: To synthesize 4-aminophenol from 4-methoxyaniline.
Materials:
-
4-Methoxyaniline (1.0 eq)
-
Boron Tribromide (BBr₃, 1 M solution in Dichloromethane (DCM), 1.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
CRITICAL SAFETY: BBr₃ is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Dissolve 4-methoxyaniline in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise via a syringe. A thick precipitate may form.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the mixture back down to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol. Vigorous gas evolution will occur.
-
Once quenching is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and water. Carefully neutralize the aqueous layer with saturated NaHCO₃ solution until the pH is ~7-8.
-
Separate the layers and extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 4-aminophenol, which can be purified by crystallization or chromatography.
Principle 2: The Esterification Step
With the phenol in hand, standard esterification methods can be applied. For sensitive or complex molecules where forcing conditions are not viable, coupling-agent-mediated reactions like the Steglich esterification are ideal. This method uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid, allowing for mild, room-temperature esterification in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).
Protocol 4: Steglich Esterification of a Phenol
Objective: To synthesize an aryl ester from the phenol generated in Protocol 3 and a carboxylic acid.
Materials:
-
Phenol (from Protocol 3, 1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flask under an inert atmosphere, dissolve the phenol, carboxylic acid, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C and add the DCC in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings. Wash the organic solution sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualization: Two-Step Methoxy-to-Ester Conversion
Caption: The two-step pathway from an aryl methyl ether to an aryl ester.
Part 3: Direct Catalytic Acylation of Methoxyarenes
A more contemporary and elegant strategy involves the direct conversion of a methoxyarene to an aryl ester, bypassing the isolation of the phenol intermediate. This approach leverages catalytic C–O bond functionalization.
Principle and Advantages
Recent advancements have shown that certain catalyst systems can mediate the cleavage of the methyl C-O bond and facilitate acylation in a single pot. For example, tetrabutylammonium bromide (nBu₄NBr) can catalyze the reaction between a methoxyarene and an acyl bromide.[17]
Plausible Mechanism:
-
The acyl bromide activates the ether, possibly through transient coordination.
-
The bromide ion from the nBu₄NBr catalyst attacks the electrophilic methyl group, cleaving it as methyl bromide.
-
The resulting aryloxide anion immediately attacks the acyl electrophile present in the reaction mixture to form the final ester product.
The primary advantages of this approach are operational simplicity, milder conditions, and improved atom economy by avoiding stoichiometric demethylating agents and a separate reaction step.
Protocol 5: nBu₄NBr-Catalyzed Direct Esterification (Representative)
Objective: To directly convert an anisole derivative to an aryl ester.
Materials:
-
Methoxyarene Substrate (1.0 eq)
-
Acyl Bromide (1.2 eq)
-
Tetrabutylammonium Bromide (nBu₄NBr, 0.2 eq)
-
Anhydrous Solvent (e.g., 1,2-Dichloroethane)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the methoxyarene substrate, nBu₄NBr, and anhydrous solvent.
-
Add the acyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the aryl ester.
Comparative Strategy Summary
| Strategy | Substrate | Key Reagents | Steps | Advantages | Limitations |
| Transesterification | Methyl Ester | Alcohol, Acid/Base | 1 | Simple, efficient for esters | Requires ester starting material |
| Demethylation/Acylation | Aryl Methyl Ether | BBr₃; DCC/DMAP | 2 | Robust, reliable, well-established | Harsh reagents (BBr₃), stoichiometric waste |
| Direct Catalysis | Methoxyarene | Acyl Bromide, nBu₄NBr | 1 | Atom economical, one-pot | Narrower scope, requires acyl bromide |
Conclusion and Future Outlook
The methoxy group is far more than a passive spectator in a molecule. For the synthetic chemist, it is a versatile handle for introducing valuable ester functionality. By understanding the distinct mechanisms and operational requirements of transesterification, two-step demethylation/acylation, and direct catalytic conversion, researchers can make informed, rational decisions to advance their synthetic campaigns. While transesterification and BBr₃-mediated demethylation remain the most established and broadly applicable methods, the continued development of novel catalytic systems for direct C–O functionalization promises a future of even milder, more efficient, and more sustainable synthetic strategies.
References
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 3. technoilogy.it [technoilogy.it]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of fatty acid methyl esters by direct transesterification of lipids with aluminium chloride-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ester synthesis by transesterification [organic-chemistry.org]
- 13. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,3-Dimethoxypropan-2-amine
Introduction: Unveiling the Potential of a Versatile Building Block
1,3-Dimethoxypropan-2-amine is a primary amine featuring a unique structural motif with two methoxy groups flanking a central amine.[1] This arrangement imparts distinct physical and chemical properties, making it a valuable building block in pharmaceutical and synthetic organic chemistry.[2] Its molecular formula is C₅H₁₃NO₂, with a molecular weight of 119.16 g/mol .[1] The presence of both a nucleophilic amine and ether functionalities offers multiple avenues for chemical modification, rendering it a versatile precursor for the synthesis of more complex molecules. These application notes provide a comprehensive guide to leveraging this compound in nucleophilic substitution reactions, a cornerstone of modern organic synthesis. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-tested protocols for its application in N-alkylation and reductive amination reactions.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 78531-29-0 | --INVALID-LINK-- |
| Molecular Formula | C₅H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 119.16 g/mol | --INVALID-LINK-- |
| Appearance | Flammable liquid | --INVALID-LINK-- |
Safety Information: this compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Mechanistic Insights: The Nucleophilic Character of this compound
The reactivity of this compound in nucleophilic substitution reactions is governed by the lone pair of electrons on the nitrogen atom. As a primary amine, it readily acts as a nucleophile, attacking electron-deficient centers. However, its reactivity is modulated by several factors:
-
Steric Hindrance: The amine group is situated on a secondary carbon, flanked by two methoxypropyl groups. This steric bulk can influence the rate of reaction, particularly in SN2 reactions with sterically demanding electrophiles.[3]
-
Inductive and Solvation Effects: The electron-donating nature of the alkyl groups slightly increases the electron density on the nitrogen, enhancing its nucleophilicity compared to ammonia. The ether functionalities can also influence solvation, which in turn affects reactivity. The presence of the ether oxygens can decrease the basicity and nucleophilicity of the amine due to their electron-withdrawing inductive effect.[3]
Workflow for Nucleophilic Substitution Reactions
Caption: General workflow for nucleophilic substitution.
Protocols for Nucleophilic Substitution Reactions
The following protocols provide detailed, step-by-step methodologies for two common and highly useful nucleophilic substitution reactions involving this compound: direct N-alkylation with an alkyl halide and reductive amination with an aldehyde.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the synthesis of a secondary amine via the direct reaction of this compound with an alkyl halide. A common challenge in the N-alkylation of primary amines is over-alkylation to form the tertiary amine and even a quaternary ammonium salt.[4][5] To favor mono-alkylation, it is often advantageous to use an excess of the primary amine.
Reaction Scheme:
Caption: General N-alkylation of a primary amine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 119.16 | 2.38 g | 20 |
| Benzyl Bromide | 171.04 | 1.71 g | 10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30 |
| Acetonitrile (anhydrous) | - | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.38 g, 20 mmol) and anhydrous acetonitrile (50 mL).
-
Addition of Base: Add potassium carbonate (4.15 g, 30 mmol) to the stirred solution.
-
Addition of Electrophile: Slowly add benzyl bromide (1.71 g, 10 mmol) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (benzyl bromide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzyl-1,3-dimethoxypropan-2-amine.
Protocol 2: Reductive Amination with an Aldehyde
Reductive amination is a powerful and versatile method for the synthesis of secondary amines, avoiding the issue of over-alkylation common in direct alkylation.[6] The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild reducing agent.[7][8]
Reaction Scheme:
References
- 1. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,3-Dimethoxypropan-2-amine
Welcome to the technical support guide for the purification of crude 1,3-Dimethoxypropan-2-amine (CAS 78531-29-0). This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for obtaining high-purity this compound, a valuable building block in pharmaceutical and chemical synthesis.[1]
Introduction and Safety Considerations
This compound is a primary amine with the molecular formula C₅H₁₃NO₂.[1][2][3] Achieving high purity of this compound is critical for its successful application in subsequent synthetic steps. This guide will address common challenges encountered during its purification and provide robust protocols to ensure a high-quality final product.
Safety First: this compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Refer to the Safety Data Sheet (SDS) for complete handling instructions.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 1,3-dimethoxypropan-2-ol, and byproducts from side reactions. Depending on the synthetic route, which can involve reductive amination or alkylation of ammonia, you may also encounter related amines or over-alkylated products.[1]
Q2: My purified product is discolored (yellow to brown). What is the likely cause?
A2: Discoloration often indicates the presence of oxidized impurities or degradation products. This can result from exposure to air or light, or from using harsh purification conditions.
Q3: I'm experiencing low yield after purification. What are the potential reasons?
A3: Low yield can be attributed to several factors, including incomplete extraction, product loss during distillation due to improper temperature and pressure control, or strong adsorption of the amine onto acidic silica gel during chromatography.[6]
Q4: Can I use standard silica gel chromatography for purification?
A4: Standard silica gel is acidic and can strongly interact with basic amines, leading to peak tailing, poor separation, and potential product degradation.[6] While possible with mobile phase modifiers, alternative methods are often more effective.
Troubleshooting Guides
Issue: Discolored Product
Root Cause Analysis
Discoloration is a common issue when working with amines, which are susceptible to air oxidation.
Troubleshooting Workflow
Caption: Troubleshooting discoloration of this compound.
Recommended Protocol: Decolorization with Activated Carbon
-
Dissolve the crude this compound in a suitable low-boiling organic solvent (e.g., diethyl ether or dichloromethane).
-
Add a small amount of activated carbon (approximately 1-2% w/w).
-
Stir the suspension at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure to recover the decolorized crude product before proceeding with the final purification.
Issue: Low Purity After Distillation
Root Cause Analysis
The boiling point of this compound is approximately 160.8 °C at atmospheric pressure.[1][7] Impurities with similar boiling points can co-distill, leading to low purity.
Data Summary: Physical Properties
| Property | Value | Source |
| Molecular Weight | 119.16 g/mol | [1][2] |
| Boiling Point | ~160.8 °C | [1][7] |
| Density | ~0.932 g/cm³ | [1] |
Troubleshooting Workflow
Caption: Decision tree for improving distillation purity.
Recommended Protocol: Fractional Vacuum Distillation
For heat-sensitive compounds and to better separate impurities with close boiling points, fractional vacuum distillation is recommended.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed for vacuum.
-
Drying: Ensure the crude amine is dry. If necessary, dry over anhydrous potassium carbonate or sodium sulfate and filter.
-
Distillation:
-
Heat the distillation flask gently using an oil bath.
-
Apply vacuum and collect any low-boiling impurities as the forerun.
-
Slowly increase the temperature and collect the main fraction at the expected boiling point under the applied pressure.
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction.
-
-
Analysis: Analyze the purity of the collected fractions by GC-MS or NMR.
Issue: Challenges with Column Chromatography
Root Cause Analysis
The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[6] This results in poor separation, peak tailing, and often irreversible adsorption of the product.[6][8]
Troubleshooting Workflow
Caption: Troubleshooting guide for chromatographic purification of amines.
Recommended Protocols for Amine Chromatography
Option A: Mobile Phase Modification on Standard Silica
-
Solvent System: A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[9]
-
Additive: To this solvent system, add a small amount of a volatile amine like triethylamine (TEA) or n-propylamine (0.1-1% v/v).[8][10] This competing base will occupy the acidic sites on the silica, allowing your target amine to elute more cleanly.[9]
-
Pre-treatment: It is crucial to pre-equilibrate the column with the mobile phase containing the amine additive before loading your sample.[8]
Option B: Amine-Functionalized Silica or Alumina
-
Stationary Phase: Using a commercially available amine-functionalized silica column (KP-NH) or basic alumina can greatly simplify the purification by minimizing the acid-base interactions.[6][9]
-
Mobile Phase: A simple gradient of hexane and ethyl acetate is often sufficient with these stationary phases.[6]
Advanced Purification: Acid-Base Extraction/Salt Formation
For persistent impurities, an acid-base extraction can be a highly effective purification strategy. This method leverages the basicity of the amine. A specialized technique involves the use of trichloroacetic acid to form a salt, which can then be isolated and the pure amine regenerated.[1]
Workflow for Purification via Salt Formation
Caption: Purification workflow using acid-base chemistry.
Experimental Protocol
-
Dissolve the crude amine in a non-polar organic solvent.
-
Slowly add a solution of an appropriate acid (e.g., hydrochloric acid in ether or trichloroacetic acid) to precipitate the amine salt.[1]
-
Filter the resulting solid salt and wash it with a small amount of cold solvent to remove non-basic impurities.
-
Suspend the purified salt in water and add a strong base (e.g., aqueous sodium hydroxide) until the solution is basic.
-
Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the purified this compound.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. biotage.com [biotage.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. biotage.com [biotage.com]
- 10. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yields with 1,3-Dimethoxypropan-2-amine
Welcome to the comprehensive technical support guide for 1,3-Dimethoxypropan-2-amine (1,3-DMPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile primary amine. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.
Introduction to this compound
This compound, with the molecular formula C₅H₁₃NO₂, is a unique primary amine featuring two methoxy groups flanking a central amine.[1] This structural arrangement imparts distinct chemical properties that make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[2] However, its reactivity profile also presents specific challenges that require careful consideration to achieve optimal results. This guide will address these challenges head-on, providing you with the expertise to confidently incorporate 1,3-DMPA into your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
General Considerations
Q1: What are the key physical and chemical properties of this compound I should be aware of before starting my experiment?
A1: Understanding the fundamental properties of 1,3-DMPA is crucial for safe handling and successful reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃NO₂ | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~160.8 °C | [2] |
| Density | ~0.932 g/cm³ | [2] |
| Solubility | Soluble in water |
Safety and Handling: 1,3-DMPA is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[2] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
pH Sensitivity: The acetal-like methoxy groups are acid-labile. Below pH 3, 1,3-DMPA can degrade to 2-amino-1,3-propanediol and methanol.[2] Conversely, it is stable under basic conditions (pH ≥ 11).[2] This pH sensitivity is a critical factor to consider when designing your reaction and work-up procedures.
Troubleshooting Low Yield in N-Alkylation Reactions
Q2: I'm attempting an N-alkylation with this compound and an alkyl halide, but my yields are consistently low. What are the likely causes and how can I improve them?
A2: Low yields in N-alkylation reactions with primary amines like 1,3-DMPA are a common issue, often stemming from over-alkylation and suboptimal reaction conditions.
Causality: The primary amine is nucleophilic, but the secondary amine product of the initial alkylation is often even more nucleophilic, leading to a second alkylation event and the formation of a tertiary amine byproduct.[4] This competing reaction consumes your starting material and desired product, thus lowering the yield.
Troubleshooting Workflow for N-Alkylation:
Caption: Troubleshooting workflow for low N-alkylation yield.
Optimization Strategies:
-
Stoichiometry: To favor mono-alkylation, use a significant excess of 1,3-DMPA (3-5 equivalents) relative to the alkylating agent. This increases the statistical probability of the alkyl halide reacting with the primary amine rather than the secondary amine product.
-
Reaction Conditions:
-
Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base) is recommended to neutralize the acid byproduct without competing in the alkylation.[5] Stronger, more nucleophilic bases can exacerbate side reactions.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective for SN2 reactions.[5]
-
Temperature: While heating can increase the reaction rate, it can also promote over-alkylation. Start at room temperature and gradually increase the temperature if the reaction is sluggish.[5]
-
-
Alternative Methods for Alcohols: If you are using an alcohol as the alkylating agent, consider a "borrowing hydrogen" or "hydrogen autotransfer" strategy with a ruthenium or iridium catalyst. This method can offer higher selectivity for mono-alkylation.[6]
Experimental Protocol: Optimized N-Alkylation of this compound
-
To a solution of this compound (3.0 eq.) in anhydrous acetonitrile (0.1 M), add diisopropylethylamine (1.5 eq.).
-
Slowly add the alkyl halide (1.0 eq.) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gradually increase the temperature to 50-60 °C.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimizing Reductive Amination
Q3: I'm using this compound in a reductive amination reaction, but I'm observing incomplete conversion and the formation of side products. How can I optimize this reaction?
A3: Reductive amination is a powerful tool for forming C-N bonds, but its success hinges on the careful control of reaction conditions to favor the formation and subsequent reduction of the imine intermediate.
Causality: Incomplete conversion can result from inefficient imine formation or a reducing agent that is too weak or decomposes. Side products often arise from the reduction of the starting carbonyl compound or over-alkylation of the amine.[1]
Troubleshooting Workflow for Reductive Amination:
Caption: Troubleshooting workflow for reductive amination.
Optimization Strategies:
-
pH Control: Imine formation is acid-catalyzed but the amine must remain nucleophilic. Therefore, a mildly acidic pH of 4-6 is optimal.[1] This can be achieved by adding a small amount of acetic acid.
-
Water Removal: The formation of an imine from an amine and a carbonyl is a reversible reaction that produces water. To drive the equilibrium towards the imine, a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be added.[1]
-
Reducing Agent Selection:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild enough not to reduce the starting aldehyde or ketone but is effective at reducing the iminium ion. It is also tolerant of mildly acidic conditions.[7]
-
Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, but it can generate toxic cyanide byproducts.[7]
-
Sodium borohydride (NaBH₄): A stronger reducing agent that can reduce the starting carbonyl. If used, it is best to pre-form the imine before adding the reducing agent.[8]
-
-
Stepwise vs. One-Pot: For challenging substrates or to minimize over-alkylation, a two-step procedure can be employed: first, form the imine, and then, after confirming its formation, add the reducing agent.[8]
Experimental Protocol: Reductive Amination with this compound
-
To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (1.0 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Managing Side Reactions in Acylation
Q4: When I try to acylate this compound with an acyl chloride, I get a messy reaction with multiple products. What's going wrong?
A4: Acylation of primary amines is generally a facile reaction, but issues can arise from the reactivity of the acylating agent and the basicity of the amine.
Causality: The high reactivity of acyl chlorides can lead to side reactions if not properly controlled. The hydrochloric acid byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]
Optimization Strategies:
-
Base: Always include a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced.[9] An excess of 1,3-DMPA can also serve as the base, but this is less atom-economical.
-
Solvent: Anhydrous aprotic solvents like dichloromethane, THF, or acetonitrile are suitable.
-
Temperature: The reaction is often exothermic. Adding the acyl chloride slowly at 0 °C can help control the reaction rate and minimize side product formation.
-
Alternative Acylating Agents: If acyl chlorides prove too reactive, consider using a less reactive acylating agent like an acid anhydride.[9]
Experimental Protocol: Acylation of this compound
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
Purification and Work-up
Q5: I'm having trouble removing unreacted this compound and other amine byproducts from my reaction mixture. What is the best work-up procedure?
A5: The basic nature of amines allows for their removal from an organic solution through an acidic wash.
Procedure for Amine Removal:
-
After quenching your reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amines will be protonated to form ammonium salts, which are soluble in the aqueous layer.
-
Separate the organic layer, which now contains your desired product (assuming it is not basic), from the aqueous layer containing the amine salts.
-
Repeat the acidic wash if necessary.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
Note on Product Basicity: If your desired product is also basic, this method will result in its extraction into the aqueous layer as well. In such cases, after the acidic wash, the aqueous layer should be basified (e.g., with NaOH) and then re-extracted with an organic solvent to recover your product.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 78531-29-0 [smolecule.com]
- 3. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,3-Dimethoxypropan-2-amine
Welcome to the technical support center for the synthesis of 1,3-dimethoxypropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you to optimize your synthetic protocols, improve yield and purity, and confidently address experimental hurdles.
I. Overview of the Primary Synthetic Route: Reductive Amination
The most prevalent method for synthesizing this compound is the reductive amination of 1,3-dimethoxy-2-propanone. This reaction proceeds in two key steps:
-
Imine Formation: The carbonyl group of 1,3-dimethoxy-2-propanone reacts with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine. This is a reversible reaction, and the equilibrium can be shifted towards the imine by removing water.[1]
-
Reduction: The imine is then reduced to the desired primary amine using a suitable reducing agent. The choice of reducing agent is critical to avoid unwanted side reactions.[2][3]
Below is a diagram illustrating this synthetic pathway.
Caption: Synthetic pathway for this compound via reductive amination.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in reductive amination can stem from several factors:
-
Incomplete Imine Formation: The initial equilibrium between the ketone and the imine may not favor the imine. This can be addressed by using a dehydrating agent or by pre-forming the imine before adding the reducing agent.[3]
-
Reduction of the Starting Ketone: If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting 1,3-dimethoxy-2-propanone to the corresponding alcohol, 1,3-dimethoxypropan-2-ol.[2][4] Using a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as they preferentially reduce the imine over the ketone.[2][5]
-
Sub-optimal pH: The formation of the imine is typically favored under mildly acidic conditions (pH 4-5).[2] If the reaction medium is too acidic or too basic, the rate of imine formation can be significantly reduced.
-
Catalyst Deactivation: If using catalytic hydrogenation for the reduction step, the amine substrate, imine intermediate, or the final amine product can sometimes deactivate the catalyst.[1]
Q2: I'm observing an unexpected byproduct with a higher molecular weight than my product. What could it be?
A2: A common byproduct in the synthesis of primary amines via reductive amination is the formation of a symmetric secondary amine.[6] This occurs when the newly formed this compound (a primary amine) acts as a nucleophile and reacts with another molecule of the starting ketone, 1,3-dimethoxy-2-propanone, to form a new imine. This new imine is then reduced to yield a secondary amine. To minimize this, it is advisable to use the amine source (e.g., ammonia) in excess.[7]
Q3: My final product is contaminated with an alcohol. Where is this coming from?
A3: The presence of 1,3-dimethoxypropan-2-ol in your final product can be due to two main reasons:
-
Reduction of the Starting Ketone: As mentioned in A1, a non-selective reducing agent can reduce the starting 1,3-dimethoxy-2-propanone.[2][4]
-
Incomplete Oxidation of the Precursor: 1,3-dimethoxy-2-propanone is often synthesized by the oxidation of 1,3-dimethoxypropan-2-ol.[8] If this oxidation is incomplete, the starting material for your reductive amination will be contaminated with the alcohol, which will then be carried through to your final product.
Q4: What is the best way to purify the final product?
A4: Several purification techniques can be employed:
-
Distillation: Given that this compound is a liquid with a boiling point of approximately 160.8 °C, distillation can be an effective method for purification, especially for removing less volatile impurities.[6]
-
Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic, organic-soluble impurities. The aqueous layer can then be basified to regenerate the free amine, which can be extracted into an organic solvent.
-
Trichloroacetic Acid (TCA) Purification: A specialized method involves treating the crude amine mixture with trichloroacetic acid, which leads to the precipitation of the protonated amine salt.[6] This salt can be isolated by filtration and then heated to induce decarboxylation of the trichloroacetic acid, yielding the pure amine.[6]
III. Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific experimental problems.
Guide 1: Low Product Yield
If you are experiencing low yields, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low product yield in this compound synthesis.
Guide 2: Presence of Unknown Impurities
If your final product shows significant impurities by analytical methods (e.g., GC-MS, NMR), use the following guide to identify and mitigate them.
| Observed Impurity | Potential Identity | Likely Cause | Recommended Action |
| Peak with M+1 corresponding to C₅H₁₂O₂ | 1,3-Dimethoxypropan-2-ol | Reduction of starting ketone or impure starting material.[2][8] | Use a more selective reducing agent (e.g., NaBH₃CN). Ensure the purity of the starting 1,3-dimethoxy-2-propanone. |
| Peak with M+1 significantly higher than the product | Symmetric secondary amine | Reaction of the product with the starting ketone.[6] | Use a larger excess of the ammonia source. |
| Peak corresponding to starting material | 1,3-Dimethoxy-2-propanone | Incomplete reaction. | Increase reaction time or temperature. Ensure the reducing agent is active. |
| Broad peaks in NMR, potential for multiple species | Oxidation products (e.g., amides, nitrosoamines) | Exposure of the amine product to air and light.[9] | Store the final product under an inert atmosphere and protect it from light. |
| Residual solvent peaks in NMR | - | Incomplete removal of reaction or purification solvents. | Ensure complete removal of solvents under reduced pressure. |
IV. Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This is a representative protocol and may require optimization based on your specific lab conditions and scale.
Materials:
-
1,3-Dimethoxy-2-propanone
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
Procedure:
-
In a round-bottom flask, dissolve 1,3-dimethoxy-2-propanone (1.0 eq) and ammonium acetate (3-5 eq) in anhydrous methanol.
-
Adjust the pH of the solution to approximately 4-5 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the gas evolution ceases.
-
Make the solution basic (pH > 10) by adding a concentrated NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Trichloroacetic Acid (TCA) Salt Precipitation[6]
-
Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a solution of trichloroacetic acid in the same solvent.
-
The protonated amine salt should precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold solvent.
-
To recover the free amine, the salt can be carefully heated, which will cause the decarboxylation of the trichloroacetic acid, yielding the pure amine. Alternatively, the salt can be dissolved in water, basified, and the free amine extracted.
V. Byproduct Formation Pathways
Understanding the potential side reactions is crucial for optimizing your synthesis. The following diagram illustrates the formation of common byproducts.
Caption: Common byproduct formation pathways in the synthesis of this compound.
VI. References
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from --INVALID-LINK--
-
Smolecule. (2023, August 15). Buy this compound | 78531-29-0. Retrieved from --INVALID-LINK--
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved from --INVALID-LINK--
-
Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from --INVALID-LINK--
-
3M. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2025, June 27). Synthesis and Properties of 1,3-Dimethoxyacetone: A Glycerol-Derived Solvent. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4661634A - Removal of impurities from amines. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis and Characterization of 1,3-Dimethoxypropane: A Technical Guide. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of 1,3-Dimethoxypropane. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reductive amination. Retrieved from --INVALID-LINK--
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PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1,3-Dimethoxypropane synthesis. Retrieved from --INVALID-LINK--
-
Wordpress. (n.d.). Reductive Amination. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Synthetic Applications of 1,3-Dibromo-2,2-dimethoxypropane. Retrieved from --INVALID-LINK--
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C5H13NO2). Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--
-
Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound. (n.d.). Retrieved from --INVALID-LINK--
-
Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1,3-Dimethoxy-2-propanol. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from --INVALID-LINK--
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from --INVALID-LINK--
-
Recent Developments in the Direct Synthesis of Unprotected Primary Amines. (2025, August 10). Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). 10. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3,3-Dimethoxypropan-1-amine. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 2,2-Dimethoxypropan-1-amine. Retrieved from --INVALID-LINK--
References
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- 5. reddit.com [reddit.com]
- 6. Buy this compound | 78531-29-0 [smolecule.com]
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Technical Support Center: Preventing Dimerization of Primary Amines in Synthesis
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge in organic synthesis: the unintended dimerization of primary amines. My goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying mechanisms, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
Before diving into troubleshooting, it's crucial to understand the fundamental reasons behind primary amine dimerization. This section addresses the most common questions regarding the root causes of this side reaction.
Q1: What is primary amine dimerization, and why is it a problem?
Answer: Primary amine dimerization refers to a class of side reactions where two molecules of a primary amine react with each other, or with a reaction intermediate, to form an unwanted dimeric species. This is a significant issue in synthesis for several reasons:
-
Reduced Yield: The formation of dimers consumes the starting amine, directly lowering the yield of the desired product.
-
Purification Challenges: Dimeric byproducts often have similar polarities to the desired product, making chromatographic separation difficult and time-consuming.
-
Complex Reaction Mixtures: The presence of multiple byproducts complicates reaction monitoring and analysis (e.g., by NMR or LC-MS).
-
Inactivation of Reagents: In some cases, the amine can become inactivated by reacting with reagents intended for other functional groups.[1]
Q2: What are the most common chemical pathways that lead to dimerization?
Answer: Primary amines are versatile nucleophiles, but this reactivity can also lead to self-condensation or reaction with other species in the reaction mixture. The primary mechanisms of dimerization include:
-
Schiff Base Formation: A primary amine can react with an aldehyde or ketone (which may be present as a starting material, reagent, or byproduct) to form an imine, also known as a Schiff base.[2][3][4] If the amine-containing molecule also possesses a carbonyl group, intermolecular self-condensation can occur. The reaction is reversible and often acid-catalyzed.[3][4] The optimal pH for imine formation is typically around 5; at lower pH, the amine is protonated and non-nucleophilic, while at higher pH, there isn't enough acid to protonate the hydroxyl intermediate for water elimination.[3]
-
Aza-Michael Addition: If your reaction mixture contains an α,β-unsaturated carbonyl compound (a Michael acceptor), a primary amine can act as a nucleophile (Michael donor) and add to the β-carbon.[5][6][7] If the starting material contains both a primary amine and a Michael acceptor moiety, intermolecular dimerization is a likely side reaction. This reaction is highly efficient and can often proceed without a catalyst at room temperature.[5][8]
-
Oxidative Dimerization: In the presence of certain oxidizing agents, primary aromatic amines can undergo oxidative coupling to form azo compounds.[9][10] This is a common issue when reactions are not performed under an inert atmosphere or when using specific oxidizing reagents.
-
Over-alkylation: While not strictly dimerization, the reaction of a primary amine with an alkylating agent can form a secondary amine, which is often more nucleophilic than the starting primary amine.[11][12] This secondary amine can then react with another molecule of the alkylating agent, leading to a mixture of products and consuming the primary amine starting material.[11][12][13]
Q3: Are there specific reaction conditions that favor dimerization?
Answer: Yes, several factors can promote unwanted dimerization:
-
High Concentrations: Increased concentration of the primary amine raises the probability of intermolecular collisions and, therefore, the rate of dimerization.
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for dimerization pathways, especially for Schiff base formation where water is eliminated.[14]
-
Presence of Catalysts: Acid or base catalysts, often added to promote the desired reaction, can also catalyze the formation of imines.[14][15]
-
Presence of Air (Oxygen): For sensitive aromatic amines, exposure to oxygen can lead to oxidative dimerization.[9][10][16]
-
Inappropriate pH: As mentioned, a pH around 5 can accelerate Schiff base formation.[3]
Section 2: Troubleshooting Guides - Practical Solutions for the Bench
This section provides actionable troubleshooting steps for specific dimerization problems you might encounter during your experiments.
Troubleshooting Scenario 1: Unidentified byproduct with a mass corresponding to a dimer.
Initial Assessment:
You've run a reaction involving a primary amine and observe a significant byproduct in your LC-MS or TLC analysis. The mass of this byproduct is approximately double that of your starting material (minus the mass of any leaving groups).
Logical Troubleshooting Workflow:
Troubleshooting Scenario 2: Low yield in a reaction forming a primary amine via alkylation.
Problem: You are synthesizing a primary amine via an SN2 reaction between an alkyl halide and ammonia or another primary amine, but the yield is low, and you observe multiple higher molecular weight products.
Causality: The product primary (or secondary) amine is often more nucleophilic than the starting amine. It competes for the alkyl halide, leading to over-alkylation.[11][12]
Solutions:
-
Use a Large Excess of the Amine Nucleophile: To favor the initial alkylation, use a large excess of ammonia or the starting amine. This statistically increases the chances of the alkyl halide reacting with the intended nucleophile.[12][17]
-
Employ the Gabriel Synthesis: This classic method avoids over-alkylation by using potassium phthalimide as a protected amine equivalent.[13][18] The phthalimide nitrogen is significantly less nucleophilic after the initial alkylation due to the two adjacent carbonyl groups, preventing further reaction.[18] The primary amine is then liberated in a subsequent step, typically with hydrazine.[18][19]
Experimental Protocol: Gabriel Synthesis of a Primary Amine
-
Step 1: Deprotonation of Phthalimide: In a flame-dried flask under an inert atmosphere, dissolve phthalimide in anhydrous DMF. Add one equivalent of a strong base like potassium hydride (KH) or sodium hydride (NaH) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Step 2: SN2 Alkylation: Add one equivalent of the desired alkyl halide to the solution and heat the reaction to 60-80 °C. Monitor the reaction progress by TLC.
-
Step 3: Liberation of the Amine: After the alkylation is complete, cool the reaction to room temperature. Add 1.5-2 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) and reflux the mixture for 2-4 hours.
-
Step 4: Workup: After cooling, add aqueous HCl to precipitate the phthalhydrazide byproduct. Filter the solid and extract the filtrate with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude primary amine. Purify as needed.
-
-
Use an Azide-Based Synthesis: React the alkyl halide with sodium azide (NaN₃) to form an alkyl azide. The azide is not nucleophilic, so over-alkylation cannot occur.[13] The alkyl azide is then reduced to the primary amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation (H₂/Pd-C).[17][20]
Section 3: Proactive Prevention - The Power of Protecting Groups
The most robust strategy to prevent dimerization is to temporarily "mask" the reactivity of the primary amine using a protecting group.[21][22] The choice of protecting group is critical and depends on the overall synthetic route and the stability of other functional groups in the molecule.[22]
Q4: Which protecting group should I choose for my primary amine?
Answer: The ideal protecting group is easy to install and remove in high yield and is stable to the reaction conditions planned for subsequent steps. Carbamates are the most common and reliable class of protecting groups for amines.[23]
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[24] | Fmoc, Cbz (hydrogenolysis) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C), strong acids[23] | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF)[23] | Boc, Cbz |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl | Reductive cleavage (e.g., Zn dust in acetic acid)[24] | Boc, Fmoc, Cbz |
Orthogonality is Key: In complex syntheses, you may need to deprotect one amine in the presence of another. Using "orthogonal" protecting groups, which are removed under different conditions, is essential.[22] For example, a Boc group (acid-labile) and an Fmoc group (base-labile) can be selectively removed.[22][25]
Proactive Strategy Workflow:
Experimental Protocol: Boc Protection of a Primary Amine
-
Setup: Dissolve the primary amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents). If the amine is used as a salt (e.g., hydrochloride), add a base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) to neutralize the acid.[25]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, perform an aqueous workup to remove the base and any water-soluble byproducts. Concentrate the organic layer to yield the Boc-protected amine, which can often be used in the next step without further purification.
References
- 1. glenresearch.com [glenresearch.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Michael Addition [organic-chemistry.org]
- 7. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 8. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. wjpsonline.com [wjpsonline.com]
- 16. Oxidation of primary amines to oximes with molecular oxygen using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Protective Groups [organic-chemistry.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Dimethoxypropan-2-amine
Welcome to the technical support center for 1,3-Dimethoxypropan-2-amine (CAS 78531-29-0). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and require it in high purity for their applications. The structural integrity and purity of this primary amine are paramount for achieving reproducible results in pharmaceutical synthesis and other advanced chemical applications.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during the purification of this compound. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure you can achieve the desired purity for your critical work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the foundational knowledge required before attempting purification: identifying what the impurities are and where they come from.
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile of crude this compound is intrinsically linked to its synthetic route. Common impurities can be categorized as follows:
-
Synthesis-Related Impurities: These are the most prevalent. Depending on the synthetic method (e.g., amination of precursors, reductive amination), you can expect to find unreacted starting materials, over-alkylated products, and various byproducts.[1] A significant side reaction to monitor is the dimerization of the primary amine, which leads to the formation of symmetric secondary amines.[1]
-
Residual Solvents: Solvents used during the synthesis and workup (e.g., THF, diethyl ether, dichloromethane) are common contaminants that must be removed.
-
Water: Water can be introduced during the workup stages or absorbed from the atmosphere, as amines can be hygroscopic. Karl Fischer titration is the most accurate method for quantifying water content, which may not be fully resolved by GC-FID alone.[2]
-
Degradation Products: Prolonged exposure to air can lead to the formation of carbamates (from reaction with CO2) and potential oxidation products. While 1,3-dimethoxypropane is relatively stable to bases, it is susceptible to cleavage under acidic conditions.[3]
Q2: How can I definitively identify the impurities present in my sample?
A: A multi-pronged analytical approach is essential for comprehensive quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and profiling volatile organic impurities.[2] It separates the components of the mixture and provides mass spectra that allow for the structural elucidation of unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of your desired product and identifying impurities, especially if they are present in significant quantities.[1]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): For quantifying the purity and the relative amounts of volatile impurities, GC-FID is a robust and sensitive technique.[1][2]
Part 2: Troubleshooting Purification Workflows
This section provides direct answers and solutions to specific problems you may encounter during purification.
A. Distillation Issues
Q3: My fractional distillation is giving poor separation between my product and a closely-boiling impurity. What are the likely causes and solutions?
A: This is a classic challenge in distillation, often stemming from insufficient column efficiency or improper technique. The boiling point of this compound is approximately 160.8 °C.[4]
-
Causality: Efficient separation by fractional distillation relies on establishing a continuous series of vapor-liquid equilibria along the length of the fractionating column. If the column has too few "theoretical plates" or the distillation rate is too high, this equilibrium is not achieved, leading to co-distillation of components with similar boiling points.
-
Solutions:
-
Increase Column Efficiency: Switch to a fractionating column with a higher number of theoretical plates, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponge).[5]
-
Reduce Distillation Rate: Lower the heating mantle temperature to slow the rate of distillation. A common rule of thumb is to collect distillate at a rate of 1-2 drops per second. This allows the vapor-liquid equilibrium to be properly established.[5]
-
Insulate the Column: Wrap the distillation column in glass wool or aluminum foil to minimize heat loss to the environment. This ensures a proper temperature gradient exists only along the vertical axis of the column.[5]
-
Consider Vacuum Distillation: If impurities are high-boiling or if your product is susceptible to thermal degradation, performing the distillation under reduced pressure will lower the boiling points of all components, potentially improving separation and preventing decomposition.
-
Q4: I am observing charring or decomposition in the distillation pot. How can I prevent this?
A: Thermal decomposition is a significant risk when distilling amines at atmospheric pressure.
-
Causality: Amines can be susceptible to oxidation and other thermal degradation pathways at elevated temperatures. The presence of acidic impurities can also catalyze decomposition.
-
Solutions:
-
Use Vacuum Distillation: This is the most effective solution. By lowering the pressure, you significantly reduce the boiling point, thereby minimizing the thermal stress on the compound.
-
Inert Atmosphere: Ensure the distillation is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Remove Non-Volatile Impurities First: If acidic or other non-volatile impurities are suspected, consider a pre-purification step. A simple aqueous workup or filtration can sometimes remove catalysts for decomposition.
-
B. Column Chromatography Challenges
Q5: My this compound is streaking badly or not eluting from a standard silica gel column. Why is this happening and what should I do?
A: This is a very common issue when purifying amines on standard silica gel.
-
Causality: The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. The basic amine interacts strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption or significant peak tailing.[6]
-
Solutions:
-
Use a Deactivated Stationary Phase: The best solution is to avoid standard silica. Use a column packed with a more suitable stationary phase like amine-functionalized silica or basic alumina .[6] These phases have a basic surface, which prevents the strong interaction with the amine analyte.
-
Add a Mobile Phase Modifier: If you must use standard silica, you can "deactivate" it by adding a small amount of a basic modifier to your eluent. Typically, adding 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase will neutralize the acidic sites on the silica and improve chromatography.
-
Switch to Reversed-Phase: Reversed-phase chromatography (e.g., on a C18 column) can be very effective. To ensure good peak shape, the mobile phase should be buffered at a pH that is about two units above the pKa of the amine.[6] This keeps the amine in its neutral, free-base form, making it more retentive and less likely to tail.
-
C. Chemical Purification & Workup
Q6: Can you provide a detailed protocol for the trichloroacetic acid (TCA) salt precipitation method for purification?
A: Yes, this is an elegant and effective method for separating amines from non-basic impurities.[1] It leverages the formation of a crystalline salt to isolate the amine.
-
Causality: The basic amine reacts with the strong acid, trichloroacetic acid, to form a protonated ammonium salt. This salt often has significantly lower solubility in organic solvents compared to the free amine and impurities, causing it to precipitate. The pure amine is then recovered by removing the TCA.
-
Protocol:
-
Dissolution: Dissolve the crude this compound mixture in a suitable anhydrous organic solvent (e.g., diethyl ether or dichloromethane).
-
Acid Addition: Slowly add a solution of trichloroacetic acid (1.0 equivalent) in the same solvent to the stirred amine solution, preferably at 0 °C.
-
Precipitation: The protonated amine-TCA salt should precipitate out of the solution. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration. Wash the salt cake with a small amount of cold, anhydrous solvent to remove any adhering soluble impurities.
-
Liberation of Free Amine: The pure amine is recovered from the salt. This can be done by carefully heating the salt, which causes decarboxylation of the trichloroacetic acid into volatile chloroform and carbon dioxide, leaving behind the pure amine.[1] Alternatively, the salt can be dissolved in water, the solution made basic with NaOH, and the free amine extracted with an organic solvent.
-
Part 3: Protocols & Data
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₅H₁₃NO₂ | 119.16 | 160.8 | Target compound.[1][4] |
| 1,3-Dimethoxypropane | C₅H₁₂O₂ | 104.15 | ~106 | Potential starting material or byproduct.[5] |
| 1,2-Dimethoxyethane | C₄H₁₀O₂ | 90.12 | 85 | A possible precursor in some synthetic routes.[1] |
| Water | H₂O | 18.02 | 100 | Common process-related impurity. |
| Triethylamine | C₆H₁₅N | 101.19 | 89.5 | Common additive in amine reactions/purifications. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol provides a starting point for assessing the purity of this compound.[2]
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-624 capillary column (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent polar column suitable for amines.
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Inlet: 250 °C
-
Detector: 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.
-
-
Sample Preparation: Accurately weigh ~50 mg of the amine sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol or isopropanol.
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Determine purity by area percent normalization. The area of the main product peak is expressed as a percentage of the total area of all observed peaks.
Part 4: Visual Workflow Guides
The following diagrams illustrate key decision-making processes and experimental workflows for the purification of this compound.
Caption: Decision tree for selecting the optimal purification strategy.
Caption: Experimental workflow for fractional distillation.
References
Technical Support Center: A Researcher's Guide to 1,3-Dimethoxypropan-2-amine
Welcome to the technical support guide for 1,3-Dimethoxypropan-2-amine (CAS: 78531-29-0). As Senior Application Scientists, we understand that the stability and proper handling of reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide is structured to provide you with in-depth, field-proven insights into the storage, stability, and troubleshooting of this versatile primary amine, ensuring its integrity from the vial to your reaction vessel.
Part 1: Frequently Asked Questions (FAQs) - Core Storage & Handling
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For maximum shelf-life, the compound must be stored at 2–8 °C under an inert gas atmosphere (e.g., Argon or Nitrogen) .[1][2] It is a colorless liquid that is sensitive to environmental conditions.[1][3] Storing it in a refrigerator within the recommended temperature range minimizes volatility and slows potential degradation pathways.[4]
Q2: Is this compound sensitive to air and moisture?
Yes. As a primary amine, it is hygroscopic, meaning it can readily absorb moisture from the air.[4] Furthermore, it is susceptible to oxidation. Exposure to atmospheric oxygen, especially over time, can lead to the formation of colored impurities. Safety data sheets also indicate that the compound is moisture-sensitive. Therefore, maintaining a dry, inert atmosphere is critical.
Q3: What type of container is recommended for storing this amine?
To prevent contamination and degradation, use tightly sealed containers made from chemically compatible materials. Recommended options include borosilicate glass (e.g., amber screw-cap vials with PTFE-lined caps) or high-density polyethylene (HDPE) .[4] The container seal must be robust to prevent the ingress of air and moisture.[4]
Q4: What are the primary safety hazards associated with this compound?
This compound is classified as a corrosive and flammable liquid.[1][5]
-
Corrosivity : It can cause severe skin burns and serious eye damage.[5][6] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash goggles or a face shield.[7][8]
-
Flammability : The compound is a flammable liquid and vapor.[5] Keep it away from heat, sparks, open flames, and other ignition sources.[7][8] Ensure that all containers and receiving equipment are properly grounded to prevent static discharge.[7]
Part 2: Technical Deep Dive - Chemical Stability Profile
Understanding the chemical vulnerabilities of this compound is key to using it successfully. Its structure, featuring a central primary amine flanked by two methoxy groups, dictates its stability.
pH-Dependent Stability
The most critical factor governing the stability of this molecule in solution is pH. The methoxy groups, which are part of an acetal-like structure, are highly susceptible to acid-catalyzed hydrolysis.
-
Acidic Conditions (pH < 7) : The compound is unstable in acidic environments. The acetal functionality is acid-labile, and the primary amine can act as an internal catalyst, accelerating hydrolysis.[1] Below pH 3, the molecule will readily cleave to yield 2-amino-1,3-propanediol and methanol.[1] This degradation is rapid, with a half-life that decreases dramatically as the pH drops.
-
Neutral to Basic Conditions (pH ≥ 7) : The molecule is stable . Under neutral and, particularly, basic conditions (pH ≥ 11), the acetal structure is not prone to hydrolysis, and the compound behaves as a typical, stable primary amine.[1]
Oxidative and Thermal Stability
Like many aliphatic amines, this compound can undergo oxidative degradation when exposed to air (O₂).[9][10] This process can lead to the formation of various byproducts and is often indicated by a change in the material's appearance from a colorless to a yellow or brown liquid. Thermal degradation can also occur at elevated temperatures, potentially leading to cleavage of the C-N bond.[11]
Stability Summary Table
| Parameter | Condition | Stability & Rationale |
| Recommended Storage | 2–8 °C, under inert gas, tightly sealed | Stable . Minimizes thermal degradation, oxidation, and moisture absorption.[1][2][4] |
| pH < 7 (Acidic) | In solution (e.g., protic solvents with acid) | Unstable . Prone to rapid acid-catalyzed hydrolysis of the acetal-like structure.[1] |
| pH ≥ 7 (Neutral/Basic) | In solution | Stable . The molecule behaves as a standard primary amine under these conditions.[1] |
| Air (Oxygen) Exposure | Ambient, especially with light/heat | Susceptible to Oxidation . Can lead to color formation and impurities.[10] |
| Moisture Exposure | Ambient | Hygroscopic . Will absorb water, which can affect reaction stoichiometry and potentially participate in degradation.[4] |
Part 3: Troubleshooting Guide
Encountering an unexpected result can be frustrating. This troubleshooting guide provides a logical workflow to diagnose and resolve common issues related to the quality and use of this compound.
Troubleshooting Decision Workflow
The following diagram outlines a systematic approach to identifying the root cause of an experimental issue.
Problem-Specific Guidance
Q: My this compound, which was originally colorless, has turned yellow. Can I still use it?
A: A yellow or brown discoloration is a common indicator of oxidative degradation. While the compound may still be largely intact, the presence of impurities can interfere with your reaction, acting as catalysts for side reactions or reducing the effective concentration of the amine.
-
Causality : Amines can be oxidized by atmospheric oxygen, forming colored byproducts. This process can be accelerated by light and heat.
-
Recommended Action :
-
Assess Purity : Run a quick purity analysis (e.g., GC-MS or ¹H NMR) to quantify the level of impurities.
-
Purify if Necessary : If the impurity level is low (<5%), you may be able to purify the amine by vacuum distillation. However, this is often impractical for small quantities.
-
Best Practice : For critical applications, it is strongly recommended to discard the discolored material and use a fresh aliquot from a properly stored stock.
-
Q: My reaction, which uses an acid catalyst, is giving very low yields. Could the amine be the problem?
A: Yes, this is a highly likely scenario. As detailed in the stability profile, this compound is not stable under acidic conditions.[1]
-
Causality : The acid catalyst required for your primary reaction is simultaneously catalyzing the hydrolysis and degradation of your amine nucleophile. You are essentially destroying your reagent in situ.
-
Recommended Action :
-
Confirm pH : Check the pH of your reaction mixture.
-
Modify Protocol : If possible, replace the acid catalyst with a non-acidic alternative. If the acidic conditions are unavoidable for the substrate, consider a different nucleophile that is stable at low pH. Alternatively, a slow addition of the amine to a buffered reaction mixture might be a viable, though complex, workaround.
-
Q: I see unexpected peaks in my NMR spectrum after my reaction. How can I tell if they come from the degradation of the starting amine?
A: Degradation of this compound will produce characteristic byproducts.
-
Causality : If acidic degradation occurred, you would expect to see signals corresponding to 2-amino-1,3-propanediol and methanol .[1]
-
Recommended Action :
-
Acquire Reference Spectra : Compare your product spectrum to the known spectra of the expected degradation products.
-
Run a Control : Set up a control reaction where you stir the amine in the reaction solvent under the reaction conditions but without the other starting materials. Analyze this mixture to see if the amine degrades on its own. This will confirm if the reaction conditions are the source of the issue.
-
Part 4: Experimental Protocol - Verifying Compound Integrity via ¹H NMR
Before using a new bottle or an older stock of this compound, a quick quality control check is advisable.
Objective : To confirm the identity and estimate the purity of this compound using ¹H NMR spectroscopy.
Methodology :
-
Sample Preparation : Prepare a solution by dissolving ~5-10 mg of the amine in ~0.6 mL of a deuterated solvent (CDCl₃ is suitable).
-
Instrument Setup : Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis :
-
Confirm Identity : Look for the characteristic peaks of the pure compound.
-
Singlet (~3.35 ppm, 6H): Corresponds to the six protons of the two methoxy (-OCH₃) groups.
-
Multiplet (~3.30-3.40 ppm, 4H): Corresponds to the four protons of the two methylene (-CH₂) groups.
-
Multiplet (~2.90-3.00 ppm, 1H): Corresponds to the single proton of the methine (-CH) group.
-
Broad Singlet (~1.5-2.0 ppm, 2H): Corresponds to the two protons of the amine (-NH₂) group. Note: This peak's position and shape can vary with concentration and solvent.
-
-
Assess Purity : Integrate the peaks. The ratio of the methoxy protons (6H) to the backbone protons (5H) should be correct. Look for any unidentifiable peaks, which would indicate impurities or degradation products (e.g., a sharp singlet for methanol around 3.49 ppm in CDCl₃).
-
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. 2-Amino-1,3-dimethoxypropane - Protheragen [protheragen.ai]
- 3. Page loading... [guidechem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. iloencyclopaedia.org [iloencyclopaedia.org]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. benchchem.com [benchchem.com]
Troubleshooting guide for reactions involving 1,3-Dimethoxypropan-2-amine
Welcome to the technical support resource for 1,3-Dimethoxypropan-2-amine (CAS: 78531-29-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshoot common issues encountered in reactions involving this versatile primary amine.
Compound Profile & Key Data
This compound is a unique building block in organic synthesis, featuring a central primary amine flanked by two methoxy groups.[1] This structure imparts specific chemical properties that influence its reactivity, solubility, and handling requirements. Understanding these characteristics is the first step in successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO₂ | [1][2] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | ~160.8 °C | [1][3] |
| Density | ~0.932 g/cm³ | [1] |
| CAS Number | 78531-29-0 | [2] |
| Solubility | Soluble in water | [3] |
| Hazard Class | 8 (Corrosive) | [1] |
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the optimal storage conditions for this compound?
A1: Due to its corrosive nature and potential sensitivity, this compound should be stored under an inert gas atmosphere (e.g., argon or nitrogen) at temperatures between 2–8 °C.[1] The container must be kept tightly closed in a dry, well-ventilated place to prevent moisture contamination and degradation.[4]
Q2: I've noticed the amine has a yellow tint over time. Is it still usable?
A2: A slight yellowing can indicate minor oxidation or the presence of impurities. While it may still be suitable for some applications, we recommend purification by distillation for sensitive reactions. Before use, it's advisable to run a small-scale test reaction to ensure its reactivity has not been compromised. The presence of impurities can be checked via NMR or GC-MS.
Reaction Chemistry
Q3: Can the methoxy groups interfere with my reaction?
A3: Yes, the two methoxy groups are not inert bystanders. They can influence reactions in several ways:
-
Steric Hindrance: The groups adjacent to the amine can sterically hinder its approach to bulky electrophiles. This is a common cause of sluggish or incomplete reactions.
-
Chelation: The oxygen atoms can chelate to metal centers in catalysts or reagents. This can be beneficial, for example, by directing a reaction's stereochemistry, or detrimental by sequestering the catalyst and inhibiting the reaction.
-
Basicity Modification: The electron-withdrawing inductive effect of the ether oxygens can slightly reduce the basicity of the amine compared to a simple alkylamine. This can affect its nucleophilicity and performance in base-catalyzed reactions.
Q4: Is this compound suitable for reductive amination?
A4: Absolutely. It is an excellent nucleophile for reductive amination with aldehydes and ketones.[1] The primary amine readily forms an imine or enamine intermediate, which is then reduced in situ. However, due to the potential for steric hindrance, selecting the right reducing agent is key. Sodium triacetoxyborohydride (STAB) is often preferred over the more reactive sodium cyanoborohydride as it is less toxic and highly effective under mildly acidic conditions that favor imine formation.
Troubleshooting Common Reactions
This section addresses specific problems encountered during common synthetic procedures involving this compound.
Problem 1: Low or No Yield in Amide Coupling Reactions
Scenario: You are attempting to form an amide by reacting this compound with a carboxylic acid using a standard coupling agent like DCC or EDC, but you observe low conversion to the desired amide.
A troubleshooting guide for amide coupling.
Possible Causes & Solutions:
-
Cause 1: Steric Hindrance. The methoxy groups can sterically block the approach of the activated carboxylic acid. Standard coupling agents like DCC/EDC may not be potent enough to overcome this.
-
Solution: Switch to a more powerful coupling agent designed for hindered couplings. Uranyl-based reagents like HATU or COMU are excellent choices. They form highly reactive activated esters that react more readily with sterically demanding amines.
-
-
Cause 2: Inadequate Activation. The carboxylic acid may not be fully activated before the amine is added.
-
Solution: Employ a two-step activation protocol. First, react the carboxylic acid with the coupling agent (e.g., EDC) and an activator (like HOBt or DMAP) for 15-30 minutes to form the active ester. Then, add the this compound to the pre-activated mixture.
-
-
Cause 3: Basic Salt Formation. If your carboxylic acid starting material is a salt (e.g., a hydrochloride salt), the amine can be neutralized, preventing it from acting as a nucleophile.
-
Solution: Add one equivalent of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to liberate the free amine.[5]
-
Problem 2: Formation of Side Products in Reductive Amination
Scenario: During a reductive amination reaction with an aldehyde, you observe the formation of a secondary amine derived from the reaction of two equivalents of the aldehyde with one of the amine, or significant amounts of unreacted starting material.
Possible Causes & Solutions:
-
Cause 1: Over-alkylation. If the initially formed secondary amine is more nucleophilic than the starting primary amine, it can react again with the aldehyde, leading to a tertiary amine impurity.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of this compound relative to the carbonyl compound. This stoichiometric imbalance favors the formation of the desired primary amine product.
-
-
Cause 2: Slow Imine Formation or Premature Reduction. The pH of the reaction is critical. If the solution is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated for nucleophilic attack.
-
Solution: Maintain the reaction pH between 5 and 6 using an acetic acid catalyst. This provides the optimal balance for imine formation. Additionally, ensure the reducing agent is added after allowing the amine and carbonyl to stir together for a period (e.g., 1 hour) to allow for sufficient imine formation.
-
-
Cause 3: Ineffective Reducing Agent.
-
Solution: Sodium triacetoxyborohydride (STAB) is highly recommended as it is selective for the iminium ion over the carbonyl starting material, reducing the chance of alcohol byproduct formation.
-
Reductive amination workflow.
Experimental Protocol: Synthesis of N-(1,3-dimethoxypropan-2-yl)benzamide
This protocol provides a robust method for amide bond formation using HATU as the coupling agent, which is effective for overcoming potential steric hindrance.
Materials:
-
This compound (119.16 g/mol )
-
Benzoic Acid (122.12 g/mol )
-
HATU (380.23 g/mol )
-
N,N-Diisopropylethylamine (DIPEA) (129.24 g/mol )
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes.
-
Add DIPEA (2.5 eq) to the mixture and stir for an additional 10 minutes. The solution should become clear.
-
In a separate vial, dissolve this compound (1.05 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety First: A Critical Overview
This compound is a corrosive and flammable compound that requires careful handling.[2][4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash goggles or a face shield.[4]
-
Ventilation: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors, which can cause respiratory irritation.[4][6]
-
Fire Safety: Keep away from heat, sparks, and open flames. The compound is a flammable liquid.[2][7] Ensure appropriate fire extinguishing media (dry sand, dry chemical, or alcohol-resistant foam) is available.[7]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stereoselective Reactions with 1,3-Dimethoxypropan-2-amine
Welcome to the technical support center for improving stereoselectivity in reactions utilizing 1,3-dimethoxypropan-2-amine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their asymmetric syntheses. Here, we move beyond simple protocols to explore the underlying principles of stereocontrol, offering detailed troubleshooting guides and validated methodologies to address common experimental challenges.
Foundational Concepts: Achieving Stereocontrol
This compound is a chiral building block with significant potential in asymmetric synthesis. Its efficacy stems from the stereocenter at the C-2 position and the two flanking methoxy groups. When temporarily attached to a prochiral substrate, it functions as a chiral auxiliary , a stereogenic group that directs a reagent to attack one face of the molecule preferentially over the other.[1][2][3][4][5]
The primary mechanisms by which this compound exerts stereocontrol are:
-
Steric Hindrance : The physical bulk of the auxiliary and its substituents blocks one trajectory of reagent attack, leaving the other more accessible.[1][6]
-
Chelation Control : The two methoxy groups and the nitrogen atom can act as ligands, coordinating to a metal center (e.g., from a Lewis acid or organometallic reagent). This forms a rigid, cyclic transition state that locks the substrate into a specific conformation, exposing only one face to the reacting partner.[7]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during experiments in a question-and-answer format.
Q1: My reaction shows poor diastereoselectivity. What are the likely causes and how can I fix it?
Low diastereoselectivity is a common challenge that often points to a suboptimal transition state or competing reaction pathways. The key is to identify factors that reduce the energy difference between the two diastereomeric transition states.
Possible Cause 1: Suboptimal Reaction Conditions The conditions under which a reaction is run are paramount for achieving high selectivity.
-
Temperature : Higher temperatures can provide enough energy to overcome the small activation energy barrier between the desired and undesired transition states.
-
Solution : Lowering the reaction temperature (e.g., to 0 °C, -40 °C, or -78 °C) is often the most effective first step. This exaggerates the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[7]
-
-
Solvent : The solvent influences the stability of the transition state and the degree of chelation.
-
Solution : Screen a range of solvents. Non-coordinating solvents (e.g., toluene, dichloromethane, hexanes) are often preferred as they are less likely to interfere with the desired chelation between the substrate-auxiliary adduct and the metal center. Polar, coordinating solvents (e.g., THF, DMF) can sometimes disrupt this chelation, leading to lower selectivity.
-
Possible Cause 2: Ineffective Chelation or Conformational Flexibility The stereodirecting power of this compound relies heavily on its ability to form a rigid, chelated intermediate.
-
Lewis Acid/Metal Choice : The identity of the metal cation is critical. Its size, charge density, and preferred coordination geometry dictate the structure of the transition state.
-
Solution : Screen different Lewis acids or metal sources. For aldol-type reactions, common choices include TiCl₄, SnCl₄, ZnCl₂, and various boron reagents. For alkylations using organometallics, the counterion (e.g., Li⁺, Mg²⁺, Cu⁺) plays a significant role.
-
-
Conformational Flexibility : If the linker connecting the auxiliary to the substrate is too flexible, the adduct may adopt multiple low-energy conformations, each leading to a different stereochemical outcome.[7]
-
Solution : While modifying the core structure is not always feasible, ensuring strong chelation can "lock" the molecule into a single reactive conformation. This reinforces the importance of optimizing the metal and solvent combination.
-
Possible Cause 3: Substrate-Catalyst Mismatch Not all substrates are compatible with a given auxiliary or catalyst system.
-
Steric or Electronic Effects : The substrate itself may possess steric bulk that counteracts the directing effect of the auxiliary, or electronic properties that disfavor the formation of the desired transition state.[7]
-
Solution : While difficult to address without redesigning the substrate, sometimes changing the catalyst can help. A bulkier Lewis acid might create a more crowded environment where the auxiliary's influence becomes dominant again.
-
Possible Cause 4: Product Racemization The desired product may be forming with high selectivity but is then racemizing under the reaction conditions or during workup.[7][8]
-
Solution : Check the stability of your product under the reaction and workup conditions. If it is sensitive to acid or base, ensure the workup is performed quickly and under neutral pH. Analyze the diastereomeric ratio at an early stage of the reaction to see if it degrades over time.
Data Summary: Impact of Reaction Parameters on Diastereoselectivity
The following table provides a hypothetical yet representative summary of how systematically optimizing reaction parameters can improve the diastereomeric excess (d.e.) for an asymmetric aldol reaction.
| Entry | Lewis Acid (eq.) | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) |
| 1 | TiCl₄ (1.1) | CH₂Cl₂ | 25 | 45% |
| 2 | TiCl₄ (1.1) | CH₂Cl₂ | 0 | 75% |
| 3 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 92% |
| 4 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 88% |
| 5 | TiCl₄ (1.1) | Toluene | -78 | 95% |
| 6 | TiCl₄ (1.1) | THF | -78 | 60% |
Q2: How should I approach optimizing my reaction for higher selectivity?
A systematic, logical workflow is crucial for efficient optimization. Randomly changing multiple variables at once can lead to confusing results. We recommend the following troubleshooting workflow.
Caption: A systematic workflow for troubleshooting poor stereoselectivity.
Experimental Protocols
Protocol 1: Asymmetric Aldol Addition (General Procedure)
This protocol provides a template for performing a Lewis acid-mediated aldol addition to an N-acylated derivative of this compound.
Materials:
-
N-acyl derivative of this compound (1.0 eq)
-
Anhydrous dichloromethane (or other screened solvent)
-
Lewis acid (e.g., TiCl₄, 1.1 eq)
-
Tertiary amine base (e.g., Hünig's base, 1.2 eq)
-
Aldehyde (1.2 eq)
-
Anhydrous reaction vessel under inert atmosphere (N₂ or Ar)
Procedure:
-
Setup : Dry all glassware in an oven and assemble under an inert atmosphere.
-
Adduct Formation : Dissolve the N-acyl derivative (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition : Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise to the stirred solution. Stir the resulting mixture for 30 minutes at -78 °C.
-
Enolate Formation : Add the tertiary amine base (1.2 eq) dropwise. The solution may change color. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Aldehyde Addition : Add the aldehyde (1.2 eq), either neat or as a solution in dichloromethane, dropwise to the reaction mixture.
-
Reaction Monitoring : Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by quenching a small aliquot in saturated aqueous NH₄Cl.
-
Quenching : Once the reaction is complete, quench by slowly adding it to a rapidly stirred, saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup : Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis : Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral HPLC. Purify the product via flash column chromatography.
Q3: How is the chiral auxiliary removed after the reaction?
Effective removal of the auxiliary without epimerizing the newly created stereocenter is critical.[1][2] The method depends on the linkage. For an N-acyl linkage, as in the aldol protocol above, common methods include:
-
Hydrolysis : Basic hydrolysis (e.g., LiOH in THF/water) or acidic hydrolysis (e.g., HCl in water) can cleave the amide bond to yield the carboxylic acid.
-
Reductive Cleavage : Treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the amide to an amine, releasing the desired product as an alcohol.
Always test cleavage conditions on a small scale to ensure the stereochemical integrity of the product is maintained.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. york.ac.uk [york.ac.uk]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Side reactions of 1,3-Dimethoxypropan-2-amine with carbonyl compounds
Welcome to the technical support center for 1,3-dimethoxypropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile primary amine in reactions with carbonyl compounds, primarily through reductive amination. As a key building block in complex molecule synthesis, understanding its reactivity and potential pitfalls is crucial for success.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format. The causality behind each problem is explained, followed by actionable solutions to get your reaction back on track.
Q1: My reaction yield is very low, or I've recovered mostly unreacted starting materials. What's going wrong?
Problem: The desired secondary amine product is not forming efficiently, leading to poor conversion.
Probable Cause(s):
-
Incomplete Imine Formation: The crucial first step of the reaction, the condensation of this compound with the carbonyl compound to form an imine, is an equilibrium-driven process.[2] The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.[2][3]
-
Incorrect pH: The reaction is highly pH-sensitive. Imine formation is best catalyzed under mildly acidic conditions (typically pH 5-7).[4][5] If the pH is too low (<4), the amine becomes protonated to its non-nucleophilic ammonium salt.[5] If the pH is too high (basic), the carbonyl is not sufficiently activated, and the dehydration of the hemiaminal intermediate is slow.[5]
-
Steric Hindrance: The amine group on this compound is on a secondary carbon, which presents more steric bulk than a terminal primary amine.[6][7] When paired with a sterically hindered ketone, the rate of nucleophilic attack can be significantly reduced.[8][9]
Recommended Solutions:
-
Optimize Imine Formation:
-
Water Removal: Add a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester the water byproduct and drive the equilibrium forward.[2] For larger-scale reactions, a Dean-Stark apparatus can be employed.
-
Adopt a Two-Step Procedure: First, stir the amine and carbonyl compound together in a suitable solvent (e.g., MeOH, DCE) for a few hours to form the imine. Monitor its formation by TLC or NMR before adding the reducing agent.[10][11]
-
-
Control the pH:
-
Address Steric Issues:
-
Increase the reaction temperature and/or extend the reaction time to overcome higher activation energy barriers.
-
Consider using a Lewis acid catalyst, such as Ti(OiPr)₄ or ZnCl₂, which can help activate less reactive carbonyl substrates.[13]
-
Q2: My main impurity is an alcohol corresponding to my carbonyl starting material. Why?
Problem: The reducing agent is reacting with the starting aldehyde or ketone instead of the imine intermediate.
Probable Cause(s):
-
Non-Selective Reducing Agent: Strong hydride reagents like sodium borohydride (NaBH₄) are capable of reducing both imines and the parent aldehydes or ketones.[13][14] If the imine concentration is low or the reducing agent is too reactive, reduction of the carbonyl will be a significant competing side reaction.[10]
-
Premature Addition of Reductant: In a one-pot procedure, if the reducing agent is added before a sufficient concentration of the imine has formed, it will preferentially react with the more abundant carbonyl compound.
Recommended Solutions:
-
Switch to a Chemoselective Reducing Agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is an excellent choice as it is milder and selectively reduces iminium ions in the presence of aldehydes and ketones.[4][13] It is typically used in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Sodium cyanoborohydride (NaBH₃CN): Similar to STAB, this reagent is selective for imines at a controlled pH (5-7).[4][11][15] However, it is highly toxic and can generate hydrogen cyanide gas during acidic workup, requiring careful handling.[4][15]
-
-
Modify the Reaction Sequence: As mentioned in Q1, perform the reaction in two distinct steps. Isolate or confirm the formation of the imine intermediate before introducing the reducing agent. This ensures the reductant's target is the imine, not the carbonyl.[13]
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A workflow for diagnosing low-yield reactions.
Q3: I've isolated a higher molecular weight byproduct, which appears to be a tertiary amine. How can I prevent this?
Problem: The secondary amine product is undergoing a second reductive amination reaction with another equivalent of the carbonyl compound, leading to over-alkylation.
Probable Cause(s):
-
Product Reactivity: The newly formed secondary amine product can sometimes be more nucleophilic than the starting primary amine, making it competitive in reacting with any remaining carbonyl compound.[11][16]
-
Stoichiometry: Using an excess of the carbonyl compound or running the reaction to very high conversion can favor this subsequent reaction.
Recommended Solutions:
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the carbonyl compound. This ensures the carbonyl is consumed before significant over-alkylation can occur.
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the primary amine has been consumed, before the secondary amine has had significant time to react further.
-
Slow Addition: In a two-step procedure, consider the slow addition of the reducing agent to the pre-formed imine. This keeps the concentration of the reactive species low and can disfavor the second amination.
Q4: My mass spectrometry data shows a species corresponding to the loss of one or two methoxy groups. What is causing this degradation?
Problem: The this compound moiety is not stable under the reaction conditions.
Probable Cause(s):
-
Acid-Catalyzed Acetal Cleavage: this compound is an acetal, a functional group that is known to be labile under acidic conditions.[1] Exposure to a pH below 4 can catalyze the hydrolysis of one or both methoxy groups, leading to the formation of methoxy-alcohols or the fully cleaved 2-amino-1,3-propanediol.[1] While acid catalysis is needed for imine formation, excessively strong or high concentrations of acid will promote this unwanted side reaction.[17]
Recommended Solutions:
-
Strict pH Monitoring and Control: Use a pH meter or pH paper to ensure the reaction mixture does not become too acidic. The target range of pH 5-7 is generally safe for the acetal.
-
Use a Weaker Acid Catalyst: Opt for a milder acid like acetic acid rather than stronger acids like HCl or p-toluenesulfonic acid (pTSA).
-
Buffering: Employ a buffer system if precise pH control is difficult to maintain.
-
Avoid Harsh Acidic Workup: During the workup phase, avoid washing with strongly acidic aqueous solutions. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the reaction before extraction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of acid in this reaction? Acid plays a dual catalytic role. First, it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[2][18][19] Second, after the initial addition forms a carbinolamine intermediate, the acid protonates the hydroxyl group, turning it into a good leaving group (H₂O) to facilitate the final dehydration step to the imine.[5][19]
Q2: Can I use a secondary amine with a carbonyl to get a tertiary amine? While this compound is a primary amine, this is a common related question. The reaction of a secondary amine with an aldehyde or ketone does not typically yield a stable imine because there is no proton on the nitrogen to eliminate in the final step. Instead, the reaction proceeds to an intermediate iminium ion, which then typically eliminates a proton from an adjacent carbon to form an enamine.[19] Direct reductive amination between hindered ketones and secondary amines is known to be challenging but can be achieved with specialized catalysts.[20]
Q3: Is this compound stable under basic conditions? Yes, the acetal functionality is generally stable to basic conditions (pH ≥ 11).[1] At high pH, β-elimination or deacetalyzation is insignificant, and the molecule behaves as a typical primary amine.
Q4: Which solvents are recommended for this reaction? The choice of solvent often depends on the reducing agent.
-
For NaBH(OAc)₃ (STAB) , which is moisture-sensitive, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[13]
-
For NaBH₃CN , which is water-stable, protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[13]
-
For catalytic hydrogenation, a range of alcoholic or ethereal solvents are suitable.
Q5: How do I purify the final product? Purification typically involves:
-
Aqueous Workup: Quench the reaction by neutralizing any remaining acid and reducing agent. Extract the product into an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with water and then brine to remove water-soluble impurities.[21]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography/Distillation: The crude product is often purified by flash column chromatography on silica gel or, if the product is volatile and thermally stable, by fractional distillation.[21]
Data Summary & Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Pros | Cons | Typical Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | - High selectivity for imines/iminiums- Mild and generally high-yielding[4] | - Moisture sensitive- Not compatible with protic solvents | DCE, DCM, THF, Dioxane[13] |
| Sodium Cyanoborohydride | NaBH₃CN | - High selectivity at controlled pH- Compatible with protic solvents[13] | - Highly toxic ; generates HCN[4][15]- Slower reaction rates than STAB | MeOH, EtOH[13] |
| Sodium Borohydride | NaBH₄ | - Inexpensive and readily available | - Non-selective ; reduces aldehydes/ketones[13]- Requires a two-step procedure | MeOH, EtOH |
| Catalytic Hydrogenation | H₂/Catalyst (Pd/C, PtO₂) | - "Green" method with high atom economy- Mild conditions[15] | - May reduce other functional groups (alkenes, alkynes)- Requires specialized equipment (hydrogenator) | MeOH, EtOH, EtOAc |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for most simple aldehydes and ketones.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carbonyl compound (1.0 equiv).
-
Dissolve the carbonyl in an anhydrous aprotic solvent (e.g., DCE, ~0.1-0.2 M).
-
Add this compound (1.1 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution.
-
Stir for 15-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x DCM or EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Procedure for Sensitive or Hindered Substrates
This method provides greater control and is recommended when side reactions are prevalent.
-
Step 1: Imine Formation
-
Dissolve the carbonyl compound (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent (e.g., methanol or toluene) containing molecular sieves (4Å).
-
If using toluene, fit the flask with a Dean-Stark trap and reflux the mixture until water evolution ceases (typically 2-4 hours). If using methanol, stir at room temperature for 4-12 hours.
-
Monitor for the disappearance of the carbonyl starting material by TLC or ¹H NMR.
-
Once imine formation is complete, cool the reaction to room temperature and remove the molecular sieves by filtration. Concentrate the solvent in vacuo.
-
-
Step 2: Reduction
-
Re-dissolve the crude imine in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (1-3 hours, monitor by TLC).
-
Perform an aqueous workup and purification as described in Protocol 1.
-
Reaction Pathway and Side Reactions
Caption: The desired reductive amination pathway and key side reactions.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions with 1,3-Dimethoxypropan-2-amine
Welcome to the technical support center for catalytic reactions involving 1,3-dimethoxypropan-2-amine. As a versatile primary amine with two methoxy groups, this compound is a valuable building block in pharmaceutical and fine chemical synthesis.[1] However, its successful application in common transformations like N-alkylation and C-N cross-coupling is critically dependent on appropriate catalyst selection and process optimization.
This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help researchers, scientists, and drug development professionals navigate the complexities of catalyst selection and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving this compound?
The primary amine functionality of this compound makes it an excellent nucleophile for several key catalytic transformations. The most common are:
-
Reductive Amination (N-Alkylation): Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This is one of the most convenient and environmentally friendly methods for N-alkylation.[2]
-
N-Alkylation via Borrowing Hydrogen: Direct reaction with alcohols, where a catalyst temporarily "borrows" hydrogen from the alcohol to form a transient carbonyl intermediate, which then undergoes reductive amination.[3][4]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl amines. This method has revolutionized the synthesis of aromatic C-N bonds due to its broad scope and functional group tolerance.[5][6]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on the specific reaction, scalability, and process requirements. Each type has distinct advantages and disadvantages. Homogeneous catalysts are in the same phase as the reactants, offering high activity and selectivity, while heterogeneous catalysts are in a different phase, simplifying separation and recycling.[7][8][9]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| State | Same phase as reactants (typically soluble).[9] | Different phase from reactants (typically solid).[9] |
| Activity | Generally high; well-defined active sites.[10] | Can be limited by mass transfer or surface area.[7][10] |
| Selectivity | Often very high due to tunable ligands.[8] | Can be less selective, with multiple active site types.[10] |
| Separation | Difficult and often expensive; may require extraction or distillation.[10] | Straightforward; typically done by simple filtration.[7] |
| Recycling | Often not feasible or economical.[10] | A major advantage; catalyst can be easily recovered and reused.[7] |
| Examples | Pd(OAc)₂/phosphine complexes, Iridium-based complexes.[11][12] | Nickel on silica (Ni/SiO₂), Palladium on carbon (Pd/C).[13][14] |
Q3: Which catalyst class is best for the N-alkylation of this compound with an alcohol?
For direct N-alkylation with alcohols (the "borrowing hydrogen" or "hydrogen transfer" method), both noble metal and base metal catalysts are effective.[3][15]
-
Iridium (Ir) and Ruthenium (Ru) Complexes: Homogeneous catalysts based on Ir and Ru are highly efficient for this transformation.[11] They operate under relatively mild conditions and show excellent selectivity.
-
Nickel (Ni) and Cobalt (Co) Catalysts: These non-noble, heterogeneous catalysts are more cost-effective and are widely used.[3][13][15] For example, Ni nanoparticles supported on alumina have proven effective for the selective synthesis of primary amines from alcohols and ammonia, a related transformation.[13]
Q4: For a Buchwald-Hartwig amination, what is a good starting point for a catalyst system?
A typical Buchwald-Hartwig reaction requires a palladium source, a ligand, and a base.
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.[12][16] Using a pre-catalyst, which is a stable complex that readily forms the active catalytic species, can often give more reliable results.[17]
-
Ligand: The ligand choice is critical and substrate-dependent.[18] For primary amines like this compound, sterically hindered biarylphosphine ligands are a good starting point. Examples include XPhos, BrettPhos, or GPhos.[19][20] These bulky ligands promote the crucial reductive elimination step and can help prevent side reactions.[18]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered.[12][18]
Troubleshooting Guide 1: Reductive Amination
This section addresses issues encountered during the N-alkylation of this compound with carbonyls or alcohols.
Problem: Low or No Conversion
Low conversion is a common issue that can often be traced back to the catalyst or reaction conditions.
Caption: A logical workflow for troubleshooting low reaction yield.
-
Catalyst Deactivation/Inhibition:
-
Cause: For "borrowing hydrogen" reactions with heterogeneous catalysts, the amine can competitively adsorb onto the catalyst's active sites, inhibiting the initial, rate-limiting alcohol dehydrogenation step.[15] Impurities in reagents or solvents can also poison the catalyst.[21]
-
Solution: Ensure all reagents and solvents are pure and dry. If using a heterogeneous catalyst, consider altering the reaction temperature, as this can affect adsorption equilibria. For homogeneous systems, ensure strict anaerobic conditions if the catalyst is oxygen-sensitive.[18]
-
-
Sub-Optimal Reaction Temperature:
-
Cause: Reductive aminations, particularly those involving alcohols, often require elevated temperatures to drive the initial dehydrogenation.[13] Insufficient heat will result in a sluggish or stalled reaction.
-
Solution: Incrementally increase the reaction temperature. For many alcohol aminations, temperatures above 100°C are common.[3]
-
-
Incorrect Choice of Reducing Agent (for Carbonyls):
-
Cause: The choice of hydride reagent is crucial. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are typically used because they selectively reduce the iminium ion intermediate over the starting carbonyl.[22] A stronger reductant may simply reduce the carbonyl to an alcohol.
-
Solution: Use NaBH(OAc)₃ or NaBH₃CN. The reaction is often run as a one-pot process where the imine is formed in situ before the reducing agent is added or becomes active.[22][23]
-
Problem: Formation of Side Products
-
Over-Alkylation:
-
Cause: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine.[11][24]
-
Solution: Use a large excess of the amine source.[23] When reacting this compound with a carbonyl, using the amine as the limiting reagent is not advised if the secondary amine is the desired product.
-
-
Alcohol Formation:
-
Cause: The catalyst or reducing agent reduces the starting carbonyl compound to its corresponding alcohol. This is a common side reaction if the imine formation is slow or if the catalyst has high hydrogenation activity.[24]
-
Solution: For reactions with carbonyls, ensure imine formation is established before reduction. Adding a catalytic amount of acid (like acetic acid) can promote imine formation.[23] For "borrowing hydrogen" reactions, select a catalyst known for selectivity, such as specific Iridium-picolinamide (Ir-PA) complexes that have controlled reducing power.[11]
-
Troubleshooting Guide 2: Buchwald-Hartwig Amination
This section addresses common issues when coupling this compound with aryl halides/triflates.
Problem: Low or No Yield
Caption: The catalytic cycle for Buchwald-Hartwig amination.
-
Poor Ligand/Base Combination:
-
Cause: The success of the reaction is highly dependent on the synergistic effect of the ligand and base.[18] An inappropriate combination can fail to promote the catalytic cycle, particularly the oxidative addition or reductive elimination steps. Aryl chlorides, for instance, are notoriously difficult to activate and require highly active, electron-rich ligands.[17]
-
Solution: Screen a panel of ligands and bases. Start with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) and a strong base (e.g., NaOtBu or LHMDS).[16] If this fails, try different ligand classes or weaker bases (K₃PO₄, Cs₂CO₃) which can sometimes be more effective.[18]
-
-
Catalyst Poisoning:
-
Cause: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize the phosphine ligands and deactivate the metal center.[18][25] Impurities in the starting materials or solvent (e.g., water, sulfur compounds) can also act as potent catalyst poisons.[21][25]
-
Solution: Use high-purity, degassed solvents. Ensure all starting materials are pure. The entire reaction setup, from weighing reagents to the reaction itself, must be performed under a strictly inert atmosphere (argon or nitrogen).
-
-
Use of an Unreliable Palladium Source:
-
Cause: While simple salts like Pd(OAc)₂ are often used, their reduction to the active Pd(0) species can be unreliable and lead to the formation of inactive palladium black.[17]
-
Solution: Use a well-defined Pd(0) source like Pd₂(dba)₃ or, even better, a commercially available pre-catalyst (e.g., XPhos Pd G3). These are designed for clean and efficient generation of the active catalyst.[17]
-
Problem: Side Reactions
-
Hydrodehalogenation:
-
Cause: The aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This side reaction can become competitive with the desired amination pathway.[18]
-
Solution: This is often a ligand-dependent issue. Switching to a bulkier ligand can sterically disfavor the pathways leading to hydrodehalogenation.[12][18]
-
-
Diarylamine Formation:
-
Cause: The desired N-arylated primary amine product can react a second time with another molecule of aryl halide, leading to an undesired diarylamine.[18]
-
Solution: Carefully controlling the stoichiometry (using a slight excess of the amine) can help. Additionally, certain ligands, such as KPhos, have been shown to suppress this side reaction.[18]
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Reductive Amination with an Alcohol
This protocol outlines a parallel screening approach to identify an effective catalyst for the N-alkylation of this compound with a representative alcohol (e.g., benzyl alcohol).
-
Array Setup: In an array of pressure vials inside a glovebox, add a magnetic stir bar to each vial.
-
Catalyst Addition: To each vial, add the specified catalyst (e.g., 1-5 mol% of various Ni, Co, Ru, or Ir catalysts).
-
Reagent Addition: To each vial, add this compound (1.0 eq.), benzyl alcohol (1.2 eq.), and the appropriate anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., start with 120°C).
-
Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by GC-MS or LC-MS to determine conversion and identify products.
-
Analysis: Compare the performance of each catalyst to identify the most promising candidates for further optimization.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: Add a magnetic stir bar to a flame-dried Schlenk flask. Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition (under Argon): To the flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add Substrates: Add the aryl halide (1.0 eq.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Initiate Reaction: Add this compound (1.2 eq.) via syringe.
-
Heating & Monitoring: Place the flask in a pre-heated oil bath (typically 80-110°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Quench by carefully adding water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. chembam.com [chembam.com]
- 8. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. savemyexams.com [savemyexams.com]
- 10. ethz.ch [ethz.ch]
- 11. kanto.co.jp [kanto.co.jp]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. benchchem.com [benchchem.com]
- 22. Reductive amination - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. General and selective synthesis of primary amines using Ni-based homogeneous catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01084G [pubs.rsc.org]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Mastering Temperature Control in 1,3-Dimethoxypropan-2-amine Reactions
Welcome to the technical support center for 1,3-Dimethoxypropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing temperature control in reactions involving this versatile primary amine. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical when working with this compound?
A1: Precise temperature control is paramount for several reasons. Firstly, many reactions involving amines, such as acylations and alkylations, are exothermic, meaning they release heat.[1] Without proper temperature management, this can lead to a rapid increase in the reaction temperature, resulting in the formation of unwanted byproducts, degradation of the starting material or product, and in some cases, a thermal runaway.[2] Secondly, temperature can significantly influence the selectivity of a reaction. For instance, in acylation reactions, different temperature profiles can favor the formation of different products.[3] Lastly, for reactions involving chiral centers, maintaining a specific temperature range is often necessary to prevent racemization and preserve the desired stereochemistry.
Q2: What are the general temperature ranges I should consider for common reactions with this compound?
A2: The optimal temperature for a reaction is highly dependent on the specific substrates, reagents, and catalyst system being used. However, here are some general guidelines for common reactions:
-
Acylation: These reactions can often be performed at or below room temperature, especially when using highly reactive acylating agents like acyl chlorides.[4] In some cases, cooling the reaction to 0°C or even lower may be necessary to control the initial exotherm. For less reactive acylating agents, gentle heating may be required.[5]
-
Reductive Amination: The optimal temperature for reductive amination can vary significantly. Imine formation may be facilitated by heating, after which the reduction step is often carried out at room temperature or below.[6] However, for sterically hindered systems, higher temperatures (e.g., 70-160°C) may be necessary to drive the reaction to completion.[7][8]
-
N-Alkylation: While many N-alkylation reactions require heating to proceed at a reasonable rate, it's crucial to avoid excessive temperatures that can lead to overalkylation and other side reactions.[9][10] Modern catalytic systems are being developed to enable these reactions to occur under milder conditions, sometimes even at room temperature.[11]
Q3: How does the steric hindrance of this compound impact reaction temperature selection?
A3: The two methoxy groups adjacent to the primary amine in this compound introduce a degree of steric hindrance. This can slow down the rate of reaction compared to less hindered primary amines. To compensate for this, you might need to use higher reaction temperatures or longer reaction times. However, it is a delicate balance, as higher temperatures can also promote side reactions. Therefore, careful optimization of the reaction temperature is crucial when working with this amine. For reactions like reductive amination with ketones, the steric hindrance can make the formation of the iminium intermediate challenging, often necessitating higher temperatures.[12]
Troubleshooting Guide: Temperature-Related Issues
Unforeseen challenges are a part of scientific research. This troubleshooting guide is designed to help you diagnose and resolve common temperature-related issues you might encounter during your experiments with this compound.
| Issue | Probable Cause(s) Related to Temperature | Recommended Solution(s) |
| Low or No Product Yield | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS. Consider using a catalyst that allows the reaction to proceed at a lower temperature.[9] |
| Reaction temperature is too high, leading to decomposition of starting materials, reagents, or the product. | Lower the reaction temperature. If the reaction is exothermic, ensure efficient cooling and consider a slower rate of reagent addition.[2] | |
| Formation of Multiple Byproducts | Reaction temperature is too high, promoting side reactions such as overalkylation, elimination, or rearrangement.[3] | Reduce the reaction temperature. For exothermic reactions, improve heat dissipation by using a larger reaction vessel, a more efficient cooling bath, or by diluting the reaction mixture. |
| Inconsistent temperature control, leading to temperature fluctuations that favor different reaction pathways.[13] | Ensure your reaction setup provides stable and uniform heating or cooling. Use a reliable temperature controller and ensure good stirring to maintain a homogenous temperature throughout the reaction mixture. | |
| Reaction "Stalls" Before Completion | Insufficient activation energy due to low temperature. | Gently heat the reaction mixture to provide the necessary activation energy.[1] Monitor for byproduct formation as you increase the temperature. |
| A highly exothermic reaction that was initially controlled but has now cooled down, slowing the rate. | If the initial exotherm has subsided and the reaction has slowed, gentle heating may be required to drive it to completion. | |
| Poor Selectivity (e.g., in acylation) | The reaction temperature is favoring an undesired reaction pathway. | Adjust the reaction temperature. For some acylations, lower temperatures can improve selectivity.[3] Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. |
Experimental Protocols: Best Practices for Temperature Control
Here are detailed, step-by-step methodologies for key reactions involving this compound, with a focus on effective temperature management.
Protocol 1: N-Acylation with an Acyl Chloride
This protocol outlines the N-acylation of this compound with an acyl chloride, a typically exothermic reaction requiring careful temperature control.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Ice-water bath or other suitable cooling system
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent.
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5°C.
-
Slow Addition: Dissolve the acyl chloride (1.05 eq) in a separate portion of the anhydrous solvent. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Warm-up and Quenching: Once the reaction is complete, remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Proceed with standard aqueous work-up and purification procedures.
Protocol 2: Reductive Amination with a Ketone
This protocol describes the reductive amination of this compound with a ketone, which may require heating to facilitate imine formation.
Materials:
-
This compound
-
Ketone (e.g., acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (catalytic amount)
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
Procedure:
-
Imine Formation: To a round-bottom flask containing a magnetic stir bar, add the ketone (1.0 eq), this compound (1.1 eq), and the anhydrous solvent. Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Heating: Heat the mixture to a moderate temperature (e.g., 40-50°C) and stir for 1-3 hours to facilitate imine formation. Monitor the formation of the imine by an appropriate analytical technique if possible.
-
Cooling: Cool the reaction mixture to room temperature.
-
Reduction: In a single portion, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq).
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Proceed with standard aqueous work-up and purification.
Visualizing Workflows and Concepts
To further clarify the principles of temperature management, the following diagrams illustrate key concepts and workflows.
References
- 1. youtube.com [youtube.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sensoscientific.com [sensoscientific.com]
Challenges in the scale-up of 1,3-Dimethoxypropan-2-amine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1,3-dimethoxypropan-2-amine (CAS 78531-29-0). This molecule is a valuable bifunctional building block in pharmaceutical and chemical synthesis, prized for its unique arrangement of a primary amine and two methoxy groups.[1][2] While its synthesis on a laboratory scale is well-established, transitioning to pilot-plant or industrial-scale production introduces significant challenges that can impact yield, purity, and process safety.[3]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions encountered during the scale-up of the most common synthetic route: the reductive amination of 1,3-dimethoxyacetone.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.
Issue 1: Low Reaction Conversion and Stalled Reactions
Question: My large-scale reductive amination of 1,3-dimethoxyacetone is stalling, resulting in low yields of this compound. What are the likely causes and how can I improve the conversion rate?
Answer: This is a common scale-up issue, often rooted in the delicate equilibrium of imine formation and the efficiency of the subsequent reduction. The reaction proceeds in two main stages: the formation of an imine intermediate from 1,3-dimethoxyacetone and an ammonia source, followed by its reduction to the target amine.[4]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale | Key Scale-Up Considerations |
| Inefficient Imine Formation | The formation of the imine is an equilibrium-limited reaction that produces water.[5] Solution: Ensure efficient water removal. While lab-scale reactions might use molecular sieves, at scale, azeotropic distillation with a Dean-Stark trap is more practical. The pH is also critical; it must be acidic enough to catalyze carbonyl protonation but not so acidic that it fully protonates the ammonia source, rendering it non-nucleophilic. A pH range of 5-7 is often optimal. | The surface area-to-volume ratio decreases at scale, making heat and mass transfer less efficient. Ensure your reactor has adequate mixing to facilitate contact between reactants and that your water removal system (e.g., condenser, Dean-Stark trap) is sized appropriately for the larger volume.[6] |
| Reducing Agent Inactivity/Degradation | Hydride reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are sensitive to moisture and pH. NaBH₃CN, for instance, is more stable at neutral or slightly basic pH but its reducing power increases under acidic conditions where the imine is more readily reduced than the ketone. Solution: Add the reducing agent only after confirming imine formation via an in-process control (e.g., GC-MS, IR spectroscopy). For large-scale operations, catalytic hydrogenation (H₂ over Ni, Pt, or Pd) can be a more cost-effective and atom-economical alternative, though it requires specialized high-pressure equipment.[4][7] | The exothermic nature of the reduction step is more pronounced at scale. The reducing agent should be added portion-wise or via a syringe pump to control the internal temperature and prevent runaway reactions. Ensure the reactor's cooling system is robust. |
| Poor Mass Transfer | Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. As the reaction progresses, viscosity may change, further impeding mixing. Solution: Increase the agitation speed and consider using baffles in the reactor to ensure turbulent, efficient mixing.[6] | Monitor the power draw of the agitator motor as an indirect measure of viscosity. Adjust stirring rates as needed throughout the process. |
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting logic for low conversion rates.
Issue 2: By-product Formation and Purity Concerns
Question: My final product is contaminated with significant impurities, particularly a higher molecular weight species. How can I identify and mitigate these by-products during scale-up?
Answer: By-product formation is a critical challenge when scaling up amine synthesis. The desired primary amine product is itself a nucleophile and can react further, leading to impurities.
Common By-products and Mitigation Strategies:
| By-product | Formation Mechanism | Mitigation Strategy |
| Symmetric Secondary Amine | The primary amine product (this compound) reacts with a molecule of the imine intermediate, which is then reduced. This is a very common side reaction in reductive aminations using ammonia.[1] | - Use a large excess of the ammonia source: This statistically favors the reaction of the imine with ammonia over the product amine. - Control Temperature: Lower temperatures can reduce the rate of this secondary reaction. - Slow Product Formation: Controlled addition of the reducing agent can keep the instantaneous concentration of the primary amine product low. |
| Unreacted Ketone | Incomplete reaction as discussed in Issue 1. | Revisit the solutions for low conversion: optimize pH, water removal, and ensure reducing agent activity. |
| Over-alkylated Products | If alkylating agents are used in alternative synthetic routes, the product amine can react further. This is less common in direct reductive amination but possible if impurities are present.[1] | Ensure high purity of starting materials and solvents. |
Comprehensive analysis using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for identifying and quantifying these by-products, allowing you to tailor your process adjustments accordingly.[1]
Issue 3: Purification and Isolation Difficulties
Question: I am struggling to purify this compound at a large scale. Fractional distillation is inefficient, and I'm experiencing product loss. Are there better methods?
Answer: Purifying low-molecular-weight, relatively polar amines can be challenging. Their basicity can cause issues with silica gel chromatography (streaking), and their boiling points can be close to those of impurities.
Purification Strategies:
-
Aqueous Workup: Before distillation, a thorough aqueous workup is critical. Wash the crude reaction mixture with a basic solution (e.g., dilute NaOH) to remove acidic residues and then with brine to reduce the amount of dissolved water.[8]
-
Fractional Distillation: While challenging, this remains a primary method. Success depends on the boiling point difference between the product and impurities.
-
Optimization: Use a fractionating column with a high number of theoretical plates and maintain a slow, steady distillation rate. Ensure the column is well-insulated to maintain the temperature gradient.[8]
-
-
Specialized Salt Precipitation: A highly effective technique for amine purification involves temporary salt formation. A trichloroacetic acid-based method has shown promise.[1]
-
Mechanism: The crude amine mixture is treated with trichloroacetic acid. The target amine is protonated, forming a salt that precipitates out of a non-polar solvent, leaving neutral impurities behind.
-
Isolation: The precipitated salt is filtered and washed. The pure amine is then liberated by gentle heating (decarboxylation) or treatment with a base. This method can be highly selective and scalable.[1]
-
Experimental Protocols
Protocol 1: Scale-Up Reductive Amination
This protocol is a general guideline. Quantities and conditions should be optimized based on your specific equipment and safety protocols.
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, Dean-Stark trap, and nitrogen inlet, add 1,3-dimethoxyacetone (1.0 eq) and a suitable solvent (e.g., toluene or methanol).
-
Ammonia Addition: Charge the reactor with an excess of the ammonia source (e.g., ammonium acetate, 2-3 eq, which also acts as a buffer) or bubble anhydrous ammonia gas through the solution at a controlled rate.
-
Imine Formation: Heat the mixture to reflux to begin azeotropic removal of water into the Dean-Stark trap. Monitor the formation of the imine intermediate by GC or IR. The reaction is ready for the next step when water collection ceases and imine concentration plateaus.
-
Reduction: Cool the reaction mixture to 0-5 °C. Prepare a solution or slurry of the chosen reducing agent (e.g., NaBH₃CN, 1.5 eq) in an appropriate solvent. Add the reducing agent's solution slowly to the reactor, ensuring the internal temperature does not exceed 10-15 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine by GC to confirm reaction completion.
-
Work-up: Carefully quench the reaction by the slow addition of a mild acid (e.g., 1M HCl) until gas evolution ceases. Basify the mixture with 2M NaOH to a pH > 11. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the dried organic solution under reduced pressure to obtain the crude product, which can then be purified as described below.
Protocol 2: Purification via Trichloroacetic Acid Salt Precipitation[1]
-
Dissolution: Dissolve the crude this compound in a suitable non-polar solvent (e.g., diethyl ether or heptane).
-
Precipitation: Cool the solution in an ice bath. Slowly add a solution of trichloroacetic acid (1.0 eq relative to the estimated amine content) in the same solvent. The protonated amine salt will precipitate.
-
Isolation of Salt: Stir the resulting slurry for 1-2 hours at low temperature. Collect the precipitated salt by filtration and wash the filter cake with cold solvent to remove entrained impurities.
-
Liberation of Pure Amine: The pure amine can be recovered by either:
-
Thermal Method: Gently heating the salt, which causes decarboxylation to yield the amine, CO₂, and chloroform (use extreme caution and perform in a well-ventilated fume hood).
-
Basic Work-up: Suspending the salt in water and adding a strong base (e.g., NaOH) to deprotonate the amine, followed by extraction into an organic solvent.
-
Visualization of the Overall Process
Caption: General workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The key hazards are: (1) Flammability: The solvents and the starting ketone are flammable. Ensure all equipment is properly grounded to prevent static discharge. (2) Exothermic Reaction: The reduction step can release significant heat. A failure in temperature control can lead to a runaway reaction. Always have a robust cooling system and a clear quenching strategy. (3) Handling Reagents: Hydride reducing agents react violently with water. Ammonia and the final amine product are corrosive and require appropriate personal protective equipment (PPE).
Q2: How can I effectively monitor the reaction progress at scale? A2: In-process controls (IPCs) are crucial. While TLC might be used in the lab, it is not practical for production. Gas Chromatography (GC) is the most common and effective method. It can be used to monitor the consumption of the starting ketone, the appearance and disappearance of the imine intermediate, and the formation of the final product and by-products. For real-time monitoring, process analytical technology (PAT) tools like ReactIR (FTIR spectroscopy) can track key functional groups.
Q3: My final, distilled product has a slight yellow tint. What is the likely cause? A3: Discoloration in amines often results from minor impurities formed by oxidation or thermal degradation. This can happen if the distillation temperature is too high or if the product is exposed to air while hot. Blanketing the system with an inert gas like nitrogen or argon during the reaction and purification can help prevent this. The discoloration may not significantly affect purity by GC or NMR but can be an issue for pharmaceutical applications. If so, a carbon treatment or the salt precipitation method may be necessary.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0284398A2 - Process for the production of amines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Minimizing over-alkylation products in amine synthesis
Welcome to the technical support center for amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on a critical challenge: minimizing and controlling over-alkylation products. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Frequently Asked Questions (FAQs): The Fundamentals of Over-Alkylation
This section addresses the foundational principles governing amine alkylation and the inherent challenges of selectivity.
Q1: Why do my amine alkylation reactions with alkyl halides yield a mixture of primary, secondary, tertiary, and sometimes quaternary ammonium salts?
A1: This common issue is known as over-alkylation or polyalkylation. The fundamental reason is that the amine product of the initial alkylation is often more nucleophilic than the starting amine.[1][2][3] For instance, a primary amine is more nucleophilic than ammonia, and a secondary amine is more nucleophilic than a primary amine.[1] Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the newly formed amine more likely to react with the remaining alkyl halide in the mixture.[2][3][4] This creates a cascade of reactions that is difficult to control, often described as a "runaway reaction".[1][2][5]
This process can be visualized as a sequential reaction where each product becomes a more potent reactant for the next step.
Caption: The over-alkylation cascade resulting from increasing amine nucleophilicity.
Q2: How does steric hindrance affect over-alkylation?
A2: Steric hindrance plays a crucial role in modulating the nucleophilicity of amines.[6] While electronic effects make secondary amines more nucleophilic than primary amines, the increasing bulk around the nitrogen atom can slow down the rate of subsequent alkylations.[6][7] For example, the reaction of a secondary amine to form a tertiary amine can be slower than the initial alkylation of the primary amine if the alkyl groups are large.[6] Tertiary amines are significantly sterically hindered, which reduces their ability to act as nucleophiles and can sometimes prevent the formation of quaternary ammonium salts, although this is not always a reliable control method.[5][6]
Troubleshooting Guides & Strategic Solutions
This section provides actionable solutions to specific experimental problems, grounded in mechanistic understanding.
Problem 1: My goal is a mono-alkylated secondary amine, but I'm observing significant amounts of the di-alkylated tertiary amine.
This is the classic over-alkylation problem. Here are several strategies, ranging from simple procedural adjustments to changing your entire synthetic approach.
-
The Logic: By using a large excess of the starting primary amine (e.g., 5-10 fold), you statistically favor the reaction of the alkylating agent with the more abundant starting material rather than the desired secondary amine product.[1][2][8]
-
Best For: Situations where the starting amine is inexpensive, readily available, and easily separable from the product.
-
Limitations: This method is atom-inefficient and can lead to difficult purifications if the boiling points of the starting amine and product are similar.[9]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture using a syringe pump helps maintain a very low concentration of the alkylating agent. This minimizes the chance for the newly formed, more nucleophilic secondary amine to encounter and react with it.[10]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity.[11]
-
The Logic: If your synthesis allows, using an alkylating agent with significant steric bulk can disfavor the second alkylation step. The steric hindrance around the nitrogen of the secondary amine product combined with the bulk of the incoming alkylating agent can create a high energy barrier for the formation of the tertiary amine.[7]
Problem 2: Stoichiometric and condition controls are failing. How can I guarantee selective mono-alkylation?
When simple adjustments are insufficient, more robust chemical strategies are required. The two most reliable methods are reductive amination and the use of protecting groups.
Why it Works: Reductive amination is a powerful, highly selective two-step, one-pot process that completely avoids the problem of increasing nucleophilicity.[1][12] The reaction proceeds by first forming an imine from a primary amine and an aldehyde or ketone. This imine intermediate is then reduced to the target secondary amine.[12][13] Since the imine only forms once on the primary amine, over-alkylation is not a mechanistic possibility.[12]
Caption: General workflow for selective mono-alkylation via reductive amination.
Detailed Experimental Protocol: Reductive Amination
-
Materials:
-
Procedure:
-
To a solution of the primary amine in the chosen solvent, add the aldehyde.
-
If imine formation is slow, a catalytic amount of acetic acid can be added.[1]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.[1]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until starting materials are consumed (typically 12-24 hours).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.[1]
-
Why it Works: A protecting group temporarily "masks" the amine's reactivity.[1][14] By converting the primary amine to a less nucleophilic functional group (like a carbamate or amide), you can perform a single alkylation on another part of the molecule or ensure only one alkylation occurs on a different amine. The protecting group is then removed in a separate step to reveal the desired amine.[1][15] The Boc (tert-butyloxycarbonyl) group is a widely used example for this purpose.[14]
Caption: Logic of using a protecting group to prevent over-alkylation.
Detailed Experimental Protocol: Boc Protection
-
Materials:
-
Primary Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile[1]
-
-
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution.
-
Add a solution of Boc₂O in the same solvent dropwise to the amine solution at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]
-
The resulting Boc-protected amine is often pure enough for the next step but can be purified by chromatography if needed.
-
Strategy Comparison Table
| Strategy | Selectivity | Atom Economy | Ease of Use | Key Considerations |
| Stoichiometric Control | Low to Moderate | Poor | Easy | Only feasible if the amine is inexpensive and easily separable.[1][9] |
| Slow Addition / Low Temp | Moderate | Good | Moderate | Requires careful control of reaction parameters; may not be sufficient for highly reactive substrates.[10][11] |
| Bulky Reagents | Moderate to High | Good | Moderate | Substrate scope is limited by the synthetic target's structure.[7] |
| Reductive Amination | Very High | Good | Moderate | Requires aldehydes/ketones and a specific reducing agent; avoids alkyl halides.[12][13] |
| Protecting Groups | Very High | Moderate | Low | Adds two steps (protection/deprotection) to the synthesis, increasing time and resource use.[1][14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Basicity and Nucleophilicity of Amines | Algor Cards [cards.algoreducation.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 1,3-Dimethoxypropan-2-amine
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the elucidation of molecular structures. This guide provides an in-depth analysis and interpretation of the expected ¹H and ¹³C NMR spectral data for 1,3-dimethoxypropan-2-amine, a compound with potential applications in various chemical syntheses.[1] This document moves beyond a simple data summary, offering a comparative analysis with structurally related compounds to demonstrate how NMR spectroscopy can be used to differentiate between similar molecules and confirm the identity of the target compound.
The Structural Landscape: this compound
This compound (C₅H₁₃NO₂) is a primary amine featuring a propane backbone with methoxy groups at the C1 and C3 positions and an amino group at the C2 position.[2] Understanding the electronic environment of each proton and carbon is key to interpreting its NMR spectra. The electronegative oxygen and nitrogen atoms will significantly influence the chemical shifts of nearby nuclei, creating a distinct spectral fingerprint.
To facilitate our analysis, we will use the following numbering scheme for the atoms in this compound:
Caption: Structure and numbering of this compound.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The rationale for the predicted chemical shifts, multiplicities, and integrations is as follows:
-
-NH₂ Protons (H-N): The two protons on the nitrogen atom are expected to appear as a broad singlet. Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature, but typically falls within the 0.5-3.0 ppm range for aliphatic amines.[3] For the purpose of this prediction, we will estimate a chemical shift of around 1.5 ppm . This signal will disappear upon the addition of D₂O due to proton-deuterium exchange, which is a key confirmatory test for N-H protons.[4][5]
-
-OCH₃ Protons (H-4, H-5): The six protons of the two equivalent methoxy groups are expected to appear as a sharp singlet. Their chemical environment is primarily influenced by the adjacent oxygen atom. Based on data for the similar compound 1,3-dimethoxypropane, where these protons appear at 3.32 ppm, a similar chemical shift of around 3.32 ppm is predicted.[6]
-
-CH₂- Protons (H-1, H-3): The four protons of the two methylene groups are chemically equivalent due to the molecule's symmetry. However, the two protons within each methylene group are diastereotopic because they are adjacent to a stereocenter (C2). This means they are magnetically non-equivalent and should appear as a doublet of doublets. These protons are deshielded by the adjacent oxygen and nitrogen atoms. Their signal is predicted to be in the range of 3.3-3.5 ppm .
-
-CH- Proton (H-2): The single proton on the C2 carbon is attached to the nitrogen atom and is flanked by two methylene groups. This proton will be deshielded by the nitrogen and is expected to appear as a multiplet (a pentet, due to coupling with the four adjacent methylene protons) around 2.8-3.0 ppm .[4]
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule:
-
-OCH₃ Carbons (C4, C5): The two equivalent methoxy carbons are shielded by the directly attached oxygen atoms. In 1,3-dimethoxypropane, these carbons appear at 58.6 ppm.[6] A similar chemical shift of around 59 ppm is predicted for this compound.
-
-CH₂- Carbons (C1, C3): These two equivalent methylene carbons are attached to oxygen and are adjacent to the carbon bearing the amino group. In 1,3-dimethoxypropane, the analogous carbons appear at 71.5 ppm.[6] The presence of the amino group at the adjacent position will likely cause a slight shift, and a chemical shift of around 72 ppm is predicted.
-
-CH- Carbon (C2): This carbon is directly attached to the nitrogen atom. Carbons bonded to an amine nitrogen are typically found in the 10-65 ppm range.[4] Given the substitution pattern, a chemical shift in the region of 50-55 ppm is expected.
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -OCH₃ | ~3.32 ppm (s, 6H) | ~59 ppm |
| -CH₂- | ~3.3-3.5 ppm (dd, 4H) | ~72 ppm |
| -CH- | ~2.8-3.0 ppm (p, 1H) | ~50-55 ppm |
| -NH₂ | ~1.5 ppm (br s, 2H, disappears with D₂O) | - |
Comparative Analysis: Distinguishing from Isomers and Related Compounds
NMR spectroscopy is a powerful tool for distinguishing between isomers. Let's compare the predicted spectrum of this compound with its structural isomer, 3,3-dimethoxypropan-1-amine , and the related compound 1,3-dimethoxypropane .
| Compound | Key Differentiating ¹H NMR Features | Key Differentiating ¹³C NMR Features |
| This compound | Four distinct signals. A multiplet around 2.8-3.0 ppm for the single CH proton. A doublet of doublets for the four CH₂ protons. A singlet for the six methoxy protons. A broad singlet for the two NH₂ protons. | Three distinct signals for the three types of carbons. |
| 3,3-Dimethoxypropan-1-amine | Four distinct signals. A triplet for the two protons on the carbon adjacent to the nitrogen. A triplet of triplets for the two protons on the central carbon. A triplet for the single proton on the carbon with two methoxy groups. A singlet for the six methoxy protons. A broad singlet for the two NH₂ protons. | Four distinct signals expected for the four non-equivalent carbons. |
| 1,3-Dimethoxypropane [6] | Three distinct signals: A triplet at ~3.37 ppm for the four CH₂ protons. A singlet at ~3.32 ppm for the six methoxy protons. A pentet at ~1.83 ppm for the central two CH₂ protons. No NH₂ signal. | Three distinct signals: ~71.5 ppm (-O-CH₂-), ~58.6 ppm (-O-CH₃), and ~29.5 ppm (-CH₂-CH₂-CH₂-). |
This comparison clearly illustrates how the number of signals, their chemical shifts, and their splitting patterns provide a unique fingerprint for each molecule, allowing for unambiguous identification.
Complementary Spectroscopic Techniques
While NMR is paramount for detailed structural elucidation, other spectroscopic methods provide complementary and confirmatory data.
-
Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to show two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹.[7][8] A medium intensity N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[3][7] Additionally, a strong C-N stretching band for an aliphatic amine should be present in the 1250–1020 cm⁻¹ region.[7]
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be expected at m/z = 119.10.[9] A key fragmentation pathway for aliphatic amines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[4] For this compound, this would lead to the formation of a resonance-stabilized cation at m/z = 44 (from cleavage of the C1-C2 or C2-C3 bond).
Experimental Protocol: NMR Sample Preparation
The following is a standardized protocol for the preparation of an NMR sample of this compound.
Caption: Workflow for NMR sample preparation.
Detailed Steps:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants. Common byproducts in its synthesis can include dimeric species or unreacted starting materials.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for routine ¹H and ¹³C NMR of organic molecules. For observing the exchange of the -NH₂ protons, deuterium oxide (D₂O) can be used, or a few drops can be added to a sample dissolved in another solvent like CDCl₃.
-
Concentration: Weigh approximately 5-10 mg of the amine directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 to 0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert it several times to ensure the sample is fully dissolved.
-
Data Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Conclusion
The structural elucidation of this compound can be confidently achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by comparing the predicted spectral data with that of structurally similar compounds, researchers can unambiguously confirm the identity and purity of their sample. The combination of one-dimensional NMR techniques with complementary methods like IR and mass spectrometry provides a robust analytical workflow for the characterization of this and other novel chemical entities.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. wikieducator.org [wikieducator.org]
- 9. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Dimethoxypropan-2-amine
Principles of Fragmentation in Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In essence, a molecule is ionized, and the resulting molecular ion and its fragments are separated and detected. The fragmentation pattern is a unique fingerprint of a molecule's structure. The method of ionization significantly influences the fragmentation process.
-
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (M+•) that is often energetically unstable. This excess energy induces extensive fragmentation, providing detailed structural information.
-
Electrospray Ionization (ESI): A soft ionization technique, ESI is commonly used for thermally labile and polar molecules. It typically forms protonated molecules ([M+H]+) in the positive ion mode. Fragmentation is generally less extensive than in EI and is often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).
Predicted Fragmentation Pattern of 1,3-Dimethoxypropan-2-amine
This compound (C₅H₁₃NO₂, Monoisotopic Mass: 119.0946 Da) contains both amine and ether functional groups, which will dictate its fragmentation behavior.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial ionization will likely occur at one of the lone pair of electrons on the nitrogen or oxygen atoms, forming a molecular ion (M+•) with m/z 119. The molecular ion peak may be weak or absent due to the compound's acyclic and functionalized nature, which promotes facile fragmentation.
The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage adjacent to the Nitrogen Atom: This is a dominant fragmentation pathway for amines. Cleavage of the C-C bond alpha to the nitrogen atom is highly favored, leading to the formation of a resonance-stabilized iminium ion.
-
Pathway A1: Cleavage of the C1-C2 bond will result in the formation of a fragment at m/z 74 (C₃H₈NO⁺) and a methoxymethyl radical (•CH₂OCH₃).
-
Pathway A2: Cleavage of the C2-C3 bond will also produce the fragment at m/z 74 (C₃H₈NO⁺) and a methoxymethyl radical.
-
-
Alpha-Cleavage adjacent to the Oxygen Atoms: Ethers also readily undergo alpha-cleavage.
-
Pathway B: Cleavage of a C-C bond adjacent to an oxygen atom can lead to the formation of an oxonium ion. Loss of a CH₂NHCH₂OCH₃ radical would result in a fragment at m/z 45 (CH₃OCH₂⁺). This is a very common and stable fragment for methoxy groups.
-
-
Loss of a Methoxy Group: Cleavage of a C-O bond can result in the loss of a methoxy radical (•OCH₃), leading to a fragment at m/z 88 .
-
Loss of Methanol: Rearrangement followed by the elimination of a neutral molecule of methanol (CH₃OH) could produce a fragment at m/z 87 .
Table 1: Predicted Major EI Fragments of this compound
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 119 | [C₅H₁₃NO₂]⁺• | Molecular Ion |
| 88 | [C₄H₁₀NO]⁺ | Loss of •OCH₃ |
| 87 | [C₄H₉N]⁺• | Loss of CH₃OH |
| 74 | [C₃H₈NO]⁺ | Alpha-cleavage at Nitrogen |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage at Oxygen |
digraph "EI_Fragmentation_1_3_Dimethoxypropan_2_amine" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C₅H₁₃NO₂]⁺•\nm/z 119", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F88 [label="[C₄H₁₀NO]⁺\nm/z 88"]; F87 [label="[C₄H₉N]⁺•\nm/z 87"]; F74 [label="[C₃H₈NO]⁺\nm/z 74"]; F45 [label="[C₂H₅O]⁺\nm/z 45"];
M -> F88 [label="- •OCH₃"]; M -> F87 [label="- CH₃OH"]; M -> F74 [label="- •CH₂OCH₃ (α-cleavage N)"]; M -> F45 [label="- •CH(NH₂)CH₂OCH₃ (α-cleavage O)"]; }
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation
In positive-ion ESI, this compound will readily form a protonated molecule, [M+H]⁺, with m/z 120. Tandem MS (MS/MS) of this precursor ion will induce fragmentation.
The primary fragmentation pathways for the protonated molecule are predicted to be:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia. This would result in a fragment at m/z 103 .[1]
-
Loss of Methanol (CH₃OH): The loss of a neutral methanol molecule is also a likely pathway, yielding a fragment at m/z 88 .
-
Cleavage of the C-C bond adjacent to the protonated amine: This would lead to the formation of a stable iminium ion.
-
Similar to EI, this could lead to a fragment at m/z 74 , although the mechanism would involve charge-directed cleavage.
-
-
Cleavage of the C-O bond: Loss of a methoxy group is less common in ESI for protonated molecules unless it is charge-remote.
Table 2: Predicted Major ESI-MS/MS Fragments of this compound ([M+H]⁺ = m/z 120)
| Precursor m/z | Predicted Fragment m/z | Neutral Loss | Proposed Fragment Structure |
| 120 | 103 | NH₃ | [C₅H₁₁O₂]⁺ |
| 120 | 88 | CH₃OH | [C₄H₁₀NO]⁺ |
| 120 | 74 | C₂H₄O | [C₃H₈NO]⁺ |
digraph "ESI_Fragmentation_1_3_Dimethoxypropan_2_amine" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];MH [label="[M+H]⁺\nm/z 120", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F103 [label="[C₅H₁₁O₂]⁺\nm/z 103"]; F88 [label="[C₄H₁₀NO]⁺\nm/z 88"]; F74 [label="[C₃H₈NO]⁺\nm/z 74"];
MH -> F103 [label="- NH₃"]; MH -> F88 [label="- CH₃OH"]; MH -> F74 [label="- C₂H₄O"]; }
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparative Analysis with Structurally Related Compounds
To validate our predicted fragmentation, we will compare it with the experimental EI mass spectra of 3-methoxypropylamine and 2-amino-1,3-propanediol, obtained from the NIST Mass Spectrometry Data Center.
3-Methoxypropylamine (C₄H₁₁NO, MW = 89.14)
3-Methoxypropylamine shares the methoxy and primary amine functionalities with our target molecule, but with a simpler carbon skeleton. Its EI mass spectrum provides a valuable reference.
Table 3: Experimental EI Fragments of 3-Methoxypropylamine
| m/z | Relative Abundance | Proposed Fragment Structure | Fragmentation Pathway |
| 89 | ~5% | [C₄H₁₁NO]⁺• | Molecular Ion |
| 58 | ~15% | [C₃H₈N]⁺ | Loss of •OCH₃ |
| 45 | 100% | [C₂H₅O]⁺ | Alpha-cleavage at Oxygen |
| 30 | ~70% | [CH₄N]⁺ | Alpha-cleavage at Nitrogen |
The base peak at m/z 45 corresponds to the stable [CH₃OCH₂]⁺ ion formed by cleavage alpha to the ether oxygen. The significant peak at m/z 30 ([CH₂NH₂]⁺) is characteristic of alpha-cleavage adjacent to the primary amine. This strongly supports our prediction that these two pathways will be significant for this compound, leading to fragments at m/z 45 and a substituted iminium ion (m/z 74).
2-Amino-1,3-propanediol (C₃H₉NO₂, MW = 91.11)
2-Amino-1,3-propanediol has the same 2-aminopropane backbone as our target molecule but with hydroxyl groups instead of methoxy groups. Its fragmentation can offer insights into the cleavage of the carbon skeleton.
Table 4: Experimental EI Fragments of 2-Amino-1,3-propanediol
| m/z | Relative Abundance | Proposed Fragment Structure | Fragmentation Pathway |
| 91 | Not Observed | [C₃H₉NO₂]⁺• | Molecular Ion |
| 60 | ~80% | [C₂H₆NO]⁺ | Alpha-cleavage at Nitrogen |
| 44 | 100% | [CH₄NO]⁺ | Further fragmentation |
| 31 | ~60% | [CH₅O]⁺ | Alpha-cleavage at Oxygen |
The base peak at m/z 44 and the significant peak at m/z 60 arise from alpha-cleavage at the nitrogen, with subsequent rearrangements. The peak at m/z 31 ([CH₂OH]⁺) is analogous to the m/z 45 peak for a methoxy group, resulting from alpha-cleavage at the oxygen. This confirms that the 2-aminopropane backbone is prone to alpha-cleavage at the nitrogen, supporting our prediction of a major fragment at m/z 74 for this compound.
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of this compound, the following experimental setup would be appropriate.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 30-200.
-
Scan Speed: 2 scans/second.
-
Caption: A typical workflow for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent system (e.g., 50:50 water:methanol with 0.1% formic acid).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 50-200.
-
MS/MS: Isolate the precursor ion at m/z 120 and apply a collision energy of 10-30 eV.
-
Conclusion
While an experimental mass spectrum for this compound is not publicly available, a thorough understanding of the fragmentation mechanisms of amines and ethers allows for a reliable prediction of its mass spectral behavior. Under Electron Ionization, the fragmentation is expected to be dominated by alpha-cleavage adjacent to the nitrogen and oxygen atoms, yielding characteristic ions at m/z 74 and 45, respectively. In Electrospray Ionization, the protonated molecule (m/z 120) is expected to primarily undergo neutral losses of ammonia (to m/z 103) and methanol (to m/z 88) upon collision-induced dissociation. The comparison with the known spectra of 3-methoxypropylamine and 2-amino-1,3-propanediol provides strong support for these predictions. This guide offers a comprehensive framework for the identification and structural elucidation of this compound and related compounds using mass spectrometry.
References
A Comparative Guide to the Reactivity of 1,3-Dimethoxypropan-2-amine and Other Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic chemistry and drug development, the selection of an appropriate primary amine is a critical decision that profoundly influences reaction outcomes, yields, and timelines. The nucleophilic character of a primary amine dictates its efficacy in a multitude of reactions, most notably in nucleophilic substitutions and amide bond formations. This guide provides an in-depth comparative analysis of the reactivity of 1,3-dimethoxypropan-2-amine against a selection of structurally relevant primary amines: n-propylamine, isopropylamine, sec-butylamine, and 2-methoxyethylamine.
While direct kinetic data for this compound is not extensively available in the public domain, this guide will leverage established principles of physical organic chemistry to forecast its reactivity. We will dissect the interplay of electronic and steric factors and provide a framework for empirical validation through detailed experimental protocols. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to make informed decisions when incorporating this compound into their synthetic workflows.
Theoretical Framework: Unpacking the Determinants of Primary Amine Reactivity
The reactivity of a primary amine as a nucleophile is fundamentally governed by two key factors: electronic effects and steric hindrance . These factors are intrinsically linked to the amine's basicity and the accessibility of the nitrogen's lone pair of electrons.
Electronic Effects and Basicity (pKa):
The basicity of an amine, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the nitrogen's lone pair to accept a proton. A higher pKa value indicates a stronger base and, generally, a more potent nucleophile. The electron density on the nitrogen atom is influenced by the inductive effects of its substituents.
-
Electron-Donating Groups (EDGs): Alkyl groups are electron-donating, increasing the electron density on the nitrogen and thereby enhancing its basicity and nucleophilicity.
-
Electron-Withdrawing Groups (EWGs): Electronegative atoms, such as oxygen in ether linkages, can exert an electron-withdrawing inductive effect, pulling electron density away from the nitrogen. This effect decreases basicity and nucleophilicity. However, the proximity of these groups is crucial. In some cases, intramolecular hydrogen bonding can also influence the availability of the lone pair.
Steric Hindrance:
Steric hindrance refers to the spatial obstruction around the nitrogen atom caused by bulky substituents.[1] Increased steric bulk can impede the approach of the amine to an electrophilic center, thereby reducing its reaction rate, even if the amine is electronically rich.[2] This effect is particularly pronounced in reactions involving sterically demanding electrophiles. Parameters such as the Taft steric parameter (Es) and Charton's steric parameter (ν) are used to quantify the steric bulk of substituents.[3][4]
Comparative Analysis of Reference Primary Amines
To establish a baseline for our comparison, let's examine the properties of four well-characterized primary amines.
| Amine | Structure | pKa of Conjugate Acid | Mayr Nucleophilicity Parameter (N) (in water) | Taft Steric Parameter (Es) of Alkyl Group |
| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.71[5] | 13.3[2] | -0.36 |
| Isopropylamine | (CH₃)₂CHNH₂ | 10.63[6] | 12.00[7] | -0.47 |
| sec-Butylamine | CH₃CH₂CH(CH₃)NH₂ | 10.56[8] | Not Widely Available | -1.13 |
| 2-Methoxyethylamine | CH₃OCH₂CH₂NH₂ | 9.89 (at 10°C)[9] | Not Widely Available | N/A |
Analysis of Reference Amines:
-
n-Propylamine: Exhibits the highest basicity in this group due to the electron-donating nature of the n-propyl group and minimal steric hindrance. Its high N value reflects its strong nucleophilicity.
-
Isopropylamine: The presence of a secondary carbon attached to the nitrogen introduces slightly more steric bulk than in n-propylamine, resulting in a marginal decrease in both pKa and nucleophilicity.[6][10]
-
sec-Butylamine: Increased branching on the alkyl chain leads to greater steric hindrance compared to isopropylamine, which is reflected in its lower pKa.[8][11]
-
2-Methoxyethylamine: The ether oxygen introduces an electron-withdrawing inductive effect, significantly lowering the pKa and thus its basicity and predicted nucleophilicity compared to the alkylamines.[9][12]
Predicted Reactivity of this compound
Now, let us apply these principles to predict the reactivity of our target molecule, this compound.
Structure: CH₃OCH₂CH(NH₂)CH₂OCH₃
Predicted Electronic Effects: The presence of two ether linkages, one on each side of the aminopropyl backbone, is the most significant structural feature. These oxygen atoms will exert an electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom. This effect is anticipated to be more pronounced than in 2-methoxyethylamine due to the presence of two such groups. Consequently, the basicity (pKa) of this compound is predicted to be lower than that of 2-methoxyethylamine.
Predicted Steric Effects: The amine group is situated on a secondary carbon, similar to isopropylamine and sec-butylamine. The two methoxymethyl groups are larger than the methyl and ethyl groups in our reference amines, suggesting a moderate level of steric hindrance. This steric bulk will likely play a role in its reactivity, particularly with larger electrophiles.
Overall Reactivity Prediction:
Based on the combined influence of electronic and steric factors, the reactivity of this compound as a nucleophile is predicted to be lower than that of simple alkylamines like n-propylamine and isopropylamine. The dominant electron-withdrawing nature of the two methoxy groups is expected to significantly reduce its basicity and nucleophilicity. While the steric hindrance is greater than that of n-propylamine, it is the electronic effect that is likely to be the primary determinant of its reactivity. Its reactivity is anticipated to be most comparable to, or even slightly lower than, that of 2-methoxyethylamine.
Experimental Protocols for Reactivity Validation
To empirically validate these predictions, the following experimental protocols are recommended. These protocols are designed to be self-validating by directly comparing the reactivity of this compound with the reference amines under identical conditions.
Protocol 1: Determination of Basicity (pKa) by Potentiometric Titration
This experiment provides a quantitative measure of the amine's basicity.[13]
Objective: To determine the pKa of the conjugate acid of this compound and the reference amines.
Materials:
-
This compound and reference primary amines
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
Methodology:
-
Preparation: Prepare a 0.05 M solution of each amine in deionized, CO₂-free water.
-
Titration Setup: Place a known volume (e.g., 50 mL) of the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Data Collection: Titrate the amine solution with the standardized 0.1 M HCl solution, adding small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Comparative Kinetics of N-Acylation
This experiment directly compares the nucleophilic reactivity of the amines in a common amide bond-forming reaction.
Objective: To compare the rates of N-acylation of this compound and the reference amines with a standard acylating agent.
Materials:
-
This compound and reference primary amines
-
Acetyl chloride or a similar acylating agent
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Reaction vessels (e.g., round-bottom flasks)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Analytical instrumentation (e.g., GC-MS, LC-MS, or ¹H NMR)
Methodology:
-
Reaction Setup: In separate, dry reaction vessels under an inert atmosphere, prepare equimolar solutions of each amine and the non-nucleophilic base in the anhydrous solvent.
-
Initiation: Cool the solutions to 0°C. To each vessel, add a standardized solution of the acylating agent (e.g., 0.95 equivalents to the amine) dropwise while stirring vigorously.
-
Monitoring: At timed intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot (e.g., by adding a small amount of water or a primary amine scavenger).
-
Analysis: Analyze the quenched aliquots using an appropriate analytical technique to determine the concentration of the starting amine and the N-acylated product.
-
Data Processing: Plot the concentration of the product versus time for each amine. The initial slope of this curve is proportional to the initial reaction rate. A higher initial rate indicates greater nucleophilic reactivity.
Caption: Experimental workflow for comparative N-acylation kinetics.
Conclusion
This guide provides a comprehensive framework for understanding and comparing the reactivity of this compound with other primary amines. Based on fundamental principles, we predict that the two methoxy groups in this compound will significantly reduce its basicity and nucleophilicity due to their electron-withdrawing inductive effects. The steric hindrance, while present, is likely a secondary factor.
The provided experimental protocols offer a robust methodology for empirically testing these predictions. By systematically evaluating the pKa and N-acylation kinetics, researchers can obtain quantitative data to guide the effective utilization of this compound in their synthetic endeavors. This combined theoretical and practical approach ensures a scientifically rigorous basis for amine selection in the development of novel chemical entities.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Taft equation - Wikipedia [en.wikipedia.org]
- 4. osti.gov [osti.gov]
- 5. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isopropylamine - Wikipedia [en.wikipedia.org]
- 7. Mayr's Database Of Reactivity Parameters - N-Nucleophiles [cup.lmu.de]
- 8. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-METHOXYETHYLAMINE|109-85-3|lookchem [lookchem.com]
- 10. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pKa of sec-Butylamine [vcalc.com]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Amine Selection: Evaluating Alternatives to 1,3-Dimethoxypropan-2-amine in Key Synthetic Routes
Introduction: Beyond the Standard Building Block
In the landscape of drug discovery and fine chemical synthesis, 1,3-dimethoxypropan-2-amine is a valued primary amine, often employed for its unique structural features. The presence of two methoxy groups flanking the amine provides a specific steric and electronic profile, influencing solubility, reactivity, and potentially the conformation of the final product. However, reliance on a single building block can introduce constraints related to cost, availability, and the exploration of a diverse chemical space.[1][2]
This guide offers a comparative analysis of viable alternatives to this compound, focusing on its application in two cornerstone synthetic methodologies: the Ugi four-component reaction (Ugi-4CR) and reductive amination. We will dissect the performance of common and structurally related amines, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic designs.
Physicochemical and Economic Comparison of Selected Primary Amines
The choice of an amine is often a multi-parameter decision, balancing reactivity with practical considerations like cost and handling. The following table summarizes key properties of this compound and selected alternatives.
| Compound | Structure | MW ( g/mol ) | pKa (Conj. Acid) | Boiling Point (°C) | Indicative Price (USD/g)* |
| This compound | 119.16 | ~9.5 (Predicted)[3] | 161[3] | $69.00 | |
| n-Butylamine | 73.14 | 10.6 | 78[4] | $0.08[4] | |
| Benzylamine | 107.15 | 9.3 | 184-185 | $0.17 | |
| 2-Methoxyethylamine | 75.11 | 9.8 | 94-95 | $2.64[5] | |
| 3,3-Dimethoxypropan-1-amine | 119.16 | ~10.4 (Predicted) | N/A | Vendor Dependent |
Note: Prices are indicative, based on listed catalog prices for specific quantities, and are subject to change.[4][6][7][8][9][10][11][12][13] Bulk pricing will differ significantly.
Application I: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful tool for diversity-oriented synthesis, rapidly generating complex, peptide-like scaffolds from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[14] The amine component is crucial, as it forms the initial imine intermediate that drives the reaction forward.
Mechanistic Role of the Amine in the Ugi-4CR
The reaction is initiated by the condensation of the amine and the carbonyl compound to form an imine. This is followed by protonation and subsequent nucleophilic attack by the isocyanide to form a nitrilium intermediate. This intermediate is then trapped by the carboxylate, and a final, irreversible Mumm rearrangement yields the stable α-acylamino amide product.[14]
Caption: Generalized mechanism of the Ugi four-component reaction.
Performance Comparison and Expert Insights
-
This compound (Baseline): The two ether functionalities can enhance the solubility of reactants and products in common polar aprotic solvents like methanol or DMF. The steric bulk is moderate, positioned away from the nitrogen atom, generally allowing for efficient imine formation. The electron-withdrawing inductive effect of the oxygen atoms slightly reduces the amine's basicity compared to a simple alkylamine, which can be beneficial in preventing side reactions.
-
n-Butylamine (The Workhorse): As a simple, unhindered primary alkylamine, n-butylamine is highly basic (pKa ~10.6) and nucleophilic.[15][16] It typically provides high yields in Ugi reactions due to rapid imine formation.[17] Its key advantages are its very low cost and high reactivity. The resulting product will bear a simple n-butyl group, which may be desirable for tuning lipophilicity.
-
Benzylamine (The Aromatic Contributor): Benzylamine is less basic than alkylamines (pKa ~9.3) because the phenyl group is weakly electron-withdrawing.[18] This moderate basicity is often ideal for Ugi reactions, leading to clean conversions with minimal side products. It introduces a rigid, aromatic moiety into the final product, which is a common strategy in medicinal chemistry for exploring interactions with biological targets.
-
2-Methoxyethylamine (The Solubilizer): This alternative retains one of the key features of the parent compound—an ether linkage—which can aid solubility. Its basicity is slightly lower than that of n-butylamine but higher than benzylamine's. It serves as an excellent, cost-effective alternative when the solubilizing effect of an ether group is desired without the specific stereoelectronic arrangement of the parent compound.
-
3,3-Dimethoxypropan-1-amine (The Isomeric Alternative): This isomer repositions the functional groups, removing the steric hindrance of the methoxy groups from the carbon alpha to the amine.[19][20] This could potentially accelerate the initial imine formation compared to the parent compound. The acetal functionality is stable under the typically neutral or slightly acidic conditions of the Ugi reaction but offers a handle for post-Ugi modifications under stronger acidic conditions.
Application II: Reductive Amination
Reductive amination is a cornerstone C-N bond-forming reaction, converting a carbonyl compound (aldehyde or ketone) into an amine in a one-pot process.[21][22] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a hydride reagent.
Mechanistic Role of the Amine in Reductive Amination
The process involves two key steps: (1) Nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form an imine. (2) Reduction of the imine to a secondary amine using a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[23] These reagents are chosen for their ability to reduce the protonated iminium ion faster than the starting carbonyl compound.[23]
Caption: General workflow for reductive amination of a carbonyl.
Performance Comparison and Expert Insights
The success of a reductive amination is heavily influenced by the amine's nucleophilicity and steric bulk, which affect the rate of imine formation.[24][25]
-
This compound (Baseline): The steric hindrance from the adjacent methoxymethyl group can slow the rate of imine formation, particularly with hindered ketones. This can sometimes be advantageous, allowing for better control and minimizing side reactions. The ether groups may also weakly coordinate with Lewis acidic reagents or intermediates, subtly influencing the reaction pathway.
-
n-Butylamine (The High-Reactivity Option): Being small and highly nucleophilic, n-butylamine reacts rapidly with a wide range of aldehydes and ketones.[26] This makes it a robust choice for efficient conversions. However, its high reactivity can sometimes lead to over-alkylation (formation of a tertiary amine) if the reaction conditions are not carefully controlled, especially with reactive aldehydes.[21]
-
Benzylamine (The Controlled Reactivity Option): Its moderate basicity and nucleophilicity make it an excellent choice for controlled mono-alkylation.[18] It reacts cleanly with most aldehydes and many ketones, and the resulting N-benzyl group can serve as a protecting group that can be easily removed by hydrogenolysis, revealing a primary amine. This two-step sequence (reductive amination followed by debenzylation) is a classic strategy for synthesizing primary amines from carbonyls.
-
2-Methoxyethylamine (The Balanced Alternative): This amine strikes a balance between the high reactivity of n-butylamine and the moderating electronic effects of an ether oxygen. It is less sterically hindered than the parent compound, often leading to faster and more complete reactions, making it a strong, cost-effective substitute.
-
3,3-Dimethoxypropan-1-amine (The Unhindered Isomer): With the amine at the terminus of the propyl chain, steric hindrance is minimized, and its reactivity should be comparable to that of n-butylamine.[19] The distal acetal group is robust to the reductive amination conditions and can be used for subsequent synthetic transformations, providing a unique advantage for multi-step syntheses.
Experimental Protocols
Representative Ugi Four-Component Reaction
Objective: To synthesize an α-acylamino amide using isobutyraldehyde, benzoic acid, tert-butyl isocyanide, and an amine component.
Methodology:
-
To a 25 mL round-bottom flask, add the selected Amine (1.0 mmol, 1.0 eq) (e.g., this compound or Benzylamine), isobutyraldehyde (1.0 mmol, 1.0 eq), and benzoic acid (1.0 mmol, 1.0 eq).
-
Add methanol (5 mL) to the flask.
-
Stir the mixture at room temperature for 20 minutes to facilitate pre-condensation to the iminium benzoate salt.
-
Add tert-butyl isocyanide (1.0 mmol, 1.0 eq) dropwise to the stirred solution. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure α-acylamino amide.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the polar intermediates.[14]
-
Pre-condensation: Allowing the amine, aldehyde, and acid to stir before adding the isocyanide ensures the formation of the iminium salt, which is the active electrophile, often leading to cleaner reactions and higher yields.[17]
-
Workup: The aqueous wash with sodium bicarbonate removes any unreacted benzoic acid and other acidic impurities.
Caption: Experimental workflow for the Ugi-4CR protocol.
Conclusion
While this compound is a useful and effective reagent, a thorough analysis reveals that several alternatives can offer significant advantages in terms of cost, reactivity, and the introduction of desirable structural motifs.
-
For high reactivity and cost-effectiveness in both Ugi and reductive amination reactions, n-butylamine is an outstanding choice.
-
When the introduction of an aromatic ring is desired or when the resulting N-benzyl group is used as a protecting group, benzylamine provides controlled reactivity and synthetic versatility.
-
2-Methoxyethylamine serves as a direct, lower-cost substitute that retains the beneficial solubilizing properties of an ether linkage.
-
Isomeric amines like 3,3-dimethoxypropan-1-amine offer unique synthetic handles and different reactivity profiles due to reduced steric hindrance.
The ultimate choice of amine should be guided by the specific goals of the synthesis, including target molecule properties, budget constraints, and the desired reaction kinetics. By understanding the interplay of steric effects, electronics, and practical considerations, the modern synthetic chemist can move beyond standard building blocks and strategically select the optimal amine for the task at hand.
References
- 1. phscientific.com [phscientific.com]
- 2. Buy this compound | 78531-29-0 [smolecule.com]
- 3. 2-Amino-1,3-dimethoxypropane - Protheragen [protheragen.ai]
- 4. Butylamine = 99 109-73-9 [sigmaaldrich.com]
- 5. 2-Methoxyethylamine 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Benzylamine Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 7. 2-METHOXYETHYLAMINE price,buy 2-METHOXYETHYLAMINE - chemicalbook [m.chemicalbook.com]
- 8. N-Butylamine | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 9. Benzylamine | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 10. n-butylamine CAS 109-73-9 - buy n-butylamine CAS 109-73-9 ? The best butylamine for a friendly price. Order your Butylamine at Laboratoriumdiscounter with volume discount! [laboratoriumdiscounter.nl]
- 11. Benzylamine, 1 l, CAS No. 100-46-9 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. m.indiamart.com [m.indiamart.com]
- 13. calpaclab.com [calpaclab.com]
- 14. Ugi reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. 3,3-Dimethoxypropan-1-amine | C5H13NO2 | CID 11996611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 3,3-Dimethoxypropan-1-amine | 60185-84-4 [sigmaaldrich.com]
- 21. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 22. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 23. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amine Protecting Groups: A Comparative Analysis
Editorial Note: Initial research into the efficacy of 1,3-dimethoxypropan-2-amine as a protecting group found no substantive evidence in peer-reviewed literature to support its use in this capacity. While it is available as a chemical reagent, its application as a protecting group is not established.[1][2][3][4] This guide has therefore been pivoted to address the broader, and more pertinent, topic of established and widely-used protecting groups for amines, a critical aspect of modern organic synthesis, particularly in pharmaceutical and materials science research.[1]
Introduction: The Imperative of Amine Protection
In the intricate chess game of multi-step organic synthesis, the amine functional group is a powerful, yet often sensitive, piece. Its nucleophilicity and basicity are central to its role in forming amides, sulfonamides, and carbon-nitrogen bonds. However, these same properties can lead to undesirable side reactions in the presence of electrophiles or strong bases. A protecting group acts as a temporary shield, masking the amine's reactivity to allow for chemical transformations elsewhere in the molecule.[5] The ideal protecting group should be easy to install, stable under a range of reaction conditions, and readily removable with high yield and selectivity.[5] This guide provides a comparative analysis of the most common and effective amine protecting groups used in contemporary research.
Comparative Analysis of Leading Amine Protecting Groups
The selection of an appropriate amine protecting group is dictated by the overall synthetic strategy, particularly the conditions required for subsequent steps. The three most dominant classes of amine protecting groups are carbamates, amides, and sulfonamides. We will focus on the most prevalent examples from the carbamate family: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
| Protecting Group | Structure | Common Reagent for Protection | Stability | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis, and weak acids. | Strong acids (e.g., TFA, HCl).[6][7] |
| Cbz (Carboxybenzyl) | Cbz-NH-R | Benzyl chloroformate | Stable to acid and base. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[6] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Stable to acid and hydrogenolysis. | Basic conditions (e.g., Piperidine).[8] |
The Boc Group: A Workhorse in Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[7] Its popularity stems from its ease of installation and its stability under a wide range of conditions, including exposure to bases and many nucleophiles.
Mechanism of Action: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate, often in the presence of a mild base like triethylamine or DMAP. The deprotection is typically achieved under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[7] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then scavenged by the counter-ion or solvent.
dot
Caption: Boc group deprotection pathway.
The Cbz Group: A Classic Removable by Hydrogenolysis
First introduced for peptide synthesis, the carboxybenzyl (Cbz or Z) group offers a different deprotection strategy, making it a valuable tool for orthogonal protection schemes.[6]
Mechanism of Action: The Cbz group is installed using benzyl chloroformate. Its key feature is its stability to both acidic and basic conditions, allowing for a wide range of subsequent reactions. Deprotection is cleanly effected by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This process cleaves the benzylic C-O bond, liberating the free amine, carbon dioxide, and toluene. This method is exceptionally mild and selective.
dot
Caption: Cbz group deprotection via hydrogenolysis.
The Fmoc Group: Base-Labile Protection for Solid-Phase Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in solid-phase methodologies. Its defining characteristic is its lability to basic conditions.
Mechanism of Action: The Fmoc group is attached using Fmoc-chloride or Fmoc-succinimidyl carbonate. It is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[8] Deprotection is achieved by treatment with a mild base, typically a solution of piperidine in an aprotic solvent. The base abstracts the acidic proton on the fluorenyl ring, initiating an E1cb-type elimination that releases the free amine, carbon dioxide, and dibenzofulvene.
dot
Caption: Base-catalyzed deprotection of the Fmoc group.
Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine
Objective: To protect benzylamine with a Boc group.
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the stirred amine solution.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
Protocol 2: Deprotection of a Boc-Protected Amine
Objective: To remove the Boc group from N-Boc-benzylamine.
Materials:
-
N-Boc-benzylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc-benzylamine (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected benzylamine.
Conclusion
The strategic use of amine protecting groups is fundamental to the successful execution of complex molecular syntheses. While this compound is not a recognized protecting group, a thorough understanding of established groups like Boc, Cbz, and Fmoc provides the synthetic chemist with a powerful toolkit. The choice of protecting group is a critical decision that hinges on the stability requirements of the synthetic route. The orthogonality of these common protecting groups—acid-labile (Boc), hydrogenolysis-labile (Cbz), and base-labile (Fmoc)—enables intricate and selective transformations, paving the way for the synthesis of novel therapeutics and advanced materials.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. phscientific.com [phscientific.com]
- 3. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Protection for the AMINE.pptx [slideshare.net]
A Comparative Guide to the Structural Elucidation of 1,3-Dimethoxypropan-2-amine Derivatives: An X-ray Crystallography Perspective
In the landscape of drug discovery and material science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and functional materials. 1,3-Dimethoxypropan-2-amine and its derivatives, a class of compounds featuring a flexible backbone with key hydrogen bonding functionalities, present unique opportunities and challenges for structural analysis. While spectroscopic methods provide valuable insights into connectivity and electronic environment, single-crystal X-ray crystallography remains the gold standard for unambiguously resolving the spatial arrangement of atoms.
This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the characterization of this compound derivatives. Due to the current scarcity of publicly available crystallographic data for this specific class of compounds, we will draw upon established principles and data from structurally analogous small molecules to illustrate the power and intricacies of the crystallographic workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the path of structural elucidation for novel amine derivatives.
The Unrivaled Insight of X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing precise bond lengths, bond angles, and torsional angles. This information is critical for understanding intermolecular interactions, conformational preferences, and the overall packing of molecules in the solid state. For flexible molecules like this compound derivatives, understanding the preferred conformation in the crystalline state can provide crucial insights into their bioactive conformation when interacting with a biological target.
However, the journey to a high-resolution crystal structure is not without its challenges. The first and often most formidable obstacle is the growth of high-quality single crystals. The inherent flexibility of the propane backbone and the presence of polar amine and ether groups in this compound derivatives can lead to difficulties in achieving the necessary molecular order for diffraction-quality crystal formation.
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, a multi-faceted approach utilizing various analytical techniques is often necessary for a comprehensive understanding of a new chemical entity.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous structure determination; provides absolute configuration. | Requires high-quality single crystals, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations. | Provides detailed information about the molecule's structure in solution; non-destructive. | Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity; provides definitive molecular weight confirmation. | Does not provide information on atomic connectivity or 3D structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple; provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
The Crystallization Workflow: A Step-by-Step Protocol
The successful application of X-ray crystallography hinges on a meticulous experimental workflow. The following protocol outlines the key stages for obtaining a crystal structure of a novel this compound derivative.
Part 1: Crystal Growth - The Art and Science
The crystallization of small molecules is often an empirical science, requiring the screening of numerous conditions. For amine-containing compounds, the formation of salts can be a valuable strategy to enhance crystallinity.[1]
Step 1: Purity is Paramount
-
Ensure the sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Quality control can be performed using techniques like gas chromatography and nuclear magnetic resonance spectroscopy.[2]
Step 2: Solvent Selection
-
Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane). A suitable solvent system is one in which the compound is sparingly soluble.
Step 3: Crystallization Techniques
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized cover slip. Invert the cover slip over a well containing a poor solvent (precipitant). The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
Part 2: X-ray Diffraction and Data Collection
Step 1: Crystal Mounting
-
Carefully select a well-formed single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.
Step 2: Data Collection
-
The mounted crystal is placed in an X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles.
-
The diffracted X-rays produce a pattern of spots that are recorded by a detector.
Part 3: Structure Solution and Refinement
Step 1: Data Processing
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
Step 2: Structure Solution
-
The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
Step 3: Structure Refinement
-
The atomic positions and thermal parameters are refined against the experimental diffraction data to obtain the final, high-resolution crystal structure.
Visualizing the Workflow and Relationships
Caption: The experimental workflow for single-crystal X-ray crystallography of a novel compound.
Caption: The complementary roles of different analytical techniques in structural elucidation.
Conclusion
The structural characterization of this compound derivatives is a critical step in harnessing their full potential in various scientific domains. While a suite of analytical techniques provides a holistic view of these molecules, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous three-dimensional structure. The path to obtaining a crystal structure can be demanding, with crystal growth often being the rate-limiting step. However, the profound insights gained from a high-resolution crystal structure into molecular conformation and intermolecular interactions provide an invaluable guide for the rational design of future molecules with enhanced properties and functions. The systematic approach outlined in this guide serves as a foundational framework for researchers embarking on the structural elucidation of novel amine derivatives.
References
A Comparative Guide to the ¹H NMR Spectral Analysis of 1,3-Dimethoxypropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 1,3-Dimethoxypropan-2-amine
This compound is a unique aliphatic amine featuring a propane backbone with methoxy groups at the 1 and 3 positions and a primary amine at the central carbon.[1][2] This trifunctional structure makes it a valuable building block in various chemical syntheses. The precise arrangement of these functional groups gives rise to a distinct magnetic environment for each proton, which can be elucidated using ¹H NMR spectroscopy. Understanding its ¹H NMR spectrum is paramount for confirming its synthesis and assessing its purity.
Theoretical ¹H NMR Spectrum of this compound: A Predictive Analysis
The structure of this compound (C₅H₁₃NO₂) suggests the presence of four distinct proton environments, leading to four signals in its ¹H NMR spectrum.[2]
-
-OCH₃ (methoxy protons): The six protons of the two equivalent methoxy groups.
-
-CH₂- (methylene protons): The four protons of the two equivalent methylene groups adjacent to the methoxy groups and the central methine group.
-
-CH- (methine proton): The single proton at the 2-position, bonded to the nitrogen atom.
-
-NH₂ (amine protons): The two protons of the primary amine group.
Based on established chemical shift ranges for similar functional groups, a predicted ¹H NMR spectrum can be constructed.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparative Insights |
| -NH₂ | 1.0 - 4.5 (broad) | Singlet (broad) | The chemical shift of amine protons is highly variable and concentration-dependent. These protons often undergo rapid exchange, leading to a broad singlet that typically does not couple with adjacent protons. |
| -CH- | ~2.8 - 3.2 | Quintet | This methine proton is flanked by two equivalent methylene groups (four protons), leading to a quintet multiplicity (n+1 = 4+1 = 5). Its chemical shift is influenced by the adjacent electron-withdrawing amine group. |
| -OCH₃ | ~3.3 | Singlet | The six protons of the two methoxy groups are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. Their chemical shift is characteristic of protons in a methoxy group. |
| -CH₂- | ~3.4 - 3.6 | Doublet | These four methylene protons are adjacent to the single methine proton, resulting in a doublet multiplicity (n+1 = 1+1 = 2). The electronegative oxygen atom of the methoxy group will deshield these protons, shifting them downfield. |
Comparative Spectral Analysis: Distinguishing this compound from Structural Analogs
To appreciate the unique spectral features of this compound, a comparison with structurally related compounds is insightful.
Alternative 1: Propan-2-amine
Propan-2-amine shares the same propane-2-amine core but lacks the two methoxy groups. Its ¹H NMR spectrum provides a baseline for the signals of the isopropyl moiety.
| Compound | -CH₃ Protons | -CH- Proton | -NH₂ Protons |
| Propan-2-amine | Doublet (~1.1 ppm) | Septet (~2.9 ppm) | Singlet (broad, ~1.3 ppm) |
| This compound (Predicted) | N/A | Quintet (~2.8 - 3.2 ppm) | Singlet (broad, 1.0 - 4.5 ppm) |
The key differentiator is the absence of the methoxy signal and the different splitting patterns for the protons on the propane backbone. The methine proton in propan-2-amine is split by six methyl protons into a septet, whereas in our target molecule, it is split by four methylene protons into a quintet.
Alternative 2: 1,3-Diaminopropane
1,3-Diaminopropane features a propane chain with amine groups at both ends, allowing for a comparison of the influence of amine groups on methylene protons.
| Compound | Central -CH₂- Protons | Terminal -CH₂- Protons | -NH₂ Protons |
| 1,3-Diaminopropane | Quintet (~1.7 ppm) | Triplet (~2.8 ppm) | Singlet (broad, ~1.2 ppm) |
| This compound (Predicted) | N/A | Doublet (~3.4 - 3.6 ppm) | Singlet (broad, 1.0 - 4.5 ppm) |
In 1,3-diaminopropane, the terminal methylene protons are adjacent to another methylene group, resulting in a triplet. In this compound, the methylene protons are adjacent to a methine proton, leading to a doublet. Furthermore, the presence of the downfield methoxy signal is a clear identifier for our target molecule.
Alternative 3: 1,3-Dimethoxypropane
This compound allows for the direct observation of the signals from the 1,3-dimethoxypropyl fragment without the influence of the amine group.
| Compound | Central -CH₂- Protons | Terminal -CH₂- Protons | -OCH₃ Protons |
| 1,3-Dimethoxypropane | Quintet (~1.8 ppm) | Triplet (~3.4 ppm) | Singlet (~3.3 ppm) |
| This compound (Predicted) | N/A | Doublet (~3.4 - 3.6 ppm) | Singlet (~3.3 ppm) |
The most significant difference is the splitting of the terminal methylene protons—a triplet in 1,3-dimethoxypropane versus a predicted doublet in this compound. The introduction of the amine group at the 2-position fundamentally changes the coupling environment of the adjacent methylene protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
For the future acquisition of an experimental spectrum for this compound, the following protocol is recommended:
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Reference: TMS (δ 0.00 ppm)
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals.
-
Determine the chemical shift, multiplicity, and coupling constants for each signal.
-
Visualizing the Workflow
The process of ¹H NMR analysis, from sample preparation to structural elucidation, can be visualized as follows:
Caption: Workflow for ¹H NMR Spectrum Analysis.
Conclusion
This guide provides a comprehensive theoretical framework for the ¹H NMR spectral analysis of this compound. By understanding the predicted chemical shifts and splitting patterns and comparing them to analogous structures, researchers can confidently identify this compound and distinguish it from potential impurities or side products. The provided experimental protocol and workflow visualization serve as practical tools for obtaining and interpreting high-quality NMR data, ultimately aiding in the rigorous structural characterization required in modern chemical research and development.
References
A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 1,3-Dimethoxypropan-2-amine
Introduction: The Strategic Importance of 1,3-Dimethoxypropan-2-amine
This compound (DMPA) is a versatile primary amine featuring a propyl backbone with methoxy groups at the C1 and C3 positions.[1] This unique structural arrangement makes it a valuable building block and intermediate in various sectors of chemical synthesis.[1] While not a household name, its functional groups—a primary amine and two ether linkages—provide multiple reactive sites, rendering it a significant precursor for more complex molecules in pharmaceutical development and materials science.[1]
The primary industrial route to DMPA is the catalytic reductive amination of 1,3-dimethoxyacetone. This process involves the reaction of the ketone with ammonia to form an intermediate imine, which is subsequently reduced to the target amine.[2] The efficiency, selectivity, and sustainability of this transformation are critically dependent on the choice of catalyst. This guide provides a comparative analysis of common catalytic systems, offering field-proven insights and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.
The Core Reaction: Reductive Amination Pathway
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine in a one-pot reaction.[2] The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 1,3-dimethoxyacetone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a transient imine. The imine is then immediately reduced by a reducing agent to form the final product, this compound.[2][3] The entire process is typically performed in a single pot, which is highly efficient.[2]
Caption: Fig. 1: General mechanism of reductive amination.
The choice of catalyst is paramount as it influences not only the rate of the reduction step but also the overall selectivity, minimizing the formation of byproducts such as secondary amines.[1]
Comparative Analysis of Catalytic Systems
The selection of a catalyst for the reductive amination of 1,3-dimethoxyacetone is a trade-off between cost, activity, selectivity, and operational safety. We will compare three major classes: traditional heterogeneous catalysts, modern biocatalysts, and specialized homogeneous catalysts.
Heterogeneous Catalysts: The Workhorses
Heterogeneous catalysts are the most common choice for industrial-scale reductive aminations due to their ease of separation and potential for recycling.[4]
-
Raney Nickel (Ra-Ni): As a cost-effective and highly active catalyst, Raney Nickel is a popular choice.[4][5] It is particularly effective for the hydrogenation of imines under relatively high hydrogen pressure and temperature.[6] However, its pyrophoric nature when dry necessitates careful handling. Furthermore, potential leaching of nickel into the product stream can be a concern, especially in pharmaceutical applications.
-
Platinum Group Metals (PGM) on Carbon (Pt/C, Pd/C): Catalysts like Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) often exhibit higher activity than Raney Nickel, allowing for milder reaction conditions (lower temperature and pressure).[4][7] Pt/C, in particular, has shown excellent performance and selectivity in the reductive amination of various ketones.[4][7] While more expensive than Ra-Ni, their higher turnover numbers and improved selectivity can justify the initial cost.
Biocatalysts: The Green Alternative
The use of enzymes, particularly ω-transaminases (ω-TAs), represents a significant advancement in green chemistry for amine synthesis.[8][9]
-
ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine or L-alanine) to a ketone acceptor.[8] The key advantages are exceptional selectivity and extremely mild reaction conditions (typically aqueous media at or near room temperature and neutral pH).[9] This avoids the need for high-pressure hydrogen and harsh reagents. However, the equilibrium of the reaction can be unfavorable, often requiring strategies to shift it towards the product, such as using a large excess of the amine donor or removing the ketone byproduct.[9]
Homogeneous Catalysts: For Specialized Applications
While less common for bulk synthesis due to challenges in catalyst separation, certain homogeneous catalysts offer unique reactivity.
-
Iridium Complexes: Recent research has highlighted iridium-based catalysts for direct reductive amination under transfer hydrogenation conditions.[10][11] These systems can be highly efficient, but their cost and the need for complex ligands often limit their use to high-value, small-scale applications.[10]
Data Summary Table
| Catalyst System | Typical Conditions | Yield | Selectivity | Advantages | Disadvantages |
| Raney Nickel | 80-150°C, 50-100 bar H₂ | Good to Excellent | Good | Low cost, high activity.[4][5] | Pyrophoric, potential metal leaching, harsh conditions.[12] |
| Pt/C or Pd/C | 30-100°C, 5-50 bar H₂ | Excellent | Excellent | High activity under mild conditions, good recyclability.[4][7] | Higher cost than Ra-Ni. |
| ω-Transaminase | 25-40°C, 1 atm, aq. buffer | Variable to Good | Excellent | High selectivity, green process, mild conditions.[8][9] | Unfavorable equilibrium, potential enzyme cost and stability issues.[9] |
| Iridium Complexes | 50-100°C, Transfer H₂ | Good to Excellent | Excellent | High efficiency, mild conditions.[10] | High cost, catalyst/product separation challenges. |
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, including steps for catalyst handling, reaction monitoring, and product verification.
Protocol 1: Heterogeneous Catalysis (General Procedure)
This protocol is applicable to both Raney Nickel and PGM catalysts, with specific safety precautions for Ra-Ni.
Caption: Fig. 2: Experimental workflow for heterogeneous catalytic reductive amination.
Step-by-Step Methodology:
-
Reactor Preparation: A high-pressure autoclave (e.g., Parr reactor) is charged with a magnetic stir bar.
-
Catalyst Loading: The catalyst (e.g., 5 wt% Pt/C, or Raney Nickel slurry) is added to the reactor. Expert Insight: For Raney Nickel, it is critical to handle it as a slurry in a solvent like ethanol to prevent ignition upon contact with air.
-
Reactant Addition: 1,3-dimethoxyacetone is added, followed by a suitable solvent (e.g., methanol, ethanol).
-
System Purge: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) before being purged with hydrogen.
-
Ammonia Introduction: Anhydrous ammonia is introduced into the reactor to the desired pressure or concentration. Expert Insight: Using a large excess of ammonia helps to suppress the formation of the secondary amine byproduct.[1]
-
Reaction: The mixture is heated and pressurized with hydrogen to the specified conditions (see table above) and stirred vigorously.
-
Monitoring: The reaction progress is monitored by taking aliquots (after safely depressurizing and purging) and analyzing them by Gas Chromatography (GC).
-
Work-up: Upon completion, the reactor is cooled, depressurized, and the catalyst is carefully filtered. The filtrate is then concentrated under reduced pressure.
-
Purification & Analysis: The crude product is purified by distillation or chromatography. The final product's identity and purity are confirmed by NMR and GC-MS.
Protocol 2: Biocatalytic Amination with ω-Transaminase
This protocol outlines a typical batch reaction using a commercially available ω-transaminase.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
- 6. EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 9. ω-Transaminases for the amination of functionalised cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01204J [pubs.rsc.org]
- 10. Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous reductive amination using a dendritic metal catalyst in a dialysis bag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1,3-Dimethoxypropan-2-amine
Introduction: The Analytical Imperative for a Key Building Block
1,3-Dimethoxypropan-2-amine is a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1] Its primary amine and dual methoxy functionalities make it a versatile building block. However, the very reactivity that makes it valuable also presents a challenge: ensuring its purity, stability, and consistent quality. Residual starting materials, by-products from synthesis (such as symmetric secondary amines from dimerization), or degradants can significantly impact the safety and efficacy of the final product.[1] Therefore, the development and rigorous validation of analytical methods are not mere procedural formalities but are fundamental to guaranteeing product quality and regulatory compliance.
This guide provides a comparative analysis of the principal analytical techniques for the determination of this compound. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] Our objective is to equip researchers, analysts, and drug development professionals with the expertise to select, develop, and validate analytical methods that are truly fit for their intended purpose.[5]
The Regulatory Bedrock: Understanding ICH Q2(R2)
Before delving into specific techniques, it is essential to understand the regulatory landscape that governs method validation. The ICH Q2(R2) guideline, harmonized across major regulatory bodies including the FDA and EMA, provides a comprehensive framework for validating analytical procedures.[3][6][7] The core objective is to demonstrate through empirical evidence that a method is suitable for its intended use, whether it be for identification, purity testing, or quantitative assay.[4][5] This validation process is a lifecycle, beginning with robust development and continuing through the life of the product.[8]
The following workflow illustrates the key stages of analytical method validation as prescribed by the ICH.
Caption: A generalized workflow for analytical method validation based on ICH principles.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for this compound is driven by its physicochemical properties: it is a polar, volatile primary amine lacking a strong native chromophore. This profile makes Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often with derivatization, the most suitable candidates. Nuclear Magnetic Resonance (NMR) spectroscopy serves a critical, albeit different, role.
Caption: Decision logic for selecting an analytical technique for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Justification: GC is an ideal technique for analyzing volatile and thermally stable compounds.[9] this compound fits this profile well. The primary amine can exhibit peak tailing on standard non-polar columns due to interactions with silanol groups. Therefore, the choice of a mid-polarity column (e.g., containing cyanopropylphenyl phases) or a specialized amine-specific column is a critical experimental decision to ensure symmetrical peak shapes.[9] Coupling GC with a Mass Spectrometer (MS) provides exceptional specificity, allowing for unambiguous peak identification through mass spectra and quantification using selected ion monitoring (SIM).[9][10]
High-Performance Liquid Chromatography (HPLC) with Derivatization
Principle & Justification: HPLC is a highly versatile technique, but two properties of this compound necessitate a key modification: its high polarity leads to poor retention on standard reversed-phase columns, and its lack of a UV-absorbing chromophore makes detection by common UV detectors difficult.[11][12] The solution is pre-column derivatization.[11] Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) react with the primary amine to form a stable, non-polar derivative with strong UV absorbance or fluorescence.[11] This single step solves both the retention and detection problems, transforming the analyte into a molecule perfectly suited for reversed-phase HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Justification: While GC and HPLC are primarily separative techniques, NMR is the gold standard for structural elucidation and confirmation.[13] For validation, its primary role is in confirming the identity of the reference standard and characterizing impurities. Furthermore, Quantitative NMR (qNMR) can be used as an absolute method to determine the purity of a reference standard without the need for a separate, pre-certified standard, providing a high degree of trustworthiness to the entire validation process.
Head-to-Head Validation: GC-MS vs. HPLC-UV
The following table summarizes the expected performance of validated GC-MS and HPLC-UV methods for the analysis of this compound, based on ICH Q2(R2) parameters.[14][15]
| Validation Parameter | GC-MS (Direct Injection) | HPLC-UV (with FMOC-Cl Derivatization) | Expert Rationale |
| Specificity | Excellent. Mass spectra provide definitive peak identity, discriminating from impurities even if they co-elute chromatographically. | Very Good. Chromatographic separation combined with a specific UV wavelength for the derivative ensures high selectivity. Potential for interference from other primary/secondary amines in the sample. | GC-MS is inherently more specific due to the second dimension of detection (mass). HPLC specificity relies heavily on chromatographic resolution.[9][16] |
| Linearity (r²) | > 0.995 | > 0.998 | Both techniques offer excellent linearity. The derivatization step in HPLC, if driven to completion, is highly reproducible. |
| Range (% of Target) | 1% - 150% | 0.1% - 150% | The derivatization often enhances sensitivity, allowing for a wider and lower range for the HPLC method, which is beneficial for impurity analysis. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Both methods are highly accurate. HPLC may show slightly better recovery due to the reduced volatility of the derivative compared to the parent amine. |
| Precision (% RSD) | < 10% (Intermediate) | < 5% (Intermediate) | The manual derivatization step for HPLC can introduce variability if not well-controlled. However, modern autosamplers can perform this step with high precision.[11] |
| LOD / LOQ | LOD: ~1 µg/mLLOQ: ~3 µg/mL | LOD: ~0.05 µg/mLLOQ: ~0.15 µg/mL | Derivatization with a fluorescent or high-molar-absorptivity tag like FMOC-Cl dramatically lowers detection limits compared to direct GC-MS analysis.[11] |
| Robustness | High. Sensitive to changes in inlet temperature and carrier gas flow. | Moderate. Sensitive to pH of reaction buffer, reaction time, and mobile phase composition. | The GC method has fewer sample preparation steps, making it inherently more robust. The multi-step derivatization and analysis in HPLC introduces more parameters that must be carefully controlled.[15] |
Detailed Experimental Protocols
The following protocols are robust starting points for method development and validation. They are designed to be self-validating systems when executed within the framework of a comprehensive validation plan.
Protocol 1: GC-MS Method for Purity Assay
This method is designed for determining the purity of this compound and identifying related volatile impurities.
-
Instrumentation & Reagents:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).[9]
-
Column: Agilent DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness). Rationale: The mid-polarity phase provides good peak shape for amines.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Reagents: Methanol (ACS Grade), this compound reference standard.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
Oven Program: Initial 50°C hold for 2 min, ramp at 15°C/min to 220°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C (Electron Ionization, 70 eV)
-
Mass Range: Scan m/z 35-250.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This yields a ~1 mg/mL solution.
-
Prepare a reference standard solution at the same concentration.
-
-
Validation Procedure (Abbreviated):
-
Specificity: Analyze a blank (methanol), the reference standard, and a sample spiked with known potential impurities to confirm no interference at the analyte's retention time.
-
Linearity: Prepare standards from 0.01 mg/mL to 1.5 mg/mL to establish the working range and calculate the correlation coefficient.
-
Accuracy & Precision: Analyze triplicate preparations of the sample at 80%, 100%, and 120% of the nominal concentration.
-
Protocol 2: HPLC-UV Method for Impurity Profiling
This method is optimized for high-sensitivity detection and quantification of the analyte, particularly for impurity testing.
-
Instrumentation & Reagents:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Reagents: Borate Buffer (pH 9.0), 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (in acetonitrile), Acetonitrile (HPLC Grade), Water (HPLC Grade).
-
-
Derivatization Procedure:
-
To 100 µL of sample (or standard) in a vial, add 400 µL of Borate Buffer.
-
Add 500 µL of the FMOC-Cl solution.
-
Cap and vortex immediately. Allow to react for 10 minutes at room temperature.
-
Rationale: This well-established reaction quickly and quantitatively attaches the FMOC chromophore to the primary amine under mild basic conditions.[11]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: 30°C.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
-
Validation Procedure (Abbreviated):
-
Specificity: Analyze a derivatized blank, a derivatized sample, and a sample spiked with known impurities. The use of a DAD to check for peak purity is essential.
-
LOQ/LOD: Determine instrument sensitivity by injecting serially diluted solutions of the derivatized standard and calculating the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ).[2]
-
Robustness: Deliberately vary parameters such as reaction pH (±0.2 units), reaction time (±2 minutes), and mobile phase composition (±2%) to assess the impact on results.
-
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and HPLC with derivatization are powerful, validatable techniques for the analysis of this compound. The choice is not about which method is "better," but which is more suitable for the intended purpose.
-
GC-MS is the method of choice for routine quality control, purity assays, and the analysis of volatile impurities. Its simpler sample preparation and inherent specificity make it robust and efficient.
-
HPLC-UV/MS , with its superior sensitivity after derivatization, excels in trace-level impurity analysis, stability studies where low-level degradants are expected, and analyses in complex biological matrices.
A comprehensive quality control strategy would ideally leverage both. A validated GC-MS method could be used for batch release testing, while a validated HPLC method could be employed for stability testing and the characterization of reference standards. Ultimately, a thorough understanding of the analytical goals, guided by the principles of ICH Q2(R2), will ensure the selection and validation of a method that is scientifically sound and regulatorily compliant.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1,3-Dimethoxypropan-2-amine
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is not merely a quality control step; it is a fundamental necessity for ensuring the safety, efficacy, and reproducibility of a therapeutic candidate. 1,3-Dimethoxypropan-2-amine, a valuable building block in pharmaceutical synthesis, presents a common analytical challenge: the need to resolve and quantify both its stereoisomers (enantiomers) and potential positional isomers that may arise during synthesis.[1] This guide provides an in-depth, comparative analysis of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting and implementing the most suitable methodology for your specific needs.
The Analytical Challenge: Understanding the Isomers of this compound
Before delving into the analytical methodologies, it is crucial to understand the isomeric landscape of this compound. The primary analytical challenges are the separation and quantification of:
-
Enantiomers: The (R)- and (S)- forms of this compound. Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral selector for their separation.[2]
-
Positional Isomers: These are constitutional isomers that have the same molecular formula (C₅H₁₃NO₂) but differ in the arrangement of their atoms. Common positional isomers that could be present as impurities from the synthesis process include:
-
2,2-Dimethoxypropan-1-amine
-
3,3-Dimethoxypropan-1-amine
-
This guide will address the resolution of all these potential isomers.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity analysis is a critical decision driven by factors such as the properties of the analyte, required sensitivity, sample availability, and desired throughput.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Partitioning between a carrier gas and a stationary phase. | Nuclear spin transitions in a magnetic field. |
| Primary Application | Enantiomeric and positional isomer separation and quantification. | Achiral and chiral (with derivatization) separation of volatile impurities. | Quantification of enantiomeric excess and structural elucidation. |
| Sample Preparation | Simple dilution in mobile phase. | Can require derivatization for polar amines. | Requires a suitable deuterated solvent and potentially a chiral solvating agent. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range), especially with selective detectors. | Lower (mg to µg range). |
| Throughput | Moderate to high. | High. | Low to moderate. |
| Key Advantage | Direct enantioseparation without derivatization. | High resolution and speed for volatile compounds. | Provides structural information and absolute quantification without a reference standard for the impurity. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation
Chiral HPLC is the most widely adopted technique for the separation and quantification of enantiomers due to its versatility and the commercial availability of a vast array of chiral stationary phases (CSPs).[2]
For a primary amine like this compound, polysaccharide-based CSPs are an excellent starting point due to their broad enantioselectivity.[3] These phases, typically derivatives of cellulose or amylose, create a chiral environment where the enantiomers can form transient diastereomeric complexes with differing interaction energies, leading to their separation. The choice of a normal-phase or polar organic mode is often advantageous for amines to enhance interactions with the CSP. The addition of a basic modifier, such as diethylamine (DEA), is crucial to suppress the interaction of the basic amine with residual acidic silanol groups on the silica support of the column, thereby improving peak shape and resolution.[4]
Caption: Workflow for Chiral HPLC Analysis.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) on 5 µm silica, 250 x 4.6 mm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the test article at the same concentration.
Data Analysis: The enantiomeric purity is calculated from the peak areas in the chromatogram.
-
% Enantiomeric Excess (% ee) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Illustrative Data:
| Compound | Retention Time (min) | Relative Peak Area (%) |
| (S)-1,3-Dimethoxypropan-2-amine | 8.5 | 99.8 |
| (R)-1,3-Dimethoxypropan-2-amine | 10.2 | 0.2 |
| 2,2-Dimethoxypropan-1-amine | 6.1 | < 0.05 (Below Limit of Quantification) |
| 3,3-Dimethoxypropan-1-amine | 7.3 | < 0.05 (Below Limit of Quantification) |
Trustworthiness: This method is self-validating through the analysis of a racemic standard to confirm the resolution of the enantiomers and the elution order. The peak shape and resolution should be monitored to ensure system suitability.
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities and Chiral Analysis via Derivatization
GC is an excellent technique for analyzing volatile and thermally stable compounds.[5] While direct analysis of polar amines can be challenging due to peak tailing, derivatization can significantly improve chromatographic performance. For chiral analysis on an achiral column, a chiral derivatizing agent is employed to create diastereomers.[6]
Direct GC analysis of this compound is feasible on a base-deactivated polar column, which minimizes interactions with the active amine group.[1][7] However, for robust quantification and to enable chiral separation on a standard achiral column, derivatization is the preferred approach. Acylation with a reagent like trifluoroacetic anhydride (TFAA) replaces the active hydrogens on the amine with a less polar trifluoroacetyl group, leading to improved peak shape and volatility.[8] For enantiomeric separation, a chiral derivatizing agent such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride can be used to form diastereomeric amides that are separable on a non-chiral column.
Caption: Workflow for Chiral GC Analysis via Derivatization.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |
| Injection Mode | Split (50:1) |
Derivatization Procedure:
-
To 1 mg of the this compound sample in a vial, add 500 µL of anhydrous dichloromethane and 100 µL of triethylamine.
-
Add 50 µL of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC.
Illustrative Data:
| Compound | Retention Time (min) | Relative Peak Area (%) |
| Diastereomer from (S)-amine | 12.8 | 99.8 |
| Diastereomer from (R)-amine | 13.1 | 0.2 |
Trustworthiness: The method's reliability is established by derivatizing and analyzing a racemic standard to confirm the separation of the resulting diastereomers. The completeness of the derivatization reaction should be verified to ensure accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structurally Informative Approach
NMR spectroscopy offers a distinct advantage in its ability to provide both quantitative and structural information. For chiral analysis, the use of a chiral solvating agent (CSA) can induce chemical shift differences between the enantiomers, allowing for their direct quantification from the integrated peak areas.[9]
The principle of using a CSA lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral agent.[8] These complexes have different magnetic environments, leading to separate signals for the corresponding nuclei in the NMR spectrum. For amines, acidic CSAs such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) are effective. The quantification is absolute, as the signal intensity is directly proportional to the number of nuclei, and a reference standard for the minor enantiomer is not required.[10]
Caption: Workflow for Chiral NMR Analysis.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.1 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate to the NMR tube.
-
Acquire another ¹H NMR spectrum.
Data Analysis: Identify a proton signal that is well-resolved for the two enantiomers (e.g., the methoxy protons). Integrate the signals corresponding to each enantiomer.
-
% Enantiomeric Excess (% ee) = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] x 100
Illustrative Data:
| Enantiomer | Chemical Shift (ppm) of -OCH₃ | Integral |
| (S)-enantiomer | 3.35 | 99.8 |
| (R)-enantiomer | 3.32 | 0.2 |
Trustworthiness: The accuracy of the quantification relies on achieving baseline resolution of the signals and ensuring a sufficient relaxation delay during NMR acquisition to allow for full relaxation of the nuclei.
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for the isomeric purity analysis of this compound is contingent upon the specific requirements of the analysis.
-
Chiral HPLC is the recommended method for routine quality control due to its direct enantioseparation capabilities, high sensitivity, and robustness. It can also simultaneously resolve positional isomers.
-
Gas Chromatography , particularly with derivatization, is a powerful technique for identifying and quantifying volatile impurities and can be adapted for chiral analysis. Its high resolution makes it ideal for complex mixtures.
-
NMR Spectroscopy is an invaluable tool for absolute quantification of enantiomeric excess without the need for a reference standard of the minor enantiomer. It also provides definitive structural information, which is crucial for the identification of unknown impurities.
By understanding the principles, performance characteristics, and experimental workflows of each of these techniques, researchers and drug development professionals can make informed decisions to ensure the stereochemical integrity and overall quality of this compound, a critical component in the journey of pharmaceutical innovation.
References
- 1. chromtech.com [chromtech.com]
- 2. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. benchchem.com [benchchem.com]
- 7. Technique | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 8. Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Synthesis of 1,3-Dimethoxypropan-2-amine for Researchers and Drug Development Professionals
Introduction: The Significance of 1,3-Dimethoxypropan-2-amine
This compound is a versatile primary amine featuring a symmetrical diether backbone.[1][2] This unique structural arrangement imparts properties that make it a valuable building block in medicinal chemistry and materials science. The presence of two methoxy groups can influence solubility, lipophilicity, and metabolic stability, while the primary amine serves as a key functional handle for a variety of chemical transformations, including amide bond formation and alkylation.[3] As with any synthetic intermediate, the choice of a manufacturing route that is efficient, scalable, and cost-effective is paramount for its successful application in research and development.[4]
This guide provides a comparative analysis of the most plausible synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and expected outcomes. We will delve into two primary strategies: the reductive amination of a ketone precursor and the nucleophilic substitution on a functionalized propanol derivative. By examining the merits and drawbacks of each approach, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthesis for their specific needs.
Route 1: Reductive Amination of 1,3-Dimethoxyacetone
Reductive amination is a powerful and widely employed method for the synthesis of amines from carbonyl compounds.[5] This one-pot reaction typically involves the formation of an imine or iminium ion intermediate from the reaction of a ketone or aldehyde with an amine, followed by its in-situ reduction.[6]
Reaction Mechanism and Causality
The synthesis of this compound via this route commences with the reaction of 1,3-dimethoxyacetone with an ammonia source. The carbonyl group of the ketone is attacked by the nucleophilic ammonia, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, subsequently reduces the imine to the desired primary amine.[7]
The choice of reducing agent is critical for the success of this reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[8] Catalytic hydrogenation can also be employed, offering a greener alternative with hydrogen gas as the reductant.[9]
graph Reductive_Amination {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
ketone [label="1,3-Dimethoxyacetone"];
ammonia [label="Ammonia (NH3)"];
imine [label="Imine Intermediate"];
amine [label="this compound"];
reducing_agent [label="Reducing Agent\n(e.g., NaBH3CN)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ketone -> imine [label="+ NH3\n- H2O"];
imine -> amine [label="+ [H]"];
ammonia -> imine;
reducing_agent -> imine [style=invis];
{rank=same; ketone; ammonia}
{rank=same; imine; reducing_agent}
}
Figure 2: General workflow for the nucleophilic substitution route.
Experimental Protocol: Mitsunobu Reaction with Phthalimide followed by Hydrazinolysis
-
Mitsunobu Reaction:
-
To a solution of 1,3-dimethoxy-2-propanol (1.0 equivalent) and phthalimide (1.2 equivalents) in a suitable aprotic solvent like tetrahydrofuran (THF), add triphenylphosphine (1.2 equivalents) at 0 °C under an inert atmosphere.
[6] * Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up involves removing the solvent and purifying the resulting N-(1,3-dimethoxypropan-2-yl)phthalimide by column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Hydrazinolysis (Ing-Manske Procedure):
-
Dissolve the purified N-(1,3-dimethoxypropan-2-yl)phthalimide in ethanol or methanol.
-
Add hydrazine hydrate (1.5-2.0 equivalents) and reflux the mixture.
-
A precipitate of phthalhydrazide will form. After cooling, filter off the precipitate.
-
Concentrate the filtrate and purify the crude this compound by distillation.
Advantages and Disadvantages
Feature Advantages Disadvantages Selectivity The Gabriel synthesis effectively prevents over-alkylation, leading to the clean formation of the primary amine. [10]The Mitsunobu reaction proceeds with a predictable inversion of stereochemistry if a chiral starting alcohol is used. [11] The Mitsunobu reaction generates stoichiometric amounts of phosphine oxide and hydrazodicarboxylate byproducts, which can complicate purification. [7] Substrate Scope The Williamson ether synthesis, a related reaction for preparing the ether linkages in the starting material, is a robust and well-established method. [12] The Mitsunobu reaction is sensitive to steric hindrance and may not be suitable for highly hindered alcohols. [6] Safety The Gabriel synthesis itself is relatively safe. The use of hydrazine is a significant safety concern due to its toxicity and potential carcinogenicity. Azide intermediates, if used in a Mitsunobu approach, are potentially explosive. [6] Atom Economy The atom economy of both the Gabriel and Mitsunobu routes is generally poor due to the use of stoichiometric reagents and the generation of significant byproduct waste. The multi-step nature of these routes can lead to lower overall yields compared to a one-pot reductive amination.
Comparative Summary of Synthesis Routes
Parameter Route 1: Reductive Amination Route 2: Nucleophilic Substitution Starting Material 1,3-Dimethoxyacetone 1,3-Dimethoxy-2-propanol Key Reagents Ammonia source, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/catalyst) Activating agent (e.g., TsCl, MsCl, PPh₃/DEAD), nitrogen nucleophile (e.g., phthalimide, NaN₃), deprotecting/reducing agent (e.g., hydrazine, H₂/Pd) Number of Steps Typically 1 (one-pot) 2-3 steps Estimated Yield 60-85% (based on analogous reactions) 50-75% (overall, based on analogous reactions) Scalability Good, especially with catalytic hydrogenation Moderate, limited by the cost and handling of stoichiometric reagents and byproducts. Key Challenges Control of over-alkylation, handling of toxic or pyrophoric reagents. Purification from stoichiometric byproducts, handling of hazardous reagents (hydrazine, azides).
Purification and Characterization
Regardless of the synthetic route chosen, the final product, this compound, will require purification. Fractional distillation is a suitable method for purification on a larger scale, given its liquid nature at room temperature. [13]For smaller scales or for achieving very high purity, column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine) can be employed.
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic signals for the methoxy groups, the methylene protons, the methine proton, and the amine protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (119.16 g/mol ).
[1]* Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorbances for the N-H bonds of the primary amine and the C-O bonds of the ether functionalities.
Conclusion
The synthesis of this compound can be approached through two primary strategies: reductive amination and nucleophilic substitution. The choice between these routes will depend on the specific requirements of the researcher or organization.
-
Reductive amination offers a more direct, one-pot approach that is likely to be more efficient in terms of step economy. For large-scale production, catalytic hydrogenation would be the most economically viable and environmentally friendly option within this route.
-
Nucleophilic substitution , particularly via the Gabriel synthesis, provides excellent control over the formation of the primary amine, avoiding over-alkylation. However, this comes at the cost of lower atom economy and the need to handle hazardous reagents like hydrazine.
For laboratory-scale synthesis where high purity and unambiguous formation of the primary amine are the main priorities, the Gabriel synthesis approach may be favored. For process development and larger-scale manufacturing where efficiency and cost are critical drivers, optimizing a reductive amination protocol, ideally using catalytic hydrogenation, would be the more logical path forward.
Ultimately, the selection of the optimal synthetic route will require careful consideration of factors such as available equipment, cost of reagents, safety protocols, and the desired scale of production.
References
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- 2. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. Buy this compound | 78531-29-0 [smolecule.com]
- 4. azom.com [azom.com]
- 5. youtube.com [youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Products of 1,3-Dimethoxypropan-2-amine for Drug Development and Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision that profoundly impacts reaction outcomes, purity profiles, and the overall efficiency of a synthetic campaign. 1,3-Dimethoxypropan-2-amine, a primary amine featuring two methoxy groups flanking the reactive center, presents a unique structural motif with potential applications in the synthesis of novel chemical entities. This guide provides an in-depth technical comparison of the reaction products of this compound with those derived from structurally related, commercially available amines: 2-amino-1,3-propanediol and 2-amino-2-methyl-1-propanol.
This document moves beyond a simple catalog of reactions to offer insights into the causal relationships between the structure of these amines and the characteristics of their reaction products. By understanding these nuances, researchers can make more informed decisions in their synthetic strategies. All claims and protocols are supported by authoritative sources to ensure scientific integrity.
Introduction to this compound and Its Alternatives
This compound possesses a central primary amino group situated between two methoxy-bearing carbons.[1][2] This structure imparts specific physical and chemical properties that influence its reactivity. The methoxy groups, being electron-donating, can subtly modulate the nucleophilicity of the amine. Furthermore, their presence offers potential for post-reaction modifications or can influence the solubility and conformational properties of the resulting products.
For a comprehensive evaluation, we will compare its reaction products with those from two alternative primary amines:
-
2-Amino-1,3-propanediol: This analogue replaces the methoxy groups with hydroxyl groups, introducing the potential for hydrogen bonding and different reactivity at these sites.[3]
-
2-Amino-2-methyl-1-propanol: This amine features a tertiary carbon at the α-position to the nitrogen, introducing steric hindrance that can significantly affect reaction kinetics and outcomes.[4]
This guide will focus on three fundamental and widely employed transformations in organic synthesis: N-acylation, reductive amination, and cyclization reactions.
I. N-Acylation: A Comparative Analysis of Amide Formation
N-acylation is a cornerstone reaction in organic synthesis, often employed for the introduction of functional groups or as a protecting group strategy.[5] The reactivity of primary amines in acylation is generally high, but subtle structural differences can lead to variations in reaction rates and product characteristics.[6]
Reaction Scheme: N-Acetylation
A common example of N-acylation is the reaction with an acylating agent like acetyl chloride or acetic anhydride to form the corresponding N-acetyl derivative.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3-propanediol(534-03-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Dimethoxypropan-2-amine
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of reagents like 1,3-Dimethoxypropan-2-amine is not merely a regulatory obligation but a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This colorless liquid, with the molecular formula C₅H₁₃NO₂, is classified under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) with the following primary hazards:
-
Corrosive : It is designated as Hazard Class 8, capable of causing severe skin burns and eye damage.[1][2]
-
Flammable : It is also a flammable liquid and vapor.[2]
These characteristics dictate the stringent precautions necessary for its handling and disposal to mitigate risks to personnel and the environment.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, the following PPE must be donned to prevent exposure:
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye and Face Protection : Use chemical safety goggles and a face shield.[3]
-
Skin and Body Protection : A lab coat or chemically resistant apron is mandatory.[3]
-
Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
II. Segregation and Storage of Waste
Proper segregation of chemical waste is a critical step in preventing hazardous reactions.[5]
-
Dedicated Waste Container : Designate a specific, clearly labeled, and chemically compatible container for this compound waste.
-
Labeling : The container must be marked with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols (corrosive, flammable).[5]
-
Storage Location : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[5][6] The storage temperature should be maintained between 2–8 °C.[1][6]
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment : For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
IV. Disposal Procedures
The disposal of this compound must adhere to local, state, and federal regulations. The preferred method of disposal is through a licensed hazardous waste disposal company.[7]
Step-by-Step Disposal Protocol:
-
Waste Characterization : Accurately characterize the waste stream. If mixed with other chemicals, all components must be identified.
-
Container Sealing : Ensure the waste container is tightly sealed to prevent leaks or the release of vapors.[5]
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste. Provide them with a complete and accurate description of the waste.
-
Documentation : Maintain meticulous records of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste management company.[5]
On-site treatment, such as neutralization, is generally not recommended for this compound without specific protocols and safety measures in place due to its corrosive and flammable nature.
Decision-Making Flowchart for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with regulations and are upholding the highest standards of safety in their scientific endeavors. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current information.
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. 2-Amino-1,3-dimethoxypropane - Protheragen [protheragen.ai]
- 7. tri-iso.com [tri-iso.com]
A Senior Application Scientist's Guide to the Safe Handling of 1,3-Dimethoxypropan-2-amine
For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of compliance but a cornerstone of scientific integrity and innovation. 1,3-Dimethoxypropan-2-amine is a valuable intermediate in organic synthesis and pharmaceutical development, but its hazardous properties demand a meticulous approach to safety.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity of your experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a flammable and corrosive liquid that poses significant health risks upon exposure.[1][3][4] A thorough understanding of these hazards is critical to appreciating the rationale behind the recommended personal protective equipment (PPE) and handling procedures.
-
Flammability: The compound is a flammable liquid and vapor, meaning it can ignite at relatively low temperatures when exposed to an ignition source.[3] Vapors are heavier than air and can travel to distant ignition sources, leading to a flashback.[5] This necessitates the use of non-sparking tools and proper grounding of equipment to prevent static discharge.[4][6][7]
-
Corrosivity: It is corrosive and can cause severe skin burns and serious eye damage.[3][4][5] This is due to its ability to cause chemical burns upon contact.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[5][6][7]
-
Toxicity: The substance is harmful if swallowed.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's specific hazards.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields; Face shield | Protects against splashes that can cause severe eye damage.[5][6] Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield provides an additional layer of protection for the entire face.[8] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene) | Prevents skin contact that can lead to severe burns.[6] Always inspect gloves for tears or punctures before use. Consult the glove manufacturer's specifications for breakthrough time and permeation rate for this specific chemical. |
| Body Protection | Flame-retardant lab coat; Chemical-resistant apron | A flame-retardant lab coat protects against fire hazards.[6] A chemical-resistant apron provides an additional barrier against splashes and spills of this corrosive substance. |
| Respiratory Protection | Not typically required with adequate engineering controls | When handled in a certified chemical fume hood, respiratory protection is generally not necessary.[6] For spills, large-scale operations, or in poorly ventilated areas, a NIOSH-approved respirator with an appropriate organic vapor cartridge is essential.[6][9] |
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk and ensuring a safe laboratory environment.
Preparation:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]
-
Spill Kit: Have a chemical spill kit rated for flammable and corrosive liquids readily available.
-
Equipment Grounding: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which can serve as an ignition source.[4][6][10]
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Container Inspection: Before opening, inspect the container for any signs of damage or leaks.
-
Dispensing: Use non-sparking tools for all transfers.[4][6][7] Dispense the chemical slowly to minimize splashing and vapor generation.
-
Keep Containers Closed: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[6][7]
-
Avoid Incompatibles: Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[4][6][7][9]
Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[6][10]
-
Waste Disposal: Dispose of all waste, including empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations.[4][6][7]
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][7] Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5][6][7] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5][6][7]
-
In Case of Ingestion: Do NOT induce vomiting.[4][6][7] Rinse the mouth with water.[4][6][7] Seek immediate medical attention.
-
In Case of a Spill: Evacuate the area and remove all ignition sources.[7] Ventilate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, earth).[9] Collect the absorbed material into a suitable container for disposal.
Chemical Spill Response Workflowdot
References
- 1. Buy this compound | 78531-29-0 [smolecule.com]
- 2. 2-Amino-1,3-dimethoxypropane - Protheragen [protheragen.ai]
- 3. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
